molecular formula C21H44 B098651 2,6,10,14-Tetramethylheptadecane CAS No. 18344-37-1

2,6,10,14-Tetramethylheptadecane

Cat. No.: B098651
CAS No.: 18344-37-1
M. Wt: 296.6 g/mol
InChI Key: CIGFWENQAXVDOM-UHFFFAOYSA-N
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Description

2,6,10,14-Tetramethylheptadecane is a branched-chain alkane identified in phytochemical research as a constituent with potential bioactive properties. Investigations have revealed its presence in biologically active plant extracts, linking it to specific research applications. Profiling of a methanol extract from Berberis hispanica root bark, which demonstrated dose-dependent antiproliferative effects, identified this compound among other bioactive constituents . The extract significantly reduced cell viability in human prostate and breast cancer cell lines, suggesting a potential role for the contained compounds in oncological research . Furthermore, this chemical has been detected in cyanobacterial extracts evaluated for insecticidal activity. In studies against the pest Spodoptera frugiperda , these extracts caused significant larval mortality and adversely affected several biological parameters in subsequent life stages, indicating the potential of the constituent compounds as a source for novel insecticidal agents . The presence of this compound in these active extracts marks it as a compound of interest for further mechanistic studies in both anticancer and agrochemical discovery pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,10,14-tetramethylheptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44/c1-7-11-19(4)14-9-15-21(6)17-10-16-20(5)13-8-12-18(2)3/h18-21H,7-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGFWENQAXVDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880746
Record name heptadecane, 2,6,10,14-tetramethyl-
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Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18344-37-1
Record name 2,6,10,14-Tetramethylheptadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18344-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,10,14-Tetramethylheptadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018344371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name heptadecane, 2,6,10,14-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6,10,14-Tetramethylheptadecane: Properties, Analysis, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10,14-Tetramethylheptadecane is a highly branched long-chain alkane with the chemical formula C₂₁H₄₄.[1][2][3][4][5] As a saturated hydrocarbon, it is characterized by its chemical inertness, a property typical of alkanes. However, its specific isomeric structure imparts unique physical and biological properties that are of interest in various scientific fields. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed analytical methodologies for its identification and quantification, a plausible route for its chemical synthesis, and a discussion of its known natural occurrences and potential applications. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, biology, and medicine.

Physicochemical Properties

The distinct chemical structure of this compound governs its physical characteristics. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₁H₄₄[1][2][3][4][5]
Molecular Weight 296.5741 g/mol [1][4][5]
CAS Number 18344-37-1[1][2][3][4][5]
IUPAC Name This compound[2][3]
Appearance Colorless liquid[6]
Boiling Point 356.9 °C at 760 mmHg[6]
Density 0.787 g/cm³[6]
Refractive Index 1.439[6]
Vapor Pressure 5.81E-05 mmHg at 25°C[6]
Water Solubility Practically insoluble[5]
LogP (Octanol/Water Partition Coefficient) 7.86170[6]

Solubility and Stability:

As a nonpolar hydrocarbon, this compound is virtually insoluble in water but is expected to be soluble in nonpolar organic solvents such as hexane, ether, and chloroform.[5] Being a saturated alkane, it is chemically stable and does not readily react with most acids, bases, oxidizing agents, or reducing agents under normal conditions.[7][8]

Chemical Structure and Reactivity

The structure of this compound features a seventeen-carbon backbone with four methyl group branches at positions 2, 6, 10, and 14. This high degree of branching influences its physical properties, such as its boiling point and viscosity, compared to its linear isomer, heptadecane.

Caption: Chemical structure of this compound.

The reactivity of this compound is characteristic of branched alkanes. While generally unreactive, it can undergo certain reactions under specific conditions:

  • Combustion: In the presence of sufficient oxygen, it will combust to produce carbon dioxide and water, releasing a significant amount of energy.[7]

  • Halogenation: Under UV light or at high temperatures, it can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction. The substitution is expected to occur preferentially at the tertiary carbon atoms due to the higher stability of the resulting tertiary free radicals.[7][9]

Spectral Data for Structural Elucidation

The structural identity of this compound can be confirmed using various spectroscopic techniques.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 296, corresponding to its molecular weight.[4][5] The fragmentation pattern will show a series of characteristic alkane fragments, with prominent peaks resulting from the cleavage at the branched carbon atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: The ¹³C NMR spectrum will show a number of distinct signals corresponding to the different carbon environments in the molecule. The chemical shifts will be in the typical aliphatic region (approximately 10-40 ppm).

  • ¹H NMR: The ¹H NMR spectrum will be complex due to the presence of multiple, structurally similar methylene and methine protons. The signals will appear in the upfield region (approximately 0.8-1.5 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of other functional group absorptions confirms its identity as a saturated hydrocarbon.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical method of choice for the separation, identification, and quantification of this compound in complex mixtures due to its volatility and the technique's high sensitivity and specificity.

Experimental Protocol:

  • Sample Preparation:

    • For liquid samples (e.g., essential oils, organic extracts), dilute the sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1-10 µg/mL.

    • For solid samples, perform a solvent extraction using a suitable nonpolar solvent.

    • If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Transfer the prepared sample to a 2 mL autosampler vial.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.

    • Column: Agilent DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet: Split/splitless injector.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

    • The mass spectrum should be compared with a reference library such as the NIST Mass Spectral Library for confirmation.[4][5]

    • For quantitative analysis, prepare a calibration curve using a series of known concentrations of a this compound standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection (1 µL) Vial->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpec Mass Spectrum Detection->MassSpec Quantification Quantification (Calibration Curve) Chromatogram->Quantification LibrarySearch NIST Library Comparison MassSpec->LibrarySearch Result Result LibrarySearch->Result Identification Quantification->Result Concentration

Caption: Experimental workflow for the analysis of this compound by GC-MS.

Plausible Synthetic Route

A potential retrosynthetic analysis would involve disconnecting the molecule at the bonds adjacent to the branched centers. A convergent synthesis would be most efficient. One possible strategy involves the coupling of smaller, branched building blocks. For instance, a Grignard reagent derived from a branched alkyl halide could be reacted with another suitable electrophile.

Illustrative Synthetic Step using a Grignard Reagent:

A key step could involve the reaction of a Grignard reagent, such as 2-bromobutane, with a suitable ketone, followed by dehydration and hydrogenation to form a portion of the branched alkane chain. By strategically choosing the starting materials, the entire carbon skeleton can be assembled.

Grignard_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps Grignard Branched Alkyl Magnesium Halide (Grignard Reagent) Addition Nucleophilic Addition Grignard->Addition Ketone Branched Ketone Ketone->Addition Hydrolysis Acidic Workup (Hydrolysis) Addition->Hydrolysis Dehydration Dehydration Hydrolysis->Dehydration Hydrogenation Hydrogenation Dehydration->Hydrogenation Product This compound Hydrogenation->Product

Sources

2,6,10,14-Tetramethylheptadecane physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2,6,10,14-Tetramethylheptadecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly branched, long-chain alkane with significant relevance in various scientific and industrial fields. Its unique physical properties, stemming from its intricate molecular structure, dictate its behavior and applicability, from its role as a biomarker in metabolomics to its use as a high-performance lubricant. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailing the experimental methodologies for their determination and the scientific principles that underpin these techniques. This document is intended to serve as a vital resource for researchers and professionals, offering both foundational knowledge and practical insights into the characterization of this complex hydrocarbon.

Introduction and Molecular Overview

This compound, a C21 saturated hydrocarbon, is a member of the branched-chain alkane family.[1][2] Its structure, characterized by a seventeen-carbon backbone with four methyl branches, imparts properties distinct from its linear counterparts.[1] This branching disrupts the regular packing of molecules, influencing properties such as viscosity, boiling point, and melting point.[2]

This compound has been identified as a human metabolite and is of interest in cancer metabolism research.[1][2] Furthermore, its excellent thermal stability and low volatility make it a valuable component in the formulation of advanced lubricants and fuels, particularly in the automotive and aerospace industries.[3] An understanding of its physical properties is therefore paramount for its application and study in these diverse fields.

Molecular Structure and Identifiers
  • IUPAC Name: this compound[2]

  • Molecular Formula: C₂₁H₄₄[2][3][4][5][6]

  • Canonical SMILES: CCCC(C)CCCC(C)CCCC(C)CCCC(C)C[2][4]

  • InChIKey: CIGFWENQAXVDOM-UHFFFAOYSA-N[2][4][5]

  • CAS Number: 18344-37-1[2][3][5][6]

Core Physical Properties

The physical characteristics of this compound are summarized below. These values are critical for predicting its behavior in various systems, designing purification processes, and ensuring safe handling.

Physical PropertyValueUnits
Molecular Weight 296.57 g/mol
Appearance Colorless Liquid-
Boiling Point 356.9°C at 760 mmHg
Density 0.787g/cm³
Refractive Index 1.439-
Flash Point 167.9°C
Vapor Pressure 5.81 x 10⁻⁵mmHg at 25°C
LogP (Octanol/Water) 7.86-

A compilation of data from multiple sources.[2][3][4][5][7]

Synthesis and Purification: A Preparative Overview

A self-validating protocol for obtaining high-purity this compound is crucial, as impurities can significantly alter physical property measurements. A plausible synthetic route involves the coupling of smaller alkyl fragments, followed by rigorous purification.

Synthesis of Highly Branched Alkanes

The synthesis of complex, highly branched alkanes often employs methods that build the carbon skeleton through C-C bond formation, followed by the removal of functional groups. A robust approach involves Grignard reactions or dithiane chemistry to couple alkyl halides, followed by dehydration and hydrogenation or desulfurization.[3][8]

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_purification Purification Protocol Start Alkyl Halide Precursors Coupling Grignard or Dithiane Coupling Start->Coupling Intermediate Functionalized Intermediate (e.g., Alcohol, Dithiane) Coupling->Intermediate Reduction Dehydration/Hydrogenation or Desulfurization Intermediate->Reduction Product Crude this compound Reduction->Product Distillation Fractional Distillation Product->Distillation Chromatography Column Chromatography Distillation->Chromatography Final High-Purity Product Chromatography->Final

Caption: A generalized workflow for the synthesis and purification of high-purity branched alkanes.

Purification Protocol
  • Fractional Distillation: The crude product is subjected to fractional distillation under reduced pressure. This is essential for high-boiling-point compounds to prevent thermal degradation. This step removes unreacted starting materials and lower-boiling-point byproducts.[9]

  • Column Chromatography: The distilled product is then passed through a silica gel column, eluting with a non-polar solvent such as hexane. This removes any remaining polar impurities.

  • Purity Verification: The purity of the final product is verified by high-temperature gas chromatography-mass spectrometry (HTGC-MS).[3] A single, sharp peak in the chromatogram indicates a high degree of purity.

Experimental Determination of Physical Properties

The following sections detail the methodologies for measuring the key physical properties of this compound. The choice of method is dictated by the need for accuracy and the specific nature of this high-molecular-weight, non-polar liquid.

Boiling Point Determination

The high boiling point of this compound requires specific techniques to ensure accurate measurement without decomposition.

Protocol: Thiele Tube Method

The Thiele tube method is a microscale technique suitable for determining the boiling point of small quantities of liquid.[10]

  • Sample Preparation: A small amount (~0.5 mL) of the purified liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.

  • Observation: The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This ensures the vapor pressure of the substance equals the atmospheric pressure.[10]

Causality: The use of an oil bath in a Thiele tube ensures uniform heating, which is critical for an accurate determination. The microscale nature of this method minimizes the amount of sample required.

Density Measurement

Density is a fundamental property reflecting the packing of molecules. For liquids like this compound, a vibrating tube density meter provides high precision.

Protocol: Vibrating Tube Density Meter

This method is based on the principle that the resonant frequency of a vibrating U-shaped tube is dependent on the mass, and therefore the density, of the liquid it contains.[11][12]

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired temperature.

  • Sample Injection: The purified this compound is injected into the thermostatted U-tube, ensuring no air bubbles are present.

  • Measurement: The instrument measures the oscillation frequency of the tube and calculates the density based on the calibration. Measurements are typically repeated until a stable reading is obtained.

Trustworthiness: This method is highly accurate and reproducible, with modern instruments providing precision to five or six decimal places.[11] The automated nature of the measurement minimizes operator error.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for purity assessment.

Protocol: Abbe Refractometer

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[13][14]

  • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • Sample Application: A few drops of the sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the instrument's light source is adjusted. The user then looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. Temperature control is critical and is typically maintained with a circulating water bath.[13]

Expertise: According to ASTM D1218, temperature control is paramount for accurate refractive index measurements of hydrocarbons, as the refractive index is highly temperature-dependent.[13][15]

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods provide detailed information about the molecular structure and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for identifying and quantifying volatile and semi-volatile organic compounds.

GCMS_Workflow cluster_gcms GC-MS Analysis Workflow SamplePrep Sample Preparation (Dilution in Hexane) Injection Injection into GC SamplePrep->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection & Data Acquisition MassAnalysis->Detection

Caption: The workflow for the analysis of branched alkanes by GC-MS.

Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like hexane (e.g., 10 µg/mL).[4]

  • GC Separation: The sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.[16]

  • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Data Analysis: The retention time and mass spectrum of the analyte are compared to those of known standards or library data for identification. The fragmentation pattern of branched alkanes is characteristic and aids in structure elucidation.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule.

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆). The choice of solvent can influence the chemical shifts.[17]

  • Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. For long-chain alkanes, a longer relaxation delay (d1) may be necessary to ensure accurate integration, especially for quaternary carbons.[18]

  • Spectral Interpretation: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the signals provide information about the local electronic environment of each carbon atom. Due to symmetry, this compound is expected to show fewer than 21 signals.

Expertise: For quantitative ¹³C NMR of long-chain alkanes, it is crucial to use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (nOe) and employ a sufficiently long relaxation delay to allow for full relaxation of all carbon nuclei.[18] This ensures that the signal integrals are proportional to the number of carbon atoms.

Safety and Handling

While this compound is generally considered to have low toxicity, standard laboratory safety precautions should be observed. Based on data for the similar compound 2,6,10,14-tetramethylpentadecane (pristane), it may cause skin and eye irritation.[19][20]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20]

  • Storage: Store in a tightly closed container in a cool, well-ventilated area.

  • Fire: The compound is combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or foam.[19]

Conclusion

The physical properties of this compound are a direct consequence of its unique branched structure. Accurate determination of these properties is essential for its application in diverse fields, from biomedical research to materials science. The methodologies outlined in this guide provide a robust framework for the characterization of this and other long-chain branched alkanes, emphasizing the importance of careful experimental design and execution to ensure data integrity and reliability.

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Sources

An In-Depth Technical Guide to the Synthesis of 2,6,10,14-Tetramethylheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,6,10,14-Tetramethylheptadecane, a C21 branched-chain alkane, is a molecule of significant interest in various scientific disciplines.[1][2] As a saturated isoprenoid, its structure is related to naturally occurring compounds like phytol. This guide provides a comprehensive overview of the synthetic routes to this compound, offering detailed experimental insights and methodologies. The synthesis of this and other long-chain branched alkanes is crucial for developing standards for geochemical and environmental analysis, as well as for creating building blocks in medicinal chemistry and materials science. This document delves into the core synthetic strategies, providing the necessary details for practical application in a research and development setting.

Introduction to this compound

This compound is a long-chain alkane characterized by a heptadecane backbone with four methyl groups at positions 2, 6, 10, and 14.[1][2] This structure is notably the fully saturated version of the diterpenoid alcohol phytol, a component of chlorophyll. The saturated nature of this compound, also known as phytane, makes it a valuable biomarker in geochemistry, where its presence and abundance can provide insights into the depositional environment and thermal maturity of organic matter.[3][4] In the context of drug development, the synthesis of such branched alkanes can be a key step in the preparation of complex lipophilic molecules and drug delivery systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC21H44[5]
Molecular Weight296.57 g/mol [5]
CAS Number18344-37-1[5]
AppearanceColorless liquid[3]
Boiling Point301.41 °C (at 100 mPa)[3]
Density791 mg/mL (at 20 °C)[3]

Synthetic Strategies: A Dual Approach

The synthesis of this compound can be broadly approached via two primary strategies:

  • Direct Conversion from a Natural Precursor: This approach leverages the readily available natural product, phytol, and converts it to the target alkane through catalytic hydrogenation. This is often the most direct and atom-economical route.

  • Multi-Step Total Synthesis: This strategy involves the construction of the C21 carbon skeleton from smaller, simpler building blocks using powerful carbon-carbon bond-forming reactions such as the Wittig reaction and Grignard reactions. This approach offers greater flexibility for creating structural analogs.

This guide will explore both methodologies in detail, providing theoretical background and practical experimental protocols.

Part 1: Synthesis via Catalytic Hydrogenation of Phytol

The catalytic hydrogenation of phytol is a straightforward and efficient method for the preparation of this compound. This process involves the reduction of the double bond and the hydroxyl group of phytol to yield the corresponding saturated alkane.[3][4]

Causality of Experimental Choices

The choice of catalyst is paramount for the success of this reaction. Noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are commonly employed due to their high activity and efficiency in hydrogenating both alkenes and alcohols (via hydrogenolysis of the corresponding tosylate or direct hydrogenolysis under more forcing conditions). The solvent selection is typically a non-polar, inert solvent like hexane or ethyl acetate to ensure good solubility of the lipophilic phytol and to remain stable under the reaction conditions. The hydrogen pressure and temperature are critical parameters that influence the reaction rate and completeness. Higher pressures and temperatures generally favor the reaction but must be carefully controlled to prevent side reactions or degradation.

Experimental Protocol: Hydrogenation of Phytol

Materials:

  • Phytol

  • 10% Palladium on carbon (Pd/C)

  • Hexane (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Celite® or a similar filtration aid

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve phytol (1 equivalent) in anhydrous hexane.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to phytol) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir vigorously to ensure efficient mixing of the reactants, solvent, catalyst, and hydrogen.[6]

  • Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete (typically several hours to overnight), cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with fresh hexane to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. For higher purity, the product can be further purified by column chromatography on silica gel using hexane as the eluent.[7][8][9]

Hydrogenation_of_Phytol Phytol Phytol in Hexane Autoclave High-Pressure Autoclave Phytol->Autoclave Catalyst 10% Pd/C Catalyst->Autoclave Hydrogen H₂ (gas) Hydrogen->Autoclave Reaction Hydrogenation (Heat, Pressure, Stirring) Autoclave->Reaction Filtration Filtration through Celite® Reaction->Filtration Purification Column Chromatography Filtration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation of phytol.

Part 2: Multi-Step Total Synthesis

A total synthesis approach allows for the construction of the this compound skeleton from smaller, more readily available starting materials. This method provides greater versatility for creating structural analogs with modified chain lengths or branching patterns. A plausible retrosynthetic analysis would involve disconnecting the C21 backbone at strategic points, often leading to key intermediates that can be synthesized using well-established organic reactions like the Wittig and Grignard reactions.

Retrosynthetic Analysis

A logical disconnection strategy for this compound would be to break the molecule into smaller, repeating isoprenoid units. This leads to key synthons that can be assembled sequentially.

Retrosynthesis Target This compound Intermediate1 C15 Aldehyde + C6 Wittig Reagent Target->Intermediate1 C-C Disconnection (Wittig) Intermediate2 C10 Aldehyde + C5 Wittig Reagent Intermediate1->Intermediate2 C-C Disconnection (Wittig) Intermediate3 C5 Building Blocks Intermediate2->Intermediate3 Further Disconnections

Sources

A Technical Guide to the Natural Sources of 2,6,10,14-Tetramethylheptadecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the natural origins of the isoprenoid alkane 2,6,10,14-tetramethylheptadecane. Moving beyond a simple catalog of sources, this document elucidates the biosynthetic and geochemical pathways that lead to its formation, offers quantitative insights where available, and provides actionable protocols for its extraction and identification. The content is structured to provide researchers, natural product chemists, and drug development professionals with a comprehensive understanding of this molecule's place in the natural world.

Executive Summary: The Isoprenoid Lineage of a C21 Alkane

This compound is a saturated, branched-chain alkane (C₂₁H₄₄) belonging to the vast family of isoprenoids. Its structural architecture, characterized by methyl branches at regular intervals, is a clear fingerprint of its biogenic origin, ultimately tracing back to the fundamental five-carbon isoprene unit. Unlike many secondary metabolites that are the direct products of specific enzymatic pathways to serve an immediate biological function, the story of this compound is deeply intertwined with the life cycle of one of the most abundant molecules on Earth: chlorophyll.

Its presence in nature is subtle and often overshadowed by its more famous, shorter-chain analogs, pristane (C₁₉) and phytane (C₂₀). However, understanding its origins is key to identifying potential novel sources and exploring its latent biological activities. This guide will establish that the primary font of this compound is the phytyl side chain of chlorophyll, which undergoes a series of transformations, both biological and geochemical, to yield this and related isoprenoid alkanes.

Biosynthetic and Geochemical Origins: From Photosynthesis to Saturated Alkane

The genesis of this compound is not a direct, targeted synthesis but rather a consequence of the degradation of chlorophyll. The pathway can be understood as a multi-stage process initiated in living organisms and often completed by long-term geochemical processes (diagenesis).

The Ultimate Precursor: Phytol from Chlorophyll

The journey begins with photosynthesis. The chlorophyll molecule consists of a porphyrin ring responsible for light absorption and a long, C₂₀ isoprenoid alcohol tail, known as phytol . This phytyl group anchors the molecule within the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.

During cellular turnover, senescence, or upon ingestion by herbivores, the chlorophyll molecule is broken down. A key step is the hydrolysis of the ester bond, releasing free phytol. This free phytol is the direct precursor to a family of branched-chain lipids.

Metabolic Fates of Phytol

Once liberated, phytol can enter several metabolic routes. In plants, it can be phosphorylated to produce phytyl-diphosphate, which is a substrate for the synthesis of tocopherols (Vitamin E)[1]. However, a significant portion undergoes catabolism. The initial oxidative steps convert phytol into phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). This conversion is a critical juncture, as phytanic acid is the precursor to the C₁₉ isoprenoid, pristane, through a process of alpha-oxidation and decarboxylation[2][3][4].

Formation of Isoprenoid Alkanes

The formation of saturated alkanes like pristane and its C₂₀ homolog, phytane, from phytol is well-documented, particularly in the context of geochemistry where they serve as important biomarkers for petroleum source rocks[5][6][7].

  • Pristane (C₁₉) Formation: Under oxic (oxidizing) conditions , phytol is oxidized to phytanic acid. This acid then undergoes enzymatic decarboxylation (loss of a CO₂ group), yielding the C₁₉ alkane, pristane (2,6,10,14-tetramethylpentadecane)[5][7][8].

  • Phytane (C₂₀) Formation: Under anoxic (reducing) conditions , phytol undergoes dehydration and reduction, preserving its original 20-carbon skeleton to form phytane (2,6,10,14-tetramethylhexadecane)[5][6].

While the precise enzymatic machinery for the production of This compound (C₂₁) is not as extensively characterized, its formation can be logically inferred from these established pathways. It likely arises from a C₂₁ isoprenoid acid precursor, structurally analogous to phytanic acid, which is then subjected to decarboxylation. Alternatively, it may be formed via chain elongation of a phytol-derived intermediate before the final saturation steps. The structural similarity, particularly the methyl branching pattern, unequivocally links it to the phytol degradation cascade.

Biosynthesis_Pathway cluster_plastid Chloroplast / Environment cluster_diagenesis Biological and Geochemical Transformation Chlorophyll Chlorophyll (in Thylakoid Membrane) Phytol Free Phytol (C20) Chlorophyll->Phytol  Hydrolysis  (e.g., Chlorophyllase) PhytanicAcid Phytanic Acid (C20) Phytol->PhytanicAcid  Oxidation Phytane Phytane (C20) 2,6,10,14-Tetramethylhexadecane Phytol->Phytane  Reduction &  Dehydration  (Anoxic Conditions) Pristane Pristane (C19) 2,6,10,14-Tetramethylpentadecane PhytanicAcid->Pristane  α-Oxidation &  Decarboxylation  (Oxic Conditions) C21_Precursor Hypothesized C21 Isoprenoid Precursor PhytanicAcid->C21_Precursor  Chain  Elongation? Target This compound (C21) C21_Precursor->Target  Decarboxylation?

Figure 1: Postulated biosynthetic and geochemical pathway from chlorophyll to this compound and its common analogs.

Documented Natural Sources

While the ultimate source is chlorophyll, the detection of this compound and its structural isomer has been documented in specific organisms, primarily through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of their extracts.

Plant Kingdom

The most definitive sources identified are within the plant kingdom. The nonpolar, hydrocarbon nature of the molecule means it is typically found as a minor component of a plant's essential oils, waxes, or general lipophilic extracts.

CompoundPlant SpeciesPart of PlantMethod of AnalysisConcentration DataReference
This compound Epiphyllum oxypetalumLeavesGC-MS of Alcohol ExtractPresence confirmed (Qualitative)[9]
2,6,10,15-Tetramethylheptadecane (Isomer)Daphne mucronataLeavesGC-MS of Essential Oil2.71% of total essential oil[10]

It is noteworthy that a structural isomer, 2,6,10,15-tetramethylheptadecane , has also been identified in several plant species. This highlights the importance of precise analytical techniques for structural confirmation, as the mass spectra of these isomers can be very similar. The difference in the position of the final methyl group (position 14 vs. 15) suggests a potential variation in the biosynthetic precursor or the enzymatic machinery.

Marine and Microbial Sources

Given that the vast majority of global chlorophyll is found in marine phytoplankton (algae and cyanobacteria), marine environments represent the largest potential source of phytol and its diagenetic products. While pristane and phytane are ubiquitous in marine sediments and petroleum deposits, the specific detection of this compound in marine organisms is not yet widely reported in scientific literature. However, the fundamental precursors are abundant, making marine algae and sediment-dwelling microorganisms a logical frontier for the discovery of this compound.

Protocol for Extraction, Isolation, and Identification

The isolation of a nonpolar, saturated alkane like this compound from a complex biological matrix requires a systematic approach designed to separate it from more polar lipids, pigments, and other metabolites. The following protocol is a generalized yet robust workflow applicable to plant leaf material.

Objective

To extract, isolate, and identify this compound from dried plant material.

Materials and Reagents
  • Plant Material: Dried and ground leaves (e.g., Epiphyllum oxypetalum)

  • Solvents (High Purity, HPLC or GC grade): n-Hexane, Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH)

  • Apparatus: Soxhlet extractor or Accelerated Solvent Extractor (ASE), rotary evaporator, glass column for chromatography, glass vials.

  • Stationary Phase: Silica gel (60 Å, 70-230 mesh) for column chromatography.

  • Analytical Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Step-by-Step Methodology

Part 1: Total Lipid Extraction

  • Preparation: Weigh approximately 20-30 g of finely ground, dried leaf material into a cellulose thimble.

  • Extraction: Place the thimble in a Soxhlet extractor. Extract with 250 mL of a nonpolar solvent mixture, such as n-Hexane:Dichloromethane (9:1 v/v) , for 6-8 hours. This solvent choice is optimized to efficiently extract nonpolar n-alkanes while minimizing the co-extraction of highly polar chlorophylls[11]. An alternative is extraction with 95% ethanol[9][12].

  • Solvent Removal: After extraction, concentrate the solvent using a rotary evaporator at a temperature not exceeding 40°C until a crude lipid extract is obtained.

  • Drying: Dry the crude extract under a gentle stream of nitrogen gas to remove any residual solvent.

Part 2: Fractionation by Column Chromatography

  • Column Packing: Prepare a glass column with a slurry of silica gel in n-hexane.

  • Loading: Dissolve the crude lipid extract in a minimal volume of n-hexane and load it onto the top of the silica column.

  • Elution:

    • Fraction 1 (Alkanes): Elute the column with 2-3 column volumes of 100% n-hexane. This fraction will contain the saturated alkanes, including the target compound.

    • Subsequent Fractions: Increase the solvent polarity sequentially (e.g., with DCM, then MeOH) to elute more polar lipids, which can be discarded or saved for other analyses.

  • Concentration: Collect the first fraction and concentrate it using a rotary evaporator, followed by nitrogen drying.

Part 3: Identification and Quantification by GC-MS

  • Sample Preparation: Dilute the final alkane fraction in n-hexane to a suitable concentration (e.g., 1 mg/mL).

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the sample into the GC-MS system.

    • Column: Use a non-polar capillary column (e.g., HP-5MS, DB-5, or equivalent).

    • Temperature Program: A typical program would be: initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 5-10°C/min, and hold for 10 minutes.

    • Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-550.

  • Identification:

    • The identification of this compound is based on two criteria:

      • Retention Time: Comparison with the retention time of an authentic standard, if available.

      • Mass Spectrum: Matching the obtained mass spectrum with library data (e.g., NIST, Wiley). Key fragments for branched alkanes include characteristic losses of alkyl groups.

    • The Kovats Retention Index can also be a valuable tool for identification, with experimental values for this compound on standard non-polar columns being approximately 1893-1897.

Workflow_Diagram Start Dried & Ground Plant Material Extraction Part 1: Solvent Extraction (e.g., Soxhlet with Hexane/DCM) Start->Extraction Rotovap1 Solvent Removal (Rotary Evaporator) Extraction->Rotovap1 CrudeExtract Crude Lipid Extract Rotovap1->CrudeExtract ColumnChrom Part 2: Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fraction1 Alkane Fraction (Eluted with n-Hexane) ColumnChrom->Fraction1 OtherFractions Polar Fractions (Discard) ColumnChrom->OtherFractions Rotovap2 Solvent Removal (Rotary Evaporator) Fraction1->Rotovap2 GCMS Part 3: GC-MS Analysis (Identification & Quantification) Rotovap2->GCMS Result Identified Peak & Mass Spectrum GCMS->Result

Figure 2: Experimental workflow for the extraction and identification of this compound from plant sources.

Conclusion and Future Outlook

The natural occurrence of this compound is fundamentally linked to the degradation of chlorophyll-derived phytol. While its presence has been confirmed in select terrestrial plants, the vast biological reservoir of chlorophyll in marine and microbial ecosystems remains a largely untapped resource for this and other related isoprenoid alkanes. The structural similarity to pristane and phytane, compounds with known geochemical significance, underscores its origin.

For professionals in drug development and natural product research, the true value may lie not in the compound's abundance but in its specific biological context. Its presence in certain plants may be indicative of unique metabolic or degradation pathways that could yield other, more complex bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to begin the process of isolating and investigating this compound from both known and novel biological sources, paving the way for a deeper understanding of its chemical ecology and potential applications.

References

  • Title: Phytane. Source: Wikipedia. URL: [Link]

  • Title: Impact of seasonal hypoxia on diagenesis of phytol and its derivatives in Long Island Sound. Source: Marine Chemistry. URL: [Link]

  • Title: Phytane – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • Title: Relationship between Ratio of Pristane to Phytane, Crude Oil Composition and Geological Environment in Australia. Source: ResearchGate. URL: [Link]

  • Title: Geochemical applications and limitations of pristane to phytane ratio in determining the redox condition of north sea oil and kimmeridge source rocks' paleoenvironment of deposition. Source: ResearchGate. URL: [Link]

  • Title: Diagenetic origin of pristane and phytane (Peters et al., 2005). Source: ResearchGate. URL: [Link]

  • Title: Phytane – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • Title: Leaf wax n –alkane extraction: An optimised procedure. Source: ResearchGate. URL: [Link]

  • Title: Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of 2-hydroxyphytanoyl-CoA. Source: PubMed. URL: [Link]

  • Title: GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. Source: Journal of Pharmacognosy and Phytochemistry. URL: [Link]

  • Title: Alkane biosynthesis by decarbonylation of aldehydes catalyzed by a particulate preparation from Pisum sativum. Source: PubMed. URL: [Link]

  • Title: Alpha-decarboxylation, an important pathway for degradation of phytanic acid in animals. Source: PubMed. URL: [Link]

  • Title: Leaf wax n-alkane extraction: An optimised procedure (2017). Source: SciSpace. URL: [Link]

  • Title: Chemical composition, antioxidant and antimicrobial potential of essential oils from different parts of Daphne mucronata Royle. Source: PubMed Central. URL: [Link]

  • Title: Phytanic acid alpha-oxidation: decarboxylation of 2-hydroxyphytanoyl-CoA to pristanic acid in human liver. Source: PubMed. URL: [Link]

  • Title: Insights into cyanobacterial alkane biosynthesis. Source: PubMed Central. URL: [Link]

  • Title: this compound. Source: PubChem. URL: [Link]

  • Title: Techniques for extraction and isolation of natural products: a comprehensive review. Source: PubMed Central. URL: [Link]

  • Title: Different extraction methods and various screening strategies for plants. Source: European Journal of Biotechnology and Bioscience. URL: [Link]

  • Title: Heptadecane, 2,6,10,14-tetramethyl-. Source: NIST WebBook. URL: [Link]

  • Title: Marine Community Metabolomes Carry Fingerprints of Phytoplankton Community Composition. Source: PubMed Central. URL: [Link]

  • Title: Heptadecane, 2,6,10,15-tetramethyl-. Source: NIST WebBook. URL: [Link]

  • Title: Phytol from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols. Source: PubMed Central. URL: [Link]

  • Title: 2,6,10,15-Tetramethylheptadecane. Source: PubChem. URL: [Link]

  • Title: Protocol for the production of crude alcoholic extracts from native plants. Source: Protocols.io. URL: [Link]

Sources

An In-depth Technical Guide to 2,6,10,14-Tetramethylheptadecane (CAS: 18344-37-1)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure, a Molecule of Growing Intrigue

2,6,10,14-Tetramethylheptadecane is a highly branched, saturated long-chain alkane identified by the CAS number 18344-37-1.[1][2] As a C21 hydrocarbon, its structure consists of a heptadecane backbone with four methyl group substitutions at the 2, 6, 10, and 14 positions.[2] While seemingly a simple aliphatic hydrocarbon, this molecule is gaining attention within the scientific community, particularly for its identification as a human metabolite observed in the context of cancer metabolism.[2][3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to provide a synthesized understanding of the molecule's chemical identity, plausible synthesis strategies, robust analytical methodologies for its characterization, and a discussion of its emerging biological significance. The structural similarity of this molecule to isoprenoids—natural products built from isoprene units—hints at potential biological roles and origins that are ripe for exploration.[4] Understanding this compound requires meticulous analytical differentiation from its isomers, such as 2,6,10,15-tetramethylheptadecane, which possesses distinct properties and biological activities.[3] This guide will provide the foundational knowledge necessary to design rigorous experiments and interpret data related to this intriguing molecule.

Section 1: Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is the bedrock of all subsequent experimental design, from selecting appropriate analytical techniques to formulating hypotheses about its biological function. This compound is a colorless liquid characterized by its high lipophilicity and low volatility.[5]

Core Identification and Properties

The fundamental identifiers and key physical properties are summarized below. This data is crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 18344-37-1PubChem[2], NIST[1]
Molecular Formula C₂₁H₄₄PubChem[2], NIST[1]
Molecular Weight 296.5741 g/mol NIST[1]
IUPAC Name This compoundPubChem[2]
Canonical SMILES CCCC(C)CCCC(C)CCCC(C)CCCC(C)CPubChem[2]
InChIKey CIGFWENQAXVDOM-UHFFFAOYSA-NNIST[1]
Physical State Colorless LiquidGuidechem[5]
Boiling Point 356.9 °C at 760 mmHgGuidechem[5]
Density 0.787 g/cm³Guidechem[5]
Flash Point 167.9 °CGuidechem[5]
LogP (Octanol/Water) 7.86 (Calculated)Guidechem[5]
Spectroscopic and Chromatographic Data

Analytical characterization is paramount for unambiguous identification. Key experimental data used for confirmation of this compound are its mass spectrum and chromatographic retention indices.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectra are available through databases like the NIST WebBook.[1] The fragmentation pattern is characteristic of branched alkanes, often showing prominent peaks at m/z 43 and 57, corresponding to C₃H₇⁺ and C₄H₉⁺ fragments.

  • Kovats Retention Index (GC): The retention index is a critical parameter for identifying compounds in complex mixtures via Gas Chromatography (GC). For this compound on a standard non-polar column, reported Kovats indices are in the range of 1893-1897.[2] This value is essential for distinguishing it from structural isomers.

Section 2: Synthesis and Natural Sourcing

While commercially available, understanding the synthesis of this compound is vital for applications requiring isotopic labeling or the generation of analogs. Its structural motifs suggest it may be of natural origin, likely through isoprenoid biosynthesis pathways.[6][7][8]

Plausible Chemical Synthesis Workflow

Specific synthesis protocols for this compound are not widely published. However, based on established methods for constructing highly branched alkanes, a plausible synthetic strategy can be proposed. A common approach involves the formation of new carbon-carbon bonds followed by reduction to the final alkane.[9] One such robust method utilizes Grignard reagents and subsequent dehydration-hydrogenation steps.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation A Ketone Precursor (e.g., undecan-2-one) C Tertiary Alcohol Intermediate A->C Nucleophilic Addition B Grignard Reagent (e.g., 2-bromopentane -> pentylmagnesium bromide) B->C D Alkene Mixture C->D Acid Catalyst (e.g., H₃PO₄) E This compound (Final Product) D->E Catalyst (e.g., Pd/C, H₂)

Caption: Generalized workflow for the synthesis of a branched alkane.

Step-by-Step Methodology:

  • Grignard Reaction: A suitable ketone is reacted with a Grignard reagent to form a tertiary alcohol. The specific precursors would be chosen via retrosynthetic analysis to build the desired carbon skeleton.[9]

  • Dehydration: The resulting tertiary alcohol is dehydrated using a strong acid catalyst, such as phosphoric acid, to yield a mixture of alkene isomers.[9]

  • Hydrogenation: The alkene mixture is then subjected to catalytic hydrogenation (e.g., using palladium on carbon) to reduce the double bonds, affording the final saturated alkane product.[9]

Causality Note: This multi-step approach is favored because it allows for the controlled construction of the complex carbon backbone. The Grignard reaction is a powerful tool for C-C bond formation, while the subsequent dehydration and hydrogenation are reliable methods for converting the functionalized intermediate into the target alkane.

Natural Occurrence

The classification of related isomers as sesquiterpenoids suggests a biological origin from the assembly of isoprene units.[4][10] While the isomer 2,6,10,15-tetramethylheptadecane has been identified in plant volatiles and fungal metabolites, specific natural sources for the 2,6,10,14-isomer are less documented in readily available literature.[3] Its presence as a human metabolite confirms its existence in biological systems, though whether its origin is endogenous or from dietary/environmental sources requires further investigation.

Section 3: Analytical Methodologies

Accurate and precise analytical methods are crucial for the identification and quantification of this compound, especially in complex biological or environmental matrices where isomers are likely present.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile hydrocarbons.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry A Sample (e.g., Lipid Extract) B Liquid-Liquid or Solid-Phase Extraction A->B Purification C GC Injection B->C Introduction D HP-5ms Column (30m x 0.25mm x 0.25µm) E Temperature Programmed Separation C->E Transfer F Electron Ionization (EI, 70 eV) G Mass Analyzer (Quadrupole) H Data Analysis (Retention Time & Mass Spectrum) G->H Detection

Caption: Standard workflow for GC-MS analysis of branched alkanes.

Detailed Protocol:

  • Sample Preparation: For biological samples, a lipid extraction is performed using a method like Folch or Bligh-Dyer. The non-polar phase containing the hydrocarbons is isolated.

  • Injection: 1-2 µL of the sample (in a solvent like hexane) is injected into the GC inlet, typically set to a high temperature (e.g., 300°C) in splitless mode to maximize sensitivity.

  • Chromatographic Separation:

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium is used at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: A temperature ramp is critical for separating long-chain alkanes. A typical program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 320°C and hold for several minutes.

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Analysis: Data can be acquired in full scan mode to obtain the complete mass spectrum for identification or in Single Ion Monitoring (SIM) mode, monitoring characteristic ions (e.g., m/z 57 and 71) for enhanced sensitivity and quantification.

  • Identification: The compound is identified by comparing its experimental retention time and mass spectrum with that of an authentic standard or with entries in a spectral library like NIST.[1]

Self-Validation Note: This protocol is self-validating through the dual-confirmation of both retention time and the unique mass spectral fragmentation pattern. The use of an internal standard (e.g., a deuterated alkane) is essential for accurate quantification, correcting for variations in extraction efficiency and instrument response.

Section 4: Biological Significance and Potential Applications

The most compelling aspect of this compound is its confirmed status as a metabolite observed in cancer metabolism.[2][3] While its precise role is an active area of research, its identity as a long-chain, saturated hydrocarbon allows us to form hypotheses based on the known alterations in lipid metabolism within cancer cells.

The Link to Cancer Metabolism

Cancer cells undergo significant metabolic reprogramming to support their rapid proliferation and survival.[11][12] One of the key areas of alteration is lipid metabolism.[11] Cancer cells often exhibit:

  • Increased de novo fatty acid synthesis: To provide building blocks for new membranes.[13]

  • Altered membrane composition: The balance of saturated and unsaturated fatty acids, as well as cholesterol, in cancer cell membranes is often different from that of healthy cells.[14][15][16]

Hypothetical Role in Modulating Cell Membrane Properties

As a saturated, non-polar molecule, this compound could potentially be incorporated into the lipid bilayer of cell membranes. The biophysical properties of the cell membrane—such as fluidity, thickness, and the formation of lipid rafts—are critical for cellular signaling, transport, and drug resistance.[14][15]

  • Increased Rigidity: Saturated lipids generally lead to more rigid and organized membranes compared to unsaturated lipids.[14] The incorporation of a molecule like this compound could contribute to changes in membrane packing and fluidity.

  • Modulation of Lipid Rafts: Lipid rafts are microdomains enriched in cholesterol and sphingolipids that act as platforms for signaling proteins.[15] Alterations in the hydrocarbon composition of the membrane could influence the formation and stability of these rafts, thereby impacting cancer cell signaling pathways.

G cluster_0 Altered Lipid Metabolism in Cancer A Increased De Novo Fatty Acid Synthesis C This compound (as a potential substrate/metabolite) A->C B Uptake of External Lipids/Hydrocarbons B->C D Altered Cancer Cell Membrane Composition C->D E Increased Saturated Lipid Content D->E F Changes in Membrane Fluidity & Rigidity E->F G Disruption of Lipid Raft Signaling F->G H Impact on Cell Proliferation, Metastasis & Drug Resistance G->H

Caption: Potential role of hydrocarbons in altered cancer cell membrane biophysics.

This hypothesized role positions this compound not necessarily as a direct signaling molecule, but as a structural component that could modulate the physical environment in which critical oncogenic processes occur. This makes it a potential biomarker for specific metabolic phenotypes in tumors and an intriguing, albeit speculative, target for therapeutic intervention aimed at modulating membrane properties.

Section 5: Future Perspectives and Research Directions

The study of this compound is still in its early stages. For researchers and drug development professionals, this presents a landscape rich with opportunity. Key future directions include:

  • Elucidating the Metabolic Pathway: What is the precise origin of this molecule in humans? Is it synthesized de novo, is it a metabolite of another compound, or is it from an external source? Flux analysis using ¹³C-labeled precursors could answer these fundamental questions.

  • Quantification in Disease States: Developing and validating robust quantitative assays (e.g., GC-MS/MS) to measure its levels in patient tissues and biofluids (plasma, urine) could establish its potential as a diagnostic or prognostic biomarker for certain cancers.

  • Functional Studies: Investigating the direct effects of this molecule on the biophysical properties of cancer cell membranes is crucial. Experiments using model membranes and advanced microscopy techniques could validate its role in modulating fluidity and raft formation.

  • Synthesis of Analogs: Synthesizing analogs with altered chain lengths or branching patterns could help elucidate structure-activity relationships, determining which structural features are critical for any observed biological effects.

By systematically addressing these questions, the scientific community can determine whether this compound is simply a metabolic bystander or a key player in the complex landscape of cancer biology.

References

  • Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (n.d.). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes.

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An In-Depth Technical Guide on the Biological Role of 2,6,10,14-Tetramethylheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological role of 2,6,10,14-tetramethylheptadecane. This saturated branched-chain alkane has been identified as a human metabolite and is increasingly implicated in the pathobiology of certain cancers. Drawing parallels with the well-studied analogue, pristane (2,6,10,14-tetramethylpentadecane), this guide explores the potential mechanisms through which this compound may exert its biological effects, with a focus on its immunomodulatory and pro-inflammatory properties. Furthermore, this document delves into the potential endogenous and exogenous origins of this molecule and provides a detailed, step-by-step protocol for its detection and quantification in biological matrices using gas chromatography-mass spectrometry (GC-MS). This guide is intended to be a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development who are interested in the emerging role of lipophilic molecules in health and disease.

Introduction: Unveiling a Complex Alkane

This compound is a C21 saturated branched-chain alkane with the molecular formula C₂₁H₄₄.[1][2] It is structurally characterized by a heptadecane backbone with methyl groups at positions 2, 6, 10, and 14.[1][2] While its physical properties are typical of a long-chain hydrocarbon, its biological significance is an area of growing interest. This molecule has been identified as a human metabolite and has been particularly noted in the context of cancer metabolism.[1][3]

It is crucial to distinguish this compound from its isomer, 2,6,10,15-tetramethylheptadecane. The shift of a single methyl group significantly alters their biological associations. The 15-isomer is more commonly found in plant volatiles, fungal metabolites, and insect semiochemical systems, where it can play roles in antimicrobial activity and insect behavior modulation.[4][5] In contrast, the 14-isomer is primarily linked to mammalian metabolism.

This guide will focus exclusively on the biological role of this compound, with a particular emphasis on its potential involvement in carcinogenesis, drawing upon the extensive research on its close structural analogue, pristane.

The Link to Cancer: A Plausible Mechanism

The most compelling evidence for a potential role of this compound in cancer comes from studies on pristane (2,6,10,14-tetramethylpentadecane), a C19 analogue. Pristane is a well-established inducing agent of plasmacytomas, a type of B-cell tumor, in BALB/c mice, a model that closely mimics human multiple myeloma.[4]

The Pristane-Induced Plasmacytoma Model

Intraperitoneal injection of pristane in mice leads to the formation of lipogranulomas, which represent a site of chronic inflammation.[6] This chronic inflammatory microenvironment is believed to be a key driver of plasmacytomagenesis. The proposed mechanism involves a cascade of events:

  • Chronic Inflammation: Pristane induces a persistent inflammatory response, attracting immune cells to the peritoneal cavity.[2][6]

  • Cytokine Production: The inflammatory milieu stimulates the production of various cytokines, with Interleukin-6 (IL-6) playing a pivotal role.[1][5] IL-6 is a potent growth factor for plasma cells and is known to be a critical survival factor for multiple myeloma cells.[5]

  • B-cell Proliferation and Transformation: The sustained presence of IL-6 and other growth factors in the granuloma microenvironment promotes the proliferation and survival of B-cells, increasing the likelihood of genetic mutations and malignant transformation.[5]

Given the structural similarity between pristane and this compound, it is highly plausible that the latter could exert similar pro-inflammatory and tumor-promoting effects.

A Proposed Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway through which this compound may contribute to carcinogenesis, based on the pristane model.

Pristane_Mechanism cluster_microenvironment Peritoneal Microenvironment cluster_bcell B-Cell Pristane This compound (or Pristane) Inflammation Chronic Inflammation (Lipogranuloma Formation) Pristane->Inflammation Induces Macrophage Activated Macrophages & Other Immune Cells Inflammation->Macrophage Recruits & Activates IL6 Increased IL-6 Production Macrophage->IL6 Secretes B_Cell_Prolif B-Cell Proliferation & Survival IL6->B_Cell_Prolif Stimulates Genetic_Instability Increased Genetic Instability B_Cell_Prolif->Genetic_Instability Leads to Plasmacytoma Plasmacytoma Development Genetic_Instability->Plasmacytoma Results in GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Serum_Collection Serum Collection Spiking Internal Standard Spiking Serum_Collection->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Evaporation Solvent Evaporation (Nitrogen Stream) Centrifugation1->Evaporation Reconstitution Reconstitution (Hexane) Evaporation->Reconstitution Injection GC-MS Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification

Sources

The Enigmatic Role of 2,6,10,14-Tetramethylheptadecane in Cancer Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The metabolic landscape of cancer is a complex and dynamic arena, with tumor cells often hijacking and reprogramming metabolic pathways to fuel their relentless growth and survival. Among the myriad of metabolites implicated in this intricate network, the long-chain branched alkane 2,6,10,14-tetramethylheptadecane has emerged as a molecule of interest. While its precise functions are still under investigation, its structural similarity to the well-studied inflammatory and carcinogenic agent, pristane (2,6,10,14-tetramethylpentadecane), provides a compelling rationale for its deeper exploration. This technical guide synthesizes the current understanding of this compound in the context of cancer metabolism, drawing parallels from the extensive research on pristane to illuminate potential mechanisms of action. We delve into the prospective metabolic pathways, the interplay with chronic inflammation, and the analytical methodologies required to unravel the role of this intriguing molecule in oncology.

Introduction: The Rise of a Novel Metabolite in the Cancer Microenvironment

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][2] While glucose and glutamine metabolism have been extensively studied, the role of lipids and hydrocarbons is an expanding frontier. This compound, a C21 saturated branched-chain alkane, has been identified as a metabolite in cancer, suggesting its involvement in the tumor's metabolic network.[3][4] Its very hydrophobic nature implies an association with lipid-rich structures within the cell, such as membranes and lipid droplets.

Given the limited direct research on this compound, we will leverage the knowledge of its close analog, pristane, as a model to hypothesize its potential roles. Pristane is a well-established inducer of chronic inflammation and is used to generate animal models of autoimmune diseases and certain cancers, including plasmacytomas and mammary carcinomas.[5][6] The carcinogenic properties of pristane are intrinsically linked to its ability to provoke a sustained inflammatory response, a known driver of tumorigenesis.[7][8]

This guide will explore the potential metabolic fate of this compound, its connection to inflammatory signaling in cancer, and provide detailed experimental protocols for its investigation.

Proposed Metabolic Pathways of this compound in Cancer Cells

The metabolism of long-chain branched alkanes is a specialized process, distinct from that of their straight-chain counterparts. The initial and rate-limiting step is typically an oxidation reaction, followed by a modified form of beta-oxidation.

Initial Oxidation: The Role of Cytochrome P450

The inert nature of the C-H bonds in alkanes necessitates enzymatic activation. Cytochrome P450 (CYP) monooxygenases are prime candidates for this initial hydroxylation.[9][10] Specifically, ω-hydroxylation, the oxidation of the terminal methyl group, is a common route for the metabolism of long-chain fatty acids and hydrocarbons.[11][12] In the context of cancer, the expression and activity of CYP enzymes can be significantly altered, potentially impacting the metabolism of compounds like this compound.[13]

The proposed initial step is the conversion of this compound to its corresponding primary alcohol, 2,6,10,14-tetramethylheptadecan-1-ol.

Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids

Following ω-hydroxylation and subsequent oxidation to a carboxylic acid (2,6,10,14-tetramethylheptadecanoic acid), the resulting branched-chain fatty acid is a substrate for peroxisomal beta-oxidation.[5][14] Unlike straight-chain fatty acids, which are primarily metabolized in the mitochondria, the methyl branches of this molecule hinder the standard mitochondrial beta-oxidation machinery. Peroxisomes possess a distinct set of enzymes capable of handling these sterically challenging substrates.[15][16]

The peroxisomal beta-oxidation of 2,6,10,14-tetramethylheptadecanoic acid would proceed through a series of cycles, yielding acetyl-CoA and propionyl-CoA units. These can then be shuttled to the mitochondria to enter the Krebs cycle, providing energy and biosynthetic precursors for the cancer cell.[17]

Diagram: Proposed Metabolic Pathway of this compound

MetabolicPathway TMHD This compound TMHD_OH 2,6,10,14-Tetramethylheptadecan-1-ol TMHD->TMHD_OH Cytochrome P450 (ω-hydroxylation) TMHD_COOH 2,6,10,14-Tetramethylheptadecanoic Acid TMHD_OH->TMHD_COOH ADH/ALDH Peroxisome Peroxisomal Beta-Oxidation TMHD_COOH->Peroxisome AcetylCoA Acetyl-CoA Peroxisome->AcetylCoA PropionylCoA Propionyl-CoA Peroxisome->PropionylCoA Krebs Krebs Cycle AcetylCoA->Krebs PropionylCoA->Krebs (as Succinyl-CoA) Energy Energy (ATP) & Biosynthesis Krebs->Energy

Caption: Proposed metabolic fate of this compound in cancer cells.

The Interplay of Chronic Inflammation and Metabolic Reprogramming

The carcinogenic effects of pristane are largely attributed to its ability to induce chronic inflammation. This sustained inflammatory state is characterized by the activation of key signaling pathways, notably Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[18][19][20][21] These transcription factors are master regulators of inflammation, immunity, cell survival, and proliferation, and their constitutive activation is a common feature in many cancers.[22][23]

It is plausible that this compound, due to its structural similarity to pristane, could also elicit a chronic inflammatory response, thereby contributing to a pro-tumorigenic microenvironment. This inflammation can, in turn, drive metabolic reprogramming in cancer cells.[7][8] For instance, inflammatory cytokines can modulate the expression of metabolic enzymes, including those involved in lipid metabolism.

Diagram: Inflammation-Metabolism Crosstalk

InflammationMetabolism cluster_0 Cellular Exposure cluster_1 Inflammatory Response cluster_2 Cancer Cell Effects TMHD This compound (or Pristane) Inflammation Chronic Inflammation TMHD->Inflammation NFkB_STAT3 Activation of NF-κB & STAT3 Inflammation->NFkB_STAT3 MetabolicReprogramming Metabolic Reprogramming (e.g., altered lipid metabolism) NFkB_STAT3->MetabolicReprogramming Transcriptional Regulation of Metabolic Genes TumorProgression Tumor Progression (Proliferation, Survival, Metastasis) NFkB_STAT3->TumorProgression Upregulation of Pro-survival & Proliferative Genes MetabolicReprogramming->TumorProgression Fueling Cancer Growth

Caption: The proposed interplay between this compound, chronic inflammation, and cancer progression.

The Role of Lipid Droplets in a Hydrocarbon-Rich Environment

Cancer cells often exhibit an increased number of lipid droplets, which are organelles for storing neutral lipids.[24][25] This accumulation can be a consequence of altered lipid metabolism and can contribute to cancer progression by:

  • Preventing Lipotoxicity: Sequestering excess fatty acids to prevent cellular damage.[3][26]

  • Energy Reservoir: Providing a source of energy during periods of metabolic stress.[27]

  • Chemoresistance: Sequestering lipophilic anticancer drugs, thereby reducing their efficacy.

The metabolism of this compound would likely intersect with lipid droplet dynamics. The hydrophobic nature of this alkane and its fatty acid metabolites would favor their partitioning into lipid droplets.

Experimental Protocols for Investigating this compound in Cancer Metabolism

To elucidate the precise role of this compound in cancer metabolism, a multi-pronged experimental approach is necessary.

Quantification of this compound in Biological Samples

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile hydrocarbons.[28][29]

Step-by-Step Protocol:

  • Sample Preparation:

    • Homogenize tumor tissue or cell pellets in a suitable solvent (e.g., hexane or a mixture of chloroform and methanol).

    • For quantitative analysis, spike the sample with a deuterated internal standard of this compound (if available) or a structurally similar long-chain alkane.

    • Perform a liquid-liquid extraction to isolate the lipid-soluble fraction.

    • Dry the organic phase under a stream of nitrogen and reconstitute in a known volume of hexane.

  • GC-MS Analysis:

    • Inject the sample onto a GC equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature gradient to separate the components of the mixture.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

    • Monitor for the characteristic fragment ions of this compound.[30]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the amount of the analyte by comparing its peak area to that of the internal standard.

Table 1: GC-MS Parameters for this compound Analysis

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temp. 280 °C
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 10 min)
Carrier Gas Helium, constant flow of 1 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-550
Tracing the Metabolic Fate of this compound

Methodology: Stable Isotope Tracing with GC-MS and LC-MS/MS

Stable isotope tracing is a powerful technique to follow the metabolic conversion of a labeled substrate.[2][31][32][33]

Step-by-Step Protocol:

  • Synthesis of Labeled this compound:

    • Synthesize a deuterated or 13C-labeled version of this compound. This is a critical and often challenging step.[34][35][36]

  • Cell Culture Experiment:

    • Culture cancer cells of interest and treat them with the labeled this compound.

    • At various time points, harvest the cells and the culture medium.

  • Metabolite Extraction and Analysis:

    • Perform separate extractions for the lipid-soluble and water-soluble metabolites.

    • Analyze the lipid fraction by GC-MS to look for labeled downstream metabolites such as hydroxylated and carboxylated forms of the parent compound.

    • Analyze the water-soluble fraction by LC-MS/MS to detect labeled acetyl-CoA and propionyl-CoA, as well as labeled Krebs cycle intermediates.[1][6][37][38][39]

  • Data Analysis:

    • Identify and quantify the labeled metabolites to map the metabolic pathways and determine the flux through these pathways.

Diagram: Stable Isotope Tracing Workflow

IsotopeTracing LabeledTMHD Labeled this compound (e.g., ¹³C or ²H) CellCulture Incubate with Cancer Cells LabeledTMHD->CellCulture Harvest Harvest Cells & Media (Time Course) CellCulture->Harvest Extraction Metabolite Extraction (Lipid & Aqueous Fractions) Harvest->Extraction GCMS GC-MS Analysis (Lipid Fraction) Extraction->GCMS LCMSMS LC-MS/MS Analysis (Aqueous Fraction) Extraction->LCMSMS DataAnalysis Data Analysis: Identify & Quantify Labeled Metabolites GCMS->DataAnalysis LCMSMS->DataAnalysis

Caption: A generalized workflow for stable isotope tracing of this compound metabolism.

Conclusion and Future Directions

The presence of this compound in the cancerous milieu presents a compelling area for investigation. While direct evidence of its metabolic role is currently sparse, the well-documented activities of its analogue, pristane, provide a strong framework for hypothesis-driven research. The proposed metabolic pathway, initiated by cytochrome P450-mediated hydroxylation and proceeding through peroxisomal beta-oxidation, offers a plausible route for its catabolism in cancer cells. Furthermore, the potential for this long-chain branched alkane to induce chronic inflammation and thereby influence metabolic reprogramming through pathways like NF-κB and STAT3 warrants significant attention.

Future research should focus on:

  • Validating the proposed metabolic pathways using stable isotope tracing and metabolomics.

  • Investigating the inflammatory potential of this compound and its impact on cancer cell signaling.

  • Exploring the interaction with lipid droplet dynamics and its implications for chemoresistance.

  • Screening for the presence of this compound and its metabolites in a wider range of tumor types to assess its potential as a biomarker.

Unraveling the complexities of this compound metabolism will not only enhance our understanding of the metabolic plasticity of cancer but may also unveil novel therapeutic targets for intervention.

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Geochemical significance of 2,6,10,14-Tetramethylheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Geochemical Significance of 2,6,10,14-Tetramethylheptadecane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a C21 branched alkane of significant interest in the field of geochemistry.[1][2] Unlike the more commonly discussed isoprenoids pristane (C19) and phytane (C20), which are primarily derived from the phytol side-chain of chlorophyll, this compound serves as a specific and robust biomarker for Archaea.[3][4] Its presence in ancient sediments, source rocks, and crude oils provides a molecular fossil record of specific microbial communities and their associated paleoenvironments, particularly those involving methane metabolism. This guide provides an in-depth exploration of the origin, diagenetic pathways, analytical methodologies, and interpretive significance of this key biomarker.

Introduction to a Unique Biomarker

This compound is a saturated isoprenoid hydrocarbon with the chemical formula C21H44.[5] Isoprenoids are a class of organic molecules built from five-carbon isoprene units. This structural heritage makes them highly specific to biological sources. While many biomarkers are widespread, the distinct origin of this C21 isoprenoid allows for precise geochemical interpretations. Its primary value lies in its ability to trace the input of Archaea into the geological record, offering a window into ancient ecosystems that existed millions of years ago.[6][7]

Biogenesis: A Signature of Archaea

The defining characteristic of this compound is its origin from the membrane lipids of Archaea.[6] Archaea are a domain of single-celled organisms that are biochemically distinct from bacteria and eukaryotes. Their cell membranes are not built from fatty acids, but from isoprenoid chains linked to glycerol via ether bonds, a feature that enhances their stability in extreme environments.[7][8]

The precursor to the C21 isoprenoid is the C20 phytanyl moiety, which forms the hydrophobic core of archaeal diether lipids (e.g., archaeol) and the C40 biphytanyl chains of glycerol dialkyl glycerol tetraethers (GDGTs).[9] The presence of this compound in a geological sample is therefore direct evidence of a contribution of archaeal biomass to the original organic matter. This is particularly significant for identifying organisms involved in processes like:

  • Methanogenesis: Methane-producing archaea.

  • Anaerobic Methane Oxidation (AOM): Archaea that consume methane in the absence of oxygen, often in consortium with sulfate-reducing bacteria.[3]

Diagenetic Pathways: From Membrane Lipid to Molecular Fossil

The transformation of archaeal membrane lipids into a stable hydrocarbon biomarker is a multi-step process occurring over geological timescales. This process, known as diagenesis and catagenesis, involves the burial of sediments and the subsequent increase in temperature and pressure.

  • Deposition: Dead archaeal cells and their lipid membranes are deposited and incorporated into sediments.

  • Early Diagenesis: In the upper layers of sediment, microbial activity begins to break down complex organic matter. The ether linkages in archaeal lipids are relatively resistant to this initial degradation compared to the ester linkages found in bacterial and eukaryotic lipids.

  • Burial and Thermal Maturation (Catagenesis): As the sediments are buried deeper, the temperature rises. This increased thermal stress causes the cleavage of the strong ether bonds linking the isoprenoid chains to the glycerol backbone.

  • Defunctionalization and Reduction: The released phytanyl (C20) or biphytanyl (C40) chains undergo further chemical reactions, including the loss of any remaining functional groups (like hydroxyl groups) and hydrogenation (saturation), to become stable, saturated alkanes. The cleavage of a C40 biphytanyl chain can yield various isoprenoid alkanes, including this compound.

Below is a diagram illustrating this geochemical transformation.

Diagenesis_Pathway cluster_0 Biological Source (Water Column / Surface Sediment) cluster_1 Geological Transformation (Burial & Heating) A Archaeal Cell Membrane (Containing GDGTs with C40 biphytanyl chains) B Release of Biphytanyl Chains (Cleavage of Ether Bonds) A->B Deposition & Early Diagenesis C Chain Cleavage & Hydrogenation (Defunctionalization) B->C Catagenesis (Thermal Stress) D This compound (C21) and other isoprenoids (e.g., C20 Phytane) C->D Final Product

Caption: Diagenetic pathway from archaeal membrane lipids to C21 isoprenoid.

Geochemical Applications and Interpretation

The presence and abundance of this compound are used to make specific paleoenvironmental interpretations.

  • Indicator of Archaeal Input: Its primary use is as an unambiguous indicator of archaeal biomass in the original organic matter.[4]

  • Paleoenvironmental Reconstruction: It often points to specific, typically anoxic, depositional environments where archaea thrive. For example, its detection in marine sediments can be compelling evidence for the process of anaerobic oxidation of methane (AOM) in the geological past.[3][10] This implies a methane-rich environment, which has significant implications for understanding ancient carbon cycling.

  • Oil-Source Rock Correlation: Like other biomarkers, it can be used as a fingerprint to correlate crude oils with their source rocks.[11][12] If an oil contains this C21 isoprenoid, its source rock must also contain it, indicating that archaea were part of the organic matter that generated the oil.

Data Presentation: A Comparative Example

The utility of this biomarker is most evident when comparing samples from different depositional environments.

ParameterSource Rock A (Marine Shale)Source Rock B (Hypersaline Carbonate)Source Rock C (Methane Seep Carbonate)
Pristane/Phytane Ratio 2.5 (Oxic Conditions)0.6 (Anoxic, Hypersaline)0.4 (Strongly Anoxic)
This compound Not DetectedLow ConcentrationHigh Concentration
Interpretation Algal/plant input in an oxygenated environment.Algal/cyanobacterial input under anoxic, saline conditions with some archaeal contribution.Significant input from methane-metabolizing archaea in a strongly anoxic, methane-rich environment.

Analytical Protocols

The analysis of high-molecular-weight biomarkers like this compound from complex geological matrices such as rocks or crude oil requires a precise, multi-step analytical workflow.[13] The cornerstone of this analysis is gas chromatography-mass spectrometry (GC-MS).[14]

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • For rock samples, crush to a fine powder (<100 mesh) to maximize surface area for extraction.

    • Weigh approximately 20-100 g of the powdered rock.

  • Solvent Extraction:

    • Place the powdered sample in a porous cellulose thimble.

    • Perform a Soxhlet extraction for 72 hours using an azeotropic mixture of dichloromethane (DCM) and methanol (93:7 v/v). This solvent mixture is effective at extracting a broad range of organic compounds.

    • The resulting solution is the Total Lipid Extract (TLE) or bitumen.

  • Fractionation:

    • The TLE is too complex for direct GC-MS analysis. It must be separated into different compound classes.

    • Prepare a chromatography column packed with activated silica gel or alumina.

    • Dissolve the TLE in a minimal amount of hexane and load it onto the column.

    • Elute the column with solvents of increasing polarity:

      • Saturated (Aliphatic) Fraction: Elute with hexane. This fraction contains n-alkanes and isoprenoids, including this compound.

      • Aromatic Fraction: Elute with a mixture of hexane and DCM (e.g., 70:30 v/v).

      • Polar (NSO) Fraction: Elute with a mixture of DCM and methanol (e.g., 50:50 v/v).

    • Collect the saturated fraction for analysis.

  • GC-MS Analysis:

    • Instrument: Agilent GC-MS system (or equivalent) is typically used.[13]

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm film thickness) is ideal for separating hydrocarbons.

    • Injection: Inject 1 µL of the saturated fraction (dissolved in hexane) in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 310°C at a rate of 4°C/minute.

      • Final hold: Hold at 310°C for 20 minutes.

    • Mass Spectrometer Settings:

      • Operate in electron ionization (EI) mode at 70 eV.

      • Acquire data in both Full Scan mode (m/z 50-550) to identify unknown compounds and Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity for target biomarkers. For isoprenoids, key fragment ions such as m/z 113, 183, and 197 are typically monitored.

  • Data Interpretation:

    • Identify this compound in the total ion chromatogram based on its retention time relative to n-alkanes.

    • Confirm its identity by comparing its mass spectrum with a reference library (e.g., NIST).[15] The fragmentation pattern provides a definitive structural fingerprint.

Analytical_Workflow A 1. Rock/Oil Sample B 2. Crushing & Solvent Extraction (DCM/MeOH) A->B C 3. Column Chromatography (Fractionation) B->C D Saturated Fraction (Alkanes + Isoprenoids) C->D E Aromatic Fraction C->E F Polar Fraction C->F G 4. GC-MS Analysis D->G H 5. Data Interpretation (Identification & Quantification) G->H

Caption: Standard analytical workflow for biomarker analysis.

Conclusion

This compound is a powerful tool in the geochemist's arsenal. Its high source specificity for Archaea distinguishes it from other common isoprenoids and provides a direct line of evidence for the role of these microorganisms in ancient ecosystems. For professionals in petroleum exploration, its identification can refine oil-source rock correlations and illuminate the characteristics of a petroleum system. For researchers, it offers invaluable clues for reconstructing paleoenvironments, particularly those associated with anoxia and methane cycling, thereby deepening our understanding of the Earth's biogeochemical history.

References

  • Biomarker Evidence for Widespread Anaerobic Methane Oxidation in Mediterranean Sediments by a Consortium of Methanogenic Archaea and Bacteria. (n.d.). PMC - NIH. Retrieved from [Link]

  • Adebayo, A. R., et al. (2023). Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Biomarker biogeochemistry. (n.d.). University of Basel. Retrieved from [Link]

  • Biomarkers | Geochemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • Biogeochemical Evidence that Thermophilic Archaea Mediate the Anaerobic Oxidation of Methane. (n.d.). PMC - NIH. Retrieved from [Link]

  • NMPPDB. (n.d.). Heptadecane,2,6,10,14-tetramethyl. NMPPDB. Retrieved from [Link]

  • NIST. (n.d.). Heptadecane, 2,6,10,14-tetramethyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,6,10,15-Tetramethylheptadecane. PubChem. Retrieved from [Link]

  • Human Metabolome Database. (2017). Showing metabocard for 2,6,10,15-tetramethylheptadecane (HMDB0062787). HMDB. Retrieved from [Link]

  • NIST. (n.d.). Heptadecane, 2,6,10,14-tetramethyl-. NIST WebBook. Retrieved from [Link]

  • Lombard, J., et al. (2012). Origins and evolution of isoprenoid lipid biosynthesis in archaea. PubMed. Retrieved from [Link]

  • Liu, P., et al. (2020). Results of n-alkanes and isoprenoid alkane from hydrocarbons of different occurrence states in Chang 8 Member sandstones. ResearchGate. Retrieved from [Link]

  • Han, J., & Calvin, M. (1969). Isoprenoid Hydrocarbons in Petroleum. Isolation of 2,6,10,14-Tetramethylpentadecane by High Temperature Gas-Liquid Chromatography. Analytical Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Heptadecane, 2,6,10,15-tetramethyl-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Heptadecane, 2,6,10,14-tetramethyl-. NIST WebBook. Retrieved from [Link]

  • Nasir, S., & Fazeelat, T. (2013). Chromatographic profile showing the distribution of the n-alkanes and isoprenoids... ResearchGate. Retrieved from [Link]

  • Ren, M., et al. (2024). Expanded Archaeal Genomes Shed New Light on the Evolution of Isoprenoid Biosynthesis. MDPI. Retrieved from [Link]

  • Koga, Y., & Morii, H. (2005). Isoprenoid biosynthesis in Archaea--biochemical and evolutionary implications. PubMed. Retrieved from [Link]

  • Albers, S. V., & Meyer, B. H. (2011). The unique archaeal membrane synthesis pathways of isoprenoid-based ether lipids. ResearchGate. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). PGRL Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spectrometry. AWS. Retrieved from [Link]

  • Jain, S., et al. (2014). Reconstruction of the Archaeal Isoprenoid Ether Lipid Biosynthesis Pathway in Escherichia coli Through Digeranylgeranylglyceryl Phosphate. NIH. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Analytical methods manual for the Mineral Resource Surveys Program. USGS. Retrieved from [Link]

  • organic geochemistry and crude oil source rock correlation of the devonian-mississippian petroleum system. (n.d.). SciSpace. Retrieved from [Link]

  • Hansen, R. P., & Morrison, J. D. (1964). The isolation and identification of 2,6,10,14-tetramethylpentadecanoic acid from butterfat. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrum Analysis of 2,6,10,14-Tetramethylheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2,6,10,14-tetramethylheptadecane (C21H44), a saturated branched alkane.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and structural elucidation of complex organic molecules. The principles and methodologies discussed herein are grounded in established mass spectrometric theory and validated analytical practices.

Introduction: The Significance of Branched Alkane Analysis

This compound is a long-chain, branched hydrocarbon that may be encountered in various scientific disciplines, from environmental analysis to metabolomics.[1][2] Its unambiguous identification is critical, and mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the premier analytical technique for this purpose. Understanding the fragmentation patterns of such molecules under electron ionization (EI) is paramount for accurate spectral interpretation and structural confirmation.

Branched alkanes exhibit characteristic fragmentation pathways in mass spectrometry that differ significantly from their linear counterparts.[6][7] The presence of tertiary and secondary carbons at the branch points dictates the primary cleavage sites, leading to the formation of stable carbocations.[6][8] This guide will delve into the specific fragmentation of this compound, providing a predictive framework for its mass spectrum analysis.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for method development and data interpretation.

PropertyValueSource
Molecular FormulaC21H44[1][3][4]
Molecular Weight296.5741 g/mol [3][4]
IUPAC NameThis compound[3][4]
CAS Number18344-37-1[3][4]

Electron Ionization (EI) Mass Spectrometry of this compound

Electron ionization is the most common ionization technique for GC-MS analysis of volatile and semi-volatile compounds like this compound.[8] In EI, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) and subsequent fragmentation.

The Molecular Ion (M+•)

For branched alkanes, the molecular ion peak is often weak or entirely absent in the 70 eV EI mass spectrum.[6] This is due to the high instability of the molecular ion, which readily undergoes fragmentation at the branching points to form more stable carbocations.[6][8] The molecular weight of this compound is 296.57 g/mol , so a small peak at m/z 296 might be observed, but its low abundance is a key characteristic.[3][4]

Predicted Fragmentation Pathway

The fragmentation of this compound is driven by the preferential cleavage of C-C bonds at the branching points (positions 2, 6, 10, and 14). This leads to the formation of more stable secondary and tertiary carbocations. The general principles of branched alkane fragmentation suggest the following primary cleavage events:

  • Cleavage at Branching Points: The bonds adjacent to the methyl-substituted carbons are prone to breaking.

  • Loss of the Largest Alkyl Group: At a branching point, the loss of the largest alkyl substituent as a radical is often a favored pathway.[8]

Based on these principles, the following key fragment ions are predicted in the mass spectrum of this compound:

Predicted Fragmentation of this compound

cluster_cleavage1 Cleavage at C10-C11 and C13-C14 cluster_cleavage2 Cleavage at C6-C7 and C9-C10 cluster_cleavage3 Rearrangement and further fragmentation M C21H44 (m/z 296) This compound F1 m/z 225 [C16H33]+ M->F1 - C5H11• F2 m/z 169 [C12H25]+ M->F2 - C9H19• F3 m/z 113 [C8H17]+ M->F3 - C13H27• F4 m/z 57 [C4H9]+ M->F4 - C17H35• F5 m/z 43, 71, 85, 99... [CnH2n+1]+ series F1->F5 F2->F5 F3->F5 cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in appropriate solvent concentrate Adjust concentration dissolve->concentrate is Add internal standard (optional) concentrate->is inject Inject 1 µL into GC is->inject separate Separation on GC column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass analysis (quadrupole) ionize->analyze tic Total Ion Chromatogram (TIC) analyze->tic spectrum Extract mass spectrum of the peak of interest tic->spectrum library Compare with NIST library and/or reference spectra spectrum->library identify Confirm identification based on fragmentation pattern and retention index library->identify

Sources

An In-depth Technical Guide to the Kovats Retention Index of 2,6,10,14-Tetramethylheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Retention Time—The Power of the Kovats Retention Index

In the field of gas chromatography (GC), retention time is a fundamental parameter for compound identification. However, its reliance on specific analytical conditions—such as column length, film thickness, carrier gas velocity, and temperature programming—limits its transferability between laboratories and even between different instruments within the same facility.[1] To overcome this, the Kovats retention index (I) was developed as a standardized, more robust method for reporting retention data.[1] This system relates the retention time of an analyte to those of bracketing n-alkanes, creating a dimensionless value that is significantly more consistent across varying conditions.[1][2] The Kovats index of a linear n-alkane is defined as 100 times its carbon number.[1] For any other compound, its index is calculated by interpolating its position between two sequential n-alkanes.[1]

This guide provides a detailed exploration of the Kovats retention index of 2,6,10,14-tetramethylheptadecane (C21H44), a significant long-chain branched alkane. This molecule serves as a crucial biomarker in geochemical and environmental studies, offering insights into the origin and history of organic matter.[3] Understanding its chromatographic behavior is paramount for accurate identification and interpretation in complex matrices such as petroleum and environmental extracts.

The Analyte: this compound

This compound is a C21 isoprenoid hydrocarbon. Isoprenoids are a class of organic compounds derived from isoprene units and are abundant in the natural world. In geochemistry, isoprenoids like this compound and its close relatives, pristane (C19) and phytane (C20), are considered biomarkers because their structures can be traced back to precursor molecules in living organisms.[3] Their presence and relative abundance in geological samples can provide valuable information about the depositional environment and thermal maturity of the source rock.[4][5][6]

Understanding the Retention Mechanism: A Tale of Structure and Stationary Phase

The retention of any compound in gas chromatography is governed by the thermodynamic partitioning between the mobile (gas) phase and the stationary phase.[7] For a non-polar, branched alkane like this compound, its interaction with the stationary phase is primarily dictated by London dispersion forces, which are weak intermolecular attractions that increase with the size and surface area of the molecule.[8]

The Influence of Molecular Structure

On a non-polar stationary phase, the elution order of alkanes generally follows their boiling points.[8][9] Linear alkanes can align themselves to maximize contact with the stationary phase, leading to stronger dispersion forces and longer retention times as the chain length increases. However, the introduction of methyl branches, as seen in this compound, alters the molecule's shape and reduces its boiling point compared to its linear counterpart (n-heneicosane, C21H44). This branching creates a more compact, spherical structure, which limits the extent of interaction with the stationary phase.[10][11][12] Consequently, branched alkanes are typically more volatile and elute earlier than their straight-chain isomers. The position of the methyl branches also plays a role; branches near the center of the carbon chain tend to lower the boiling point more significantly than those near the ends.[13]

The Role of the Stationary Phase

The choice of stationary phase is critical in determining the retention index. For non-polar analytes like this compound, non-polar stationary phases are the logical choice.

  • SE-30 (Polydimethylsiloxane): This is a widely used, non-polar stationary phase consisting of 100% dimethylpolysiloxane.[14][15] Its retention mechanism is based almost entirely on dispersion forces.[8] As such, it separates compounds primarily based on their volatility and molecular size. The elution order on SE-30 columns generally correlates well with the boiling points of the analytes.[9]

  • Apiezon L: This is a high-molecular-weight hydrocarbon grease that also functions as a non-polar stationary phase.[16][17] Due to its complex, branched hydrocarbon structure, it exhibits strong absorptive properties for other hydrocarbons through dispersion forces.[16][18] It is particularly effective for separating high-boiling hydrocarbons.

The subtle differences in the chemical nature of these non-polar phases can lead to slight variations in the measured Kovats retention indices.

Quantitative Data: Kovats Retention Index of this compound

The following table summarizes experimentally determined Kovats retention indices for this compound on different non-polar stationary phases at various isothermal temperatures.

Stationary PhaseTemperature (°C)Kovats Retention Index (I)
SE-301001894
SE-302001893
SE-302001897
Apiezon L1001872
Apiezon L2001872

Data sourced from the NIST Chemistry WebBook.

The Effect of Temperature on Retention Index

As observed in the data for the SE-30 column, temperature can have a slight effect on the Kovats retention index. Generally, an increase in column temperature leads to a decrease in the retention times of all compounds.[19][20] However, the Kovats index, being a relative measure, is designed to be less dependent on temperature than absolute retention times.[1] The minor variations observed are due to the fact that the relationship between the logarithm of the adjusted retention time and the carbon number of n-alkanes is not perfectly linear across a wide temperature range. For precise and reproducible results, it is crucial to perform the analysis of the sample and the n-alkane standards under identical temperature conditions, whether isothermal or temperature-programmed.[2]

Experimental Protocol for the Determination of the Kovats Retention Index

This section outlines a detailed, step-by-step methodology for the determination of the Kovats retention index of this compound using gas chromatography-mass spectrometry (GC-MS). This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample and Standard Preparation
  • Analyte Solution: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile, high-purity organic solvent such as hexane or dichloromethane.[21][22] The sample should be free of particulate matter; centrifuge or filter if necessary.[21][22]

  • n-Alkane Standard Solution: Prepare a homologous series of n-alkanes that bracket the expected elution of the analyte. Since the retention index of this compound is around 1895, a standard mixture containing n-octadecane (C18, I=1800) and n-nonadecane (C19, I=1900) is essential. It is good practice to use a wider range of n-alkanes (e.g., C10 to C24) to establish a calibration curve and ensure linearity.

GC-MS Instrumentation and Conditions

The following conditions are a starting point and should be optimized for the specific instrument and application.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 280°C. A splitless injection is recommended for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Final hold: Hold at 300°C for 10 minutes.

    • Rationale: This program starts at a low temperature to ensure trapping of volatile components and provides a steady ramp to elute a wide range of compounds, including the high-boiling this compound. The final hold ensures that all components are eluted from the column.[23]

  • Mass Spectrometer Conditions:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-550.

Data Acquisition and Analysis
  • n-Alkane Analysis: Inject the n-alkane standard solution and record the retention times for each n-alkane.

  • Analyte Analysis: Under the identical GC-MS conditions, inject the this compound solution and record its retention time.

  • Identification: Confirm the identity of the this compound peak by comparing its mass spectrum with a reference library (e.g., NIST).

  • Kovats Index Calculation: Use the following formula for temperature-programmed analysis:

    I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

    Where:

    • I is the Kovats retention index.

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

    • t_R(analyte) is the retention time of the analyte.

    • t_R(n) is the retention time of the n-alkane with carbon number n.

    • t_R(N) is the retention time of the n-alkane with carbon number N.

    For isothermal analysis, the logarithmic form of the equation should be used:

    I = 100 * [n + (log(t'_R(analyte)) - log(t'_R(n))) / (log(t'_R(N)) - log(t'_R(n)))]

    Where t'R is the adjusted retention time (retention time minus the dead time).[24]

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Analyte Prepare Analyte Solution (10 µg/mL in Hexane) InjectAnalyte Inject Analyte Solution Analyte->InjectAnalyte Alkane Prepare n-Alkane Standard (C10-C24) InjectAlkane Inject n-Alkane Standard Alkane->InjectAlkane GCMS GC-MS System (Non-polar column, Temp. Program) InjectAlkane->GCMS InjectAnalyte->GCMS RecordAlkane Record n-Alkane Retention Times (tR) GCMS->RecordAlkane RecordAnalyte Record Analyte tR & Verify Mass Spectrum GCMS->RecordAnalyte CalculateRI Calculate Kovats Index (I) using bracketing n-alkanes RecordAlkane->CalculateRI RecordAnalyte->CalculateRI

Caption: Experimental workflow for Kovats retention index determination.

Logical Framework for Data Interpretation

G cluster_gc Gas Chromatographic System cluster_calc Calculation cluster_interp Interpretation Analyte This compound (Analyte) RetentionTime Measure Retention Times Analyte->RetentionTime nAlkanes n-Alkanes (Reference Standards) nAlkanes->RetentionTime Interpolation Interpolate Analyte RT between n-Alkane RTs RetentionTime->Interpolation KovatsIndex Kovats Retention Index (I) Interpolation->KovatsIndex Identification Compound Identification KovatsIndex->Identification Database Database Comparison Identification->Database

Caption: Logical relationship for Kovats index determination and use.

Conclusion

The Kovats retention index provides a standardized and reliable method for the identification of this compound in complex mixtures. By understanding the interplay between the analyte's branched structure and the properties of non-polar stationary phases like SE-30 and Apiezon L, researchers can make informed decisions in method development. The detailed protocol provided in this guide offers a robust framework for the accurate and reproducible determination of its retention index, a critical parameter in geochemical and environmental analysis where this compound serves as a key biomarker. The adoption of the Kovats retention index system facilitates inter-laboratory data comparison, thereby enhancing the overall quality and reliability of scientific findings in these fields.

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An In-depth Technical Guide to 2,6,10,14-Tetramethylheptadecane: From Physicochemical Properties to Advanced Analytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,6,10,14-tetramethylheptadecane, a branched-chain alkane of increasing interest in metabolomics and phytochemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core properties, natural occurrence, synthetic pathways, and its emerging relevance as a potential biomarker in oncology. We will explore the causal logic behind advanced analytical protocols and provide actionable methodologies for its study.

Core Molecular Profile and Physicochemical Characteristics

This compound is a saturated, long-chain hydrocarbon. Its branched structure, imparted by four methyl groups along a heptadecane backbone, distinguishes it from its linear counterparts, conferring unique physical and chemical properties that influence its biological interactions and analytical behavior.

The fundamental identifiers and properties of this molecule are summarized below. These data are critical for instrument setup, method development, and interpretation of analytical results.

PropertyValueSource(s)
Molecular Formula C₂₁H₄₄[1][2]
Molecular Weight 296.5741 g/mol [1][2]
CAS Number 18344-37-1[1][2]
IUPAC Name This compound[3]
Synonyms Heptadecane, 2,6,10,14-tetramethyl-[1][2][3]
Predicted Boiling Point 356.9 ± 9.0 °C[3]
Predicted Density 0.787 ± 0.06 g/cm³[3]
Kovats Retention Index ~1872 - 1897 (Standard non-polar column)[3][4]

Understanding these properties is paramount. For instance, the high boiling point indicates its low volatility at room temperature, which necessitates specific analytical approaches like headspace analysis at elevated temperatures or direct injection following a liquid extraction. The Kovats Retention Index is a critical parameter for its identification in complex mixtures via gas chromatography, providing a standardized measure of its elution time relative to n-alkanes.

Natural Occurrence and Biological Significance

While many branched alkanes are ubiquitous in nature, the specific isomer this compound has been identified in select natural sources. Its presence is not merely incidental; it often points to specific biosynthetic pathways within the organism.

Phytochemical Origins

A notable source of this compound is the essential oil derived from the stem bark of Grewia lasiocarpa, where it constitutes a significant portion (7.30%) of the volatile components[5]. The presence of such a complex branched alkane in a plant essential oil is significant. It suggests a sophisticated enzymatic machinery capable of producing and modifying long-chain hydrocarbons, likely derived from fatty acid or isoprenoid precursor pathways. For drug development professionals, plants like G. lasiocarpa represent a potential natural source for isolation or a genetic template for biosynthetic production.

Relevance in Cancer Metabolomics

The most compelling area of research for this molecule lies in its association with cancer metabolism[1][2][3][6]. While the broader class of volatile organic compounds (VOCs) in exhaled breath is being extensively investigated for non-invasive cancer diagnosis, specific branched alkanes have emerged as potential biomarkers[7][8][9].

Studies have identified isomers, such as 2,6,10,15-tetramethylheptadecane, as metabolites involved in cancer pathways, with elevated levels detected in malignant tissues compared to benign ones[10]. This phenomenon is rooted in the profound metabolic reprogramming that occurs in cancer cells, particularly the dysregulation of lipid metabolism and oxidative stress pathways. These altered pathways can lead to the peroxidation of lipids, generating a cascade of breakdown products, including volatile alkanes that are eventually released into the bloodstream and exhaled[11].

The workflow for investigating such biomarkers is conceptually straightforward but technically demanding, involving the capture of VOCs followed by high-sensitivity analysis.

cluster_0 Biomarker Discovery Workflow Patient Cancer Patient Cohort Breath Exhaled Breath Sample Collection (e.g., Breath Biopsy®) Patient->Breath Control Healthy Control Cohort Control->Breath SPME VOC Trapping & Concentration (e.g., SPME / Tenax TA) Breath->SPME Trapping GCMS Thermal Desorption & GC-MS Analysis SPME->GCMS Desorption & Injection Data Data Processing & Statistical Analysis (Metabolite Profiling) GCMS->Data Raw Data Biomarker Identification of Potential Biomarkers (e.g., Upregulated Alkanes) Data->Biomarker Statistical Significance

Caption: Workflow for volatile organic compound (VOC) biomarker discovery in cancer research.

While this compound itself has not yet been definitively validated as a standalone cancer biomarker, its presence in the volatile fraction of biological samples warrants further investigation as part of a broader biomarker signature.

Laboratory Synthesis: A Strategic Approach

For detailed toxicological studies, mechanism-of-action investigations, or use as an analytical standard, a reliable source of the pure compound is necessary. As commercial availability can be limited, laboratory synthesis provides a critical alternative. Branched alkanes can be constructed using several classic organic chemistry reactions. A robust strategy involves the convergent synthesis using a Grignard reaction followed by dehydration and hydrogenation.

The logic of this approach is to build the carbon skeleton by forming a key carbon-carbon bond at a branch point, creating a tertiary alcohol intermediate which can then be readily converted to the target alkane.

cluster_1 Retrosynthetic Analysis Target Target Alkane (this compound) Alkene Intermediate Alkene Mixture Target->Alkene Hydrogenation Alcohol Tertiary Alcohol Intermediate Alkene->Alcohol Dehydration Grignard Grignard Reagent (e.g., 2,6-dimethylnonylmagnesium bromide) Alcohol->Grignard C-C Bond Formation Ketone Ketone (e.g., 6-methyl-2-octanone) Alcohol->Ketone C-C Bond Formation

Caption: Retrosynthesis of the target alkane via a Grignard reaction pathway.

Detailed Synthetic Protocol (Exemplary)

This protocol outlines a plausible, multi-step synthesis. Causality : The choice of a Grignard reaction is based on its reliability for forming C-C bonds with carbonyls. Subsequent dehydration and hydrogenation is a standard, high-yielding method to convert alcohols to alkanes.

Step 1: Grignard Reagent Preparation

  • Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet.

  • Initiation : Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition : Dissolve the appropriate alkyl bromide (e.g., 1-bromo-2,6-dimethylnonane) in anhydrous diethyl ether and add it to the dropping funnel.

  • Reaction : Add a small portion of the alkyl bromide solution to the magnesium. Once the exothermic reaction begins (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion : After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Ketone

  • Setup : In a separate flame-dried flask under argon, dissolve the corresponding ketone (e.g., 6-methyl-2-octanone) in anhydrous diethyl ether.

  • Cooling : Cool the ketone solution to 0 °C in an ice bath.

  • Addition : Add the prepared Grignard reagent to the ketone solution slowly via cannula or dropping funnel. Rationale : Slow addition at low temperature controls the exothermic reaction and minimizes side products.

  • Reaction : Stir the mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Dehydration

  • Quenching : Slowly pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride. Rationale : This hydrolyzes the magnesium alkoxide and neutralizes excess Grignard reagent.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Dehydration : To the combined organic layers, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heat to distill off the ether. This will co-distill water, driving the dehydration of the tertiary alcohol to form a mixture of alkene isomers.

Step 4: Hydrogenation to Final Alkane

  • Setup : Transfer the crude alkene mixture to a hydrogenation vessel. Dissolve it in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst : Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reaction : Place the vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

  • Purification : Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield the pure this compound.

Analytical Methodologies: Extraction and Quantification

Accurate analysis of this compound from complex biological matrices requires robust sample preparation to isolate the analyte and remove interferences, followed by sensitive chromatographic detection.

Sample Preparation: Solid-Phase Microextraction (SPME)

For analyzing volatiles from sources like plant essential oils or the headspace of biological fluids (e.g., breath condensate, urine), SPME is a superior solvent-free technique. Rationale : SPME combines extraction, concentration, and sample introduction into a single step, minimizing sample handling and analyte loss[12].

Detailed SPME Protocol for Headspace GC-MS Analysis

  • Sample Preparation : Place a precise amount of the sample (e.g., 1 mL of essential oil solution or 5 mL of urine) into a 20 mL headspace vial. If analyzing a solid, use a consistent weight. Add a saturated solution of NaCl to aqueous samples to increase the ionic strength, which enhances the partitioning of nonpolar analytes into the headspace.

  • Fiber Selection : Choose an appropriate SPME fiber. For a nonpolar alkane, a polydimethylsiloxane (PDMS) coated fiber is an excellent choice[13].

  • Incubation : Place the vial in a heating block or autosampler incubator. Heat the sample (e.g., at 60-80 °C) for a defined period (e.g., 15 minutes) to allow analytes to equilibrate into the headspace.

  • Extraction : Expose the SPME fiber to the headspace of the heated sample for a fixed time (e.g., 20 minutes) with agitation. This must be optimized and kept consistent for quantitative analysis.

  • Desorption : Immediately transfer the fiber to the heated injector port (e.g., 250 °C) of the gas chromatograph. Desorb the trapped analytes onto the GC column for a period of 2-5 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive technique for the analysis of volatile and semi-volatile hydrocarbons.

GC-MS Instrumental Parameters

  • Column : A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is ideal for separating alkanes.

  • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program : A temperature gradient is crucial for resolving complex mixtures. A typical program might be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes.

  • Injector : Splitless mode for trace analysis (used with SPME) or split mode for concentrated samples. Temperature: 250 °C.

  • Mass Spectrometer :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Identification : Identification is based on two criteria:

      • Retention Index (RI) : Match the experimental RI with known values from databases[3][4]. The use of a long, non-polar column is critical to resolve closely eluting branched isomers[14].

      • Mass Spectrum : Match the fragmentation pattern with a reference library (e.g., NIST). For branched alkanes, characteristic fragment ions (m/z 57, 71, 85, etc.) are common, but the molecular ion (m/z 296) may be weak or absent in EI mode[14]. Chemical Ionization (CI) can be used as a soft ionization technique to confirm the molecular weight.

Conclusion and Future Outlook

This compound represents a class of structurally complex lipids with underexplored biological roles. Its confirmed presence in certain plant species and its potential connection to the altered metabolic landscape of cancer cells position it as a molecule of significant scientific interest. For researchers in drug discovery and diagnostics, the ability to synthesize this compound and reliably detect it in complex matrices is fundamental to unlocking its potential. The methodologies and workflows detailed in this guide provide a robust framework for pursuing such investigations, grounding future research in sound analytical principles and strategic synthetic logic. Further studies are essential to elucidate its specific metabolic pathways and validate its utility as a clinical biomarker.

References

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Methodological & Application

Application Note: A Robust Gas Chromatography Method for the Analysis of 2,6,10,14-Tetramethylheptadecane in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6,10,14-Tetramethylheptadecane, a C21 isoprenoid hydrocarbon, is a significant biomarker in geochemical and environmental analyses.[1] As a saturated acyclic isoprenoid, its presence and abundance in samples such as crude oil, sediments, and biological tissues provide valuable insights into the origin, maturity, and biodegradation of organic matter.[2] It has also been identified as a metabolite in cancer metabolism, opening avenues for its use as a potential biomarker in biomedical research.[1]

The accurate and precise quantification of this compound is often complicated by its presence in complex matrices and potential co-elution with structural isomers. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the premier analytical technique for resolving and identifying such branched alkanes.[3] This application note presents a comprehensive, validated GC-MS method for the robust analysis of this compound, covering sample preparation, instrumentation, and data interpretation.

Principle of the Method

The methodology is founded on the principles of gas-liquid chromatography. Samples are first subjected to a preparation protocol designed to extract hydrocarbons and remove non-volatile interferences that could otherwise contaminate the GC system.[4] The cleaned extract is then injected into the GC, where the volatile compounds are separated based on their boiling points and differential partitioning between the gaseous mobile phase (carrier gas) and the liquid stationary phase coated on the capillary column.[3]

Following separation, a Flame Ionization Detector (FID) can be used for sensitive quantification, while a Mass Spectrometer (MS) provides definitive identification by generating a unique mass spectrum based on the analyte's fragmentation pattern.[5][6] This dual-detector approach ensures both accuracy in quantification and confidence in identification.

Experimental Workflow

The overall analytical procedure is depicted in the workflow diagram below. This process ensures that the sample is appropriately prepared to protect the instrument, enhance sensitivity, and guarantee the integrity of the final data.[4]

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid Matrix) Extraction Solvent Extraction / Dilution Sample->Extraction Cleanup Solid Phase Extraction (SPE) (Optional Cleanup) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection GC-MS Injection Concentration->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Detection MS Detection & Identification Separation->Detection Processing Data Acquisition & Peak Integration Detection->Processing Quantification Quantification (Calibration Curve) Processing->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Materials and Reagents

  • Solvents: HPLC-grade or equivalent n-hexane, dichloromethane (DCM), and methanol.

  • Standards: Certified reference standard of this compound (≥98% purity).

  • Internal Standard (IS): Deuterated alkane (e.g., n-C24-d50) or a non-interfering branched alkane.

  • Gases: Helium (99.999% purity or higher) for carrier gas.

  • Consumables: 2 mL amber glass autosampler vials with PTFE-lined caps, glass Pasteur pipettes, volumetric flasks, SPE cartridges (e.g., Silica gel, 1 g, 6 mL).

Instrumentation and Analytical Conditions

A standard gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer is recommended. The parameters outlined below provide a robust starting point and can be optimized for specific instrumentation.

Parameter Condition Justification
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident compound identification.
Analytical Column Agilent J&W DB-5ms; 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar, low-bleed column ideal for hydrocarbon analysis, providing excellent inertness and peak shape.[7][8][9]
Injector Split/Splitless
Injector Temperature 280 °CEnsures rapid and complete vaporization of the analyte and solvent.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column, which is critical for trace-level analysis.
Carrier Gas HeliumAn inert gas that provides good chromatographic efficiency.
Constant Flow Rate 1.2 mL/minOptimizes column performance and peak resolution.
Oven Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 300 °C Hold: 10 minThe temperature program effectively separates compounds by boiling point, with the final hold ensuring elution of all high-boiling point compounds from the column.[10]
MS Transfer Line Temp. 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °CStandard temperature for electron ionization, promoting consistent fragmentation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that are comparable to library spectra (e.g., NIST).[6]
Acquisition Mode Full Scan (m/z 40-550)Allows for the collection of complete mass spectra for unknown identification. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

Protocols

Standard Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of n-hexane in a volumetric flask.

  • Working Standards: Perform serial dilutions of the primary stock standard with n-hexane to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).

  • Internal Standard Fortification: Spike all calibration standards and samples with the internal standard to a final concentration of 5 µg/mL. This corrects for variations in injection volume and instrument response.

Sample Preparation Protocol: Liquid Samples (e.g., Crude Oil)

This protocol is suitable for samples where the analyte is in a liquid hydrocarbon matrix.

  • Initial Dilution: Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

  • Solubilization: Add n-hexane to the flask and vortex thoroughly to dissolve the sample. Make up to the 10 mL mark with n-hexane.

  • Filtration (if necessary): If the sample contains particulate matter, filter the diluted solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Final Dilution: Perform a further dilution as needed to bring the analyte concentration within the calibration range. A typical final concentration for GC-MS analysis is around 10 µg/mL.[5]

  • Internal Standard Spiking: Add the internal standard to the final diluted sample before transferring to an autosampler vial for analysis.

Sample Preparation Protocol: Solid Samples (e.g., Sediment, Tissue)

This protocol uses solid-phase extraction (SPE) for cleanup, which is a robust technique to purify analytes from complex matrices.

  • Homogenization: Homogenize the solid sample to ensure uniformity. For biological tissues, lyophilization (freeze-drying) prior to extraction is recommended.

  • Extraction: Accurately weigh 1-2 g of the homogenized sample into a glass centrifuge tube. Add 10 mL of a 1:1 mixture of n-hexane:DCM.

  • Sonication: Place the tube in an ultrasonic bath for 20 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

  • Extract Collection: Carefully transfer the supernatant (the solvent extract) to a clean tube. Repeat the extraction (steps 2-4) two more times, combining the supernatants.

  • SPE Cleanup:

    • Condition a silica gel SPE cartridge by passing 5 mL of DCM followed by 5 mL of n-hexane through it. Do not let the cartridge go dry.

    • Load the combined extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of n-hexane to remove non-polar interferences.

    • Elute the fraction containing this compound with 10 mL of a 9:1 n-hexane:DCM mixture.

  • Concentration and Reconstitution: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of n-hexane.

  • Internal Standard Spiking: Add the internal standard to the final extract before analysis.

Data Analysis and Interpretation

  • Identification: The this compound peak is identified by comparing its retention time with that of a known standard. Confirmation is achieved by matching the acquired mass spectrum with the NIST reference library spectrum.[6] The Kovats retention index on a standard non-polar column is approximately 1895, which can aid in identification.[1]

  • Quantification: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standards. The concentration of this compound in the sample is determined from this curve using linear regression.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Poor Peak Shape (Tailing) Active sites in the injector liner or column; Column contamination.Use a deactivated injector liner; Trim the first few cm of the column; Bake out the column at a high temperature.
Low Sensitivity Low analyte concentration; Injector leak; Contaminated ion source.Concentrate the sample extract; Check for leaks in the GC system using an electronic leak detector; Clean the MS ion source.
Co-elution with Isomers Insufficient column resolution (e.g., with crocetane).Use a longer column or a column with a different stationary phase (e.g., a mid-polarity DB-17ms or DB-1701) which has been shown to resolve phytane and its isomers.[11][12] Adjust the oven temperature ramp for better separation.
Baseline Noise Column bleed; Contaminated carrier gas or gas lines.Use a low-bleed column (like DB-5ms); Ensure high-purity gas and use gas purifiers.[8]

Conclusion

This application note provides a detailed and robust method for the analysis of this compound using GC-MS. The described protocols for sample preparation and instrumental analysis are designed to deliver high-quality, reproducible data for a variety of complex matrices. By following these guidelines, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of this important isoprenoid biomarker.

References

  • GC Sample Preparation - Techniques and Challenges. (n.d.). Drawell. Retrieved from [Link]

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Quantification of 2,6,10,14-Tetramethylheptadecane in biological fluids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of 2,6,10,14-Tetramethylheptadecane (Pristane) in Human Plasma and Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This technical guide provides a comprehensive, validated protocol for the quantification of this compound, commonly known as pristane, in human plasma and serum. Pristane, a naturally occurring branched-chain alkane, is a significant biomarker in toxicological studies, research into autoimmune diseases such as systemic lupus erythematosus (SLE), and in the diagnosis of certain peroxisomal disorders.[1][2] This document outlines a robust and sensitive method employing liquid-liquid extraction (LLE) followed by gas chromatography-mass spectrometry (GC-MS) analysis. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible measurements of pristane in biological matrices. All procedural steps are explained with a focus on the underlying scientific principles to ensure methodological integrity and reliable data generation.

Introduction: The Scientific Imperative for Pristane Quantification

This compound (pristane) is an isoprenoid hydrocarbon of significant biological interest.[1] While present in the human diet and endogenous metabolic pathways, its quantification in biological fluids is crucial for several key research and clinical areas:

  • Autoimmune Disease Research: Pristane is widely used in preclinical studies to induce a lupus-like syndrome in mice.[1][3] The ability to accurately measure pristane levels in these models is essential for understanding the dose-response relationship and the pathological mechanisms driving the autoimmune response.

  • Peroxisomal Disorder Diagnosis: Elevated levels of pristane and its metabolic precursor, phytanic acid, are indicative of several inherited peroxisomal disorders, including Refsum disease and Zellweger syndrome spectrum disorders.[2] Quantitative analysis of these branched-chain fatty acids in plasma is a key diagnostic tool.

  • Toxicology and Environmental Exposure: Pristane is a component of mineral oils and other petroleum products. Monitoring its levels can be important in assessing exposure and understanding the toxicological impact of these substances.

This application note provides a detailed methodology for the precise and accurate quantification of pristane, enabling researchers to obtain high-quality data for their studies.

Method Overview: A Validated Workflow

The quantification of pristane from complex biological matrices like plasma and serum necessitates a multi-step approach to ensure selectivity and sensitivity. The workflow presented here is based on established principles of analytical chemistry and has been designed for robustness and reproducibility.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis SampleCollection 1. Plasma/Serum Collection InternalStandard 2. Internal Standard Spiking SampleCollection->InternalStandard Accurate Pipetting LLE 3. Liquid-Liquid Extraction InternalStandard->LLE Vortex Mixing Evaporation 4. Solvent Evaporation LLE->Evaporation Transfer of Organic Layer Reconstitution 5. Reconstitution Evaporation->Reconstitution Under Nitrogen Stream GCMS 6. GC-MS Analysis Reconstitution->GCMS Injection DataProcessing 7. Data Processing & Quantification GCMS->DataProcessing Chromatogram & Mass Spectra

Figure 1: Overall experimental workflow for the quantification of pristane in biological fluids.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the quantification of pristane from human plasma or serum.

Materials and Reagents
  • Pristane (this compound), ≥98% purity

  • Pristane-d4 (or other suitable stable isotope-labeled internal standard)

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Sodium Chloride (NaCl), analytical grade

  • Anhydrous Sodium Sulfate (Na₂SO₄), analytical grade

  • Human plasma/serum (drug-free) for calibration standards and quality controls

  • Ultrapure water

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporation system

  • Glass centrifuge tubes with PTFE-lined screw caps

  • Micropipettes

  • GC vials with inserts

Preparation of Stock and Working Solutions
  • Pristane Stock Solution (1 mg/mL): Accurately weigh 10 mg of pristane and dissolve in 10 mL of hexane.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of pristane-d4 and dissolve in 1 mL of hexane.

  • Pristane Working Solutions: Prepare a series of working solutions by serial dilution of the pristane stock solution with hexane to create calibration standards.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with hexane.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The principle of LLE is to partition the analyte of interest from the aqueous biological matrix into an immiscible organic solvent.[4] Hexane is an excellent choice for extracting a nonpolar compound like pristane.

  • Sample Thawing: Thaw plasma/serum samples, calibration standards, and quality controls at room temperature.

  • Aliquoting: Pipette 500 µL of each sample into a glass centrifuge tube.

  • Internal Standard Addition: Add 50 µL of the 10 µg/mL internal standard working solution to all tubes (except for the blank).

  • Protein Precipitation (Optional but Recommended): Add 500 µL of methanol to each tube and vortex for 30 seconds to precipitate proteins. This can improve extraction efficiency.

  • Extraction: Add 2 mL of hexane to each tube.

  • Mixing: Cap the tubes and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of hexane and transfer to a GC vial with an insert for analysis.

GC-MS Analysis

The reconstituted sample is injected into the GC-MS system, where pristane and the internal standard are separated based on their boiling points and detected by the mass spectrometer.

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column

  • Injection Volume: 1 µL

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Pristane (m/z): 57, 71, 85, 113, 268 (quantifier)

    • Pristane-d4 (IS, m/z): 61, 75, 89, 117, 272 (quantifier)

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the pristane quantifier ion to that of the internal standard quantifier ion. A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards. The concentration of pristane in unknown samples is then determined from this curve.

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability.[5]

Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.99> 0.995
Range 10 - 1000 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 32 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 1010 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)< 10%
Precision (% CV) ≤ 15% (≤ 20% at LOQ)< 12%
Recovery Consistent and reproducible> 85%
Stability Within ±15% of initial concentrationStable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C

Expected Values

Endogenous levels of pristane in healthy individuals are generally low. Based on available literature, the expected range in human plasma is typically < 1 µg/mL . However, these values can be influenced by dietary intake.

Troubleshooting

Problem Potential Cause Solution
Low Recovery Incomplete extractionIncrease vortexing time; ensure complete transfer of the organic layer.
Emulsion formationAdd NaCl to the aqueous layer before extraction.
High Background Noise Contaminated reagents or glasswareUse high-purity solvents and thoroughly clean all glassware.
Poor Peak Shape Active sites in the GC inlet or columnUse a new inlet liner; condition the column.
Inconsistent Results Inaccurate pipettingCalibrate pipettes regularly; use proper pipetting technique.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantification of this compound (pristane) in human plasma and serum. The use of liquid-liquid extraction followed by GC-MS with a stable isotope-labeled internal standard ensures high sensitivity, specificity, and accuracy. This method is well-suited for applications in autoimmune disease research, clinical diagnostics of peroxisomal disorders, and toxicology studies.

References

  • Calvani, N., et al. (2021). Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons. ImmunoHorizons, 5(5), 374-383. [Link]

  • Satoh, M., & Reeves, W. H. (2019). Pristane-Induced Lupus: A Model of Systemic Autoimmunity. Methods in Molecular Biology, 1901, 131–143. [Link]

  • Scott, A. I. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501–508. [Link]

  • Xia, Y. Q., Whigan, D. B., & Jemal, M. (1999). A simple liquid-liquid extraction with hexane for low-picogram determination of drugs and their metabolites in plasma by high-performance liquid chromatography with positive ion electrospray tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 13(15), 1611–1621. [Link]

  • Uyanik, N. (2011). Development and validation of gas chromatography-mass spectroscopy method for determination of prilocaine HCl in human plasma using internal standard methodology. Journal of chromatographic science, 49(5), 368–372. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Application Notes and Protocols for the Use of 2,6,10,14-Tetramethylheptadecane as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Precision in Chromatographic Analysis

In the landscape of analytical chemistry, particularly within the realms of environmental science, petroleum geochemistry, and drug development, the demand for accurate and precise quantification of organic compounds is paramount. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for these analyses. However, the inherent variability in sample preparation and injection volumes can introduce significant errors, compromising the integrity of the results. The use of an internal standard (IS) is a powerful strategy to mitigate these variables, ensuring robust and reliable data.[1] This document provides a comprehensive guide to the application of 2,6,10,14-tetramethylheptadecane as an internal standard, offering detailed protocols and expert insights for researchers, scientists, and professionals in the field.

Introduction to this compound: A Chemist's Perspective

This compound, a C21 branched alkane, possesses a unique combination of physicochemical properties that make it an excellent candidate for an internal standard in the analysis of a wide range of hydrophobic and semi-volatile organic compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of an internal standard is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₂₁H₄₄[2][3]
Molecular Weight 296.57 g/mol [2][3]
CAS Number 18344-37-1[2]
Boiling Point 356.9 ± 9.0 °C (Predicted)[4]
Density 0.787 ± 0.06 g/cm³ (Predicted)[4]
Solubility Insoluble in water; Soluble in organic solvents such as hexane, dichloromethane, and isooctane.[5]
Rationale for Use as an Internal Standard

The selection of this compound as an internal standard is underpinned by sound scientific principles:

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and unlikely to react with analytes or sample matrix components during preparation and analysis.

  • Chromatographic Behavior: Its branched structure and moderate volatility lead to elution within the typical range of many target analytes in petroleum and environmental samples, such as polycyclic aromatic hydrocarbons (PAHs) and other biomarkers. Its retention is predictable on common non-polar and semi-polar GC columns.[2]

  • Mass Spectral Characteristics: The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragment ions that are typically distinct from those of many target analytes, allowing for selective detection and quantification without isobaric interference.[2] The most abundant fragment ions are often m/z 43, 57, 71, and 85, which are common to branched alkanes.

  • Commercial Availability: High-purity standards are available from various chemical suppliers, which is a prerequisite for its use in quantitative analysis.

Core Principles of the Internal Standard Method

The internal standard method is a cornerstone of quantitative chromatography. A known amount of the internal standard is added to every sample, calibrator, and quality control sample. The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response. This approach effectively corrects for variations in sample extraction efficiency, injection volume, and instrument response.[1][6]

Figure 1: Workflow of the internal standard method.

Detailed Application Protocols

The following protocols are provided as a starting point for method development and should be validated for each specific application and matrix.

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.[7]

Protocol 3.1.1: Preparation of this compound Internal Standard Stock Solution (1000 µg/mL)

  • Materials:

    • This compound (purity ≥ 95%)

    • High-purity solvent (e.g., isooctane, hexane, or dichloromethane, GC-MS grade)

    • Calibrated analytical balance

    • 10 mL Class A volumetric flask

    • Glass Pasteur pipette

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat.

    • Carefully transfer the weighed standard into the 10 mL volumetric flask.

    • Rinse the weighing boat with a small amount of the chosen solvent and transfer the rinsing to the volumetric flask to ensure complete transfer.

    • Add solvent to the flask to dissolve the standard, then dilute to the mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Calculate the exact concentration based on the weighed mass and flask volume.

    • Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at 4°C.

Protocol 3.1.2: Preparation of Internal Standard Working Solution (e.g., 10 µg/mL)

  • Materials:

    • Internal Standard Stock Solution (1000 µg/mL)

    • High-purity solvent

    • 10 mL Class A volumetric flask

    • Calibrated micropipettes

  • Procedure:

    • Pipette 100 µL of the 1000 µg/mL stock solution into the 10 mL volumetric flask.

    • Dilute to the mark with the solvent.

    • Cap and invert to mix thoroughly.

    • This working solution is now ready to be added to samples and calibration standards.

Application in the Analysis of Total Petroleum Hydrocarbons (TPH) in Soil

This protocol outlines the use of this compound as an internal standard for the quantification of TPH in soil samples by GC-MS.

Protocol 3.2.1: Sample Preparation and Extraction

  • Materials:

    • Soil sample

    • Anhydrous sodium sulfate

    • Extraction solvent (e.g., hexane:acetone 1:1 v/v)

    • Internal Standard Working Solution (10 µg/mL)

    • Centrifuge and centrifuge tubes

    • Ultrasonic bath or shaker

  • Procedure:

    • Weigh approximately 10 g of the homogenized soil sample into a centrifuge tube.

    • Add a sufficient amount of anhydrous sodium sulfate to remove moisture and create a free-flowing mixture.

    • Spike the sample with a known volume (e.g., 100 µL) of the 10 µg/mL Internal Standard Working Solution.

    • Add 20 mL of the extraction solvent.

    • Extract the sample by sonicating for 15 minutes or shaking for 1 hour.

    • Centrifuge the sample at 2500 rpm for 10 minutes.

    • Carefully transfer the supernatant (extract) to a clean vial for GC-MS analysis.

Protocol 3.2.2: Calibration Curve Preparation

  • Prepare a series of calibration standards containing the target TPH analytes (e.g., a diesel range organics standard) at different concentrations in the extraction solvent.

  • Add the same amount of the Internal Standard Working Solution (e.g., 100 µL of 10 µg/mL) to each calibration standard.

GC-MS Instrumental Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization will be required based on the specific instrument and analytes of interest.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless)
Oven Program 50 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold 10 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)

Rationale for Parameter Selection:

  • Non-polar column (HP-5ms): This type of column separates compounds primarily based on their boiling points, which is ideal for hydrocarbon analysis.[8]

  • Splitless injection: This technique enhances the sensitivity for trace-level analysis.

  • Temperature program: The initial low temperature allows for trapping of volatile components, while the ramp to a high final temperature ensures the elution of high-boiling point analytes.

Data Analysis and Quantification

The concentration of the analyte is calculated using the concept of the relative response factor (RRF).

Quantification_Flow cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation Concentration Calculation Analyze_Cal Analyze Calibration Standards Calc_RRF Calculate Relative Response Factor (RRF) Analyze_Cal->Calc_RRF Plot_Curve Plot Calibration Curve (Area Ratio vs. Conc. Ratio) Calc_RRF->Plot_Curve Calc_Conc Calculate Analyte Concentration Plot_Curve->Calc_Conc Use RRF from slope Analyze_Sample Analyze Sample with Internal Standard Measure_Areas Measure Peak Areas of Analyte and Internal Standard Analyze_Sample->Measure_Areas Measure_Areas->Calc_Conc

Figure 2: Data analysis workflow for quantification.

Equation for Calculating Analyte Concentration:

The concentration of the analyte in the sample is calculated using the following formula:[9][10][11]

Canalyte = (Aanalyte / AIS) * (CIS / RRF)

Where:

  • Canalyte = Concentration of the analyte

  • Aanalyte = Peak area of the analyte

  • AIS = Peak area of the internal standard (this compound)

  • CIS = Concentration of the internal standard

  • RRF = Relative Response Factor

The RRF is determined from the analysis of calibration standards and is calculated as:

RRF = (Aanalyte / AIS) * (CIS / Canalyte)

Troubleshooting

Even with a robust internal standard method, issues can arise.

ProblemPotential CauseSuggested Solution
Poor peak shape for internal standard Column contamination or degradation; Inlet liner contamination.Bake out the column; Replace the inlet liner and septum.[12]
Inconsistent internal standard area Inaccurate addition of IS; Syringe issue.Ensure consistent and accurate pipetting of the IS; Check autosampler syringe for bubbles or leaks.[13][14]
Analyte response is low, but IS is normal Analyte degradation during sample preparation; Matrix effects.Investigate sample preparation steps for potential analyte loss; Dilute the sample to minimize matrix effects.
No peak for the internal standard Forgetting to add the IS; Incorrect instrument parameters.Double-check the sample preparation procedure; Verify the GC-MS method parameters.

Conclusion: A Commitment to Quality Data

The judicious use of this compound as an internal standard provides a significant enhancement to the quality and reliability of quantitative GC-MS data for a wide array of organic compounds. Its chemical stability, predictable chromatographic behavior, and distinct mass spectrum make it a valuable tool for researchers striving for the highest level of analytical accuracy. By following the principles and protocols outlined in these application notes, scientists can confidently generate data that is both defensible and of the highest scientific integrity.

References

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heptadecane, 2,6,10,14-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2014). How can I calculate the concentration from a gc/ms chromatogram which is having retention time and peak area only? Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, August 12). How to Prepare Calibration Standards [Video]. YouTube. [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptadecane, 2,6,10,14-tetramethyl- (CAS 18344-37-1). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]

  • LCGC International. (2015, June 1). Internal Standard Calibration Problems. Retrieved from [Link]

  • Connelly, A. (2017, March 6). Preparation of calibration standards. WordPress.com. [Link]

  • The Pharma Innovation Journal. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • Michigan State University. (n.d.). Internal Standard. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • SpringerLink. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of calibration standards. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis results of GC. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). GCMS Troubleshooting Booklet. Retrieved from [Link]

  • Indiana University. (n.d.). Standards Preparation. Retrieved from [Link]

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Analytical Standards for 2,6,10,14-Tetramethylheptadecane: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the analysis of 2,6,10,14-tetramethylheptadecane, a branched-chain alkane of interest in various scientific disciplines, including metabolomics and biomarker research. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols for accurate and reliable quantification.

Introduction: The Significance of this compound

This compound (C21H44) is a long-chain alkane that has been identified as a metabolite in cancer metabolism, suggesting its potential as a biomarker.[1][2] Its structural similarity to phytanic acid, a well-established biomarker for several metabolic disorders, further underscores its potential clinical relevance.[3][4] Accurate and precise analytical methods are paramount for elucidating its role in biological systems and evaluating its utility in diagnostic and drug development applications. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of such volatile and semi-volatile compounds due to its high resolution and definitive identification capabilities.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C21H44[5]
Molecular Weight 296.5741 g/mol [5][6]
CAS Number 18344-37-1[5][6]
Synonyms Heptadecane, 2,6,10,14-tetramethyl-[5][7]
Kovats Retention Index (Standard non-polar) 1893, 1894, 1897, 1895[5][7]

The high lipophilicity and volatility of this compound make it an ideal candidate for GC-MS analysis. The Kovats retention index is a critical parameter for confirming the identity of the analyte in complex matrices by normalizing retention times to those of n-alkanes.

Analytical Workflow: From Sample to Data

The analytical workflow for this compound can be broken down into three key stages: sample preparation, instrumental analysis, and data processing. The causality behind the choices at each stage is crucial for achieving accurate and reproducible results.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Sample Collection & Storage Extract Extraction (LLE or SPE) Prep->Extract Isolate Analyte Clean Cleanup & Concentration Extract->Clean Remove Interferences GC Gas Chromatography (GC) Separation Clean->GC Inject Sample MS Mass Spectrometry (MS) Detection & Identification GC->MS Elution Qual Qualitative Analysis (Spectrum & RI) MS->Qual Acquire Data Quant Quantitative Analysis (Calibration Curve) Qual->Quant Identify Peak Report Reporting Quant->Report Calculate Concentration

Caption: A generalized workflow for the analysis of this compound.

Experimental Protocols

Preparation of Analytical Standards

The foundation of accurate quantification lies in the meticulous preparation of analytical standards. While a direct commercial source for a certified reference material (CRM) of this compound (CAS 18344-37-1) may be limited, researchers can often source it from chemical suppliers specializing in fine chemicals or custom synthesis. For the purpose of this protocol, we will assume the acquisition of a neat standard.

Protocol for Preparation of Standard Solutions:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask.

    • Dissolve the standard in a high-purity volatile solvent such as hexane or isooctane.[8]

    • Ensure the flask is tightly capped and stored at a low temperature (e.g., 4°C) to minimize evaporation.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution to prepare a series of working standards for constructing a calibration curve.

    • Typical concentration ranges for GC-MS analysis are in the low ng/mL to µg/mL range.[9] For example, prepare standards at 1, 5, 10, 25, 50, and 100 µg/mL.

    • Use the same solvent for dilution as was used for the primary stock solution.

Sample Preparation

The choice of sample preparation technique is dictated by the matrix and the expected concentration of the analyte. The goal is to extract the analyte efficiently while minimizing interferences.[10]

Protocol for Liquid-Liquid Extraction (LLE) from Biological Fluids (e.g., Plasma, Serum):

This protocol is adapted from methods used for the analysis of similar lipophilic compounds like phytanic acid.[10]

  • Sample Aliquoting: Pipette a known volume (e.g., 1 mL) of the biological fluid into a clean glass tube.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard. For long-chain alkanes, a deuterated analog or a similar branched alkane of a different chain length not present in the sample is ideal.

  • Protein Precipitation (Optional but Recommended): Add an equal volume of a cold organic solvent like acetonitrile or methanol to precipitate proteins. Vortex and centrifuge to pellet the proteins.

  • Extraction:

    • Transfer the supernatant to a new glass tube.

    • Add a water-immiscible organic solvent such as hexane or a hexane/isopropanol mixture (e.g., 3:2 v/v).

    • Vortex vigorously for 2-3 minutes to ensure thorough mixing and extraction of the lipophilic analyte into the organic phase.

    • Centrifuge to achieve phase separation.

  • Collection and Concentration:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 100 µL) of the GC-MS mobile phase compatible solvent (e.g., hexane) for injection.

LLE_Protocol Start Start: Biological Fluid Sample Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (e.g., Hexane) Precipitate->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Layer Separate->Collect Evaporate Evaporate to Dryness (Nitrogen Stream) Collect->Evaporate Reconstitute Reconstitute in GC-MS Solvent Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).

GC-MS Instrumental Analysis

The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended SettingRationale
Gas Chromatograph
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation of hydrocarbons based on boiling point.[11]
Inlet Temperature 280-300 °CEnsures complete vaporization of the analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-level detection.[9]
Injection Volume 1 µLA standard volume for most GC-MS applications.
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/minAn inert gas that provides good chromatographic efficiency.
Oven Temperature Program Initial: 60-80°C, hold for 1-2 min; Ramp: 10-15°C/min to 300-320°C; Hold: 5-10 minA temperature ramp is necessary to elute long-chain alkanes effectively.
Mass Spectrometer
Ion Source Temperature 230-250 °CStandard temperature for electron ionization.
Interface Temperature 280-300 °CPrevents condensation of the analyte.
Ionization Mode Electron Ionization (EI) at 70 eVProvides characteristic and reproducible fragmentation patterns.
Acquisition Mode Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)Full scan is used for initial identification, while SIM mode increases sensitivity and selectivity for quantification.[11][12]
SIM Ions Monitor characteristic fragment ions (e.g., m/z 57, 71, 85) and the molecular ion if present.The base peak (m/z 57) is a common fragment for branched alkanes and is suitable for quantification.[12][13]

Data Analysis and Quantification

Qualitative Analysis

The identity of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum should exhibit characteristic fragment ions for branched alkanes, with a prominent peak at m/z 57.[13] The experimental Kovats retention index should also match the values reported in the literature.[5][7]

Quantitative Analysis

Quantification is achieved by creating a calibration curve using the prepared standard solutions.

  • Calibration Curve Construction:

    • Inject the series of working standard solutions.

    • For each standard, determine the peak area of the target analyte and the internal standard (if used).

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Plot the response ratio against the concentration of the standards.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Sample Quantification:

    • Inject the prepared sample extract.

    • Determine the response ratio for the analyte in the sample.

    • Calculate the concentration of this compound in the sample using the calibration curve equation.

Mitigating Interferences and Matrix Effects

Complex biological and environmental samples can contain co-eluting compounds that interfere with the analysis, a phenomenon known as matrix effects.[3][4][14]

  • Chromatographic Resolution: Optimize the GC temperature program to separate the analyte from interfering peaks.

  • Selective Ion Monitoring (SIM): By monitoring only specific ions for the analyte, the impact of co-eluting compounds with different mass spectra is minimized.[12]

  • Sample Cleanup: Employing solid-phase extraction (SPE) in addition to or instead of LLE can provide a cleaner extract.[8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[15]

Conclusion

The analytical protocols outlined in this guide provide a robust framework for the accurate and reliable quantification of this compound. By understanding the chemical properties of the analyte and the principles behind each step of the analytical workflow, researchers can confidently generate high-quality data. Adherence to good laboratory practices, including the use of high-purity standards and appropriate quality control measures, is essential for ensuring the integrity of the results.

References

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. [Link]

  • Assessment of matrix effects in quantitative GC-MS by using isotopologs. (2023). Analytical Biochemistry. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Matrix enhancement effect: A blessing or curse for gas chromatography?. Technology Networks. [Link]

  • Quantification and interpretation of total petroleum hydrocarbons in sediment samples by a GC/MS method and comparison with EPA 418.1 and a rapid field method. PubMed. [Link]

  • Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. [Link]

  • GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic hydrocarbons in seawater samples after the North Cape oil spill. DigitalCommons@URI. [Link]

  • Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons. [Link]

  • Heptadecane, 2,6,10,14-tetramethyl-. NIST WebBook. [Link]

  • Heptadecane, 2,6,10,14-tetramethyl-. NIST WebBook. [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Riverside. [Link]

  • Identification of methyl branched alkanes using GC-MS ion trap?. ResearchGate. [Link]

  • GCMS Section 6.9.2. Whitman College. [Link]

  • Heptadecane, 2,6,10,14-tetramethyl-. NIST WebBook. [Link]

  • Branched alkanes from ancient and modern sediments: Isomer discrimination by GC/MS with multiple reaction monitoring. Macquarie University. [Link]

  • This compound. PubChem. [Link]

  • 2,6,10,15-Tetramethylheptadecane. PubChem. [Link]

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. [Link]

  • Fragmentation mass spectra of pentadecane, 2,6,10,14-tetramethyl- (m/z...). ResearchGate. [Link]

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Application Note: A Robust GC-MS Protocol for the Identification of Branched Alkanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Branched alkanes are ubiquitous saturated hydrocarbons present in complex matrices ranging from petroleum products and environmental samples to biological systems. Their structural identification is critical for applications such as geochemical exploration, environmental forensics, and the characterization of biological markers. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering the high-resolution separation of gas chromatography and the specific identification power of mass spectrometry. This application note provides a comprehensive, field-proven protocol for the identification of branched alkanes. We delve into the causality behind methodological choices, from sample preparation and instrument parameters to data interpretation, providing researchers, scientists, and drug development professionals with a self-validating framework for confident structural elucidation.

Principle of the Method

The analysis of branched alkanes by GC-MS hinges on two core principles. First, the gas chromatograph separates the volatile components of a mixture based primarily on their boiling points and interaction with the capillary column's stationary phase.[1][2] Branched alkanes, having lower boiling points than their linear isomers, typically elute earlier. Second, as the separated components enter the mass spectrometer, they are ionized—most commonly by Electron Ionization (EI)—causing the molecule to fragment in a predictable and reproducible manner.[3][4] The resulting mass spectrum acts as a molecular fingerprint. The identification of a branched alkane is achieved by a multi-faceted approach, combining its GC retention time, its calculated Kovats Retention Index (RI), and a detailed interpretation of its characteristic mass fragmentation pattern.[1][3][5]

Section 1: Sample Preparation and Extraction

The primary goal of sample preparation is to isolate and concentrate the analytes of interest from the sample matrix and dissolve them in a solvent compatible with GC-MS analysis.[6] The choice of method is highly dependent on the sample matrix.

Rationale: Improper sample preparation can introduce contaminants, degrade the GC column, foul the MS ion source, and lead to inaccurate results.[6] High-purity volatile solvents like hexane or dichloromethane are recommended to avoid introducing interfering peaks.[7][8] For complex matrices, extraction techniques like Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) are employed to selectively isolate hydrocarbons.[8]

Protocol 1: General Sample Preparation for Liquid Samples (e.g., Oil, Fuel)
  • Dilution: Accurately dilute the sample in high-purity n-hexane to a final concentration of approximately 10 µg/mL.[7][9] This prevents overloading the analytical column, which can cause peak distortion and poor separation.[7]

  • Internal Standard Spiking (Optional but Recommended): Add an appropriate internal standard (e.g., squalane, deuterated alkanes) to the diluted sample. This helps in quality control and can be used for quantification.

  • Homogenization: Vortex the sample for 30 seconds to ensure homogeneity.

  • Filtration: If the sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter into a 2 mL glass autosampler vial.[8][9] This prevents blockage of the GC syringe and contamination of the injector port.[9]

  • Blank Preparation: Prepare a solvent blank using the same n-hexane and vial to ensure no contamination is introduced from the solvent or sample handling process.

Section 2: GC-MS Instrumentation and Analytical Conditions

The selection of appropriate GC-MS parameters is paramount for achieving the necessary separation and detection of branched alkanes.

Rationale:

  • Injector: A split/splitless injector is standard. Splitless mode is preferred for trace analysis to maximize analyte transfer to the column, while a split injection is used for more concentrated samples to prevent overloading.[9]

  • GC Column: A non-polar capillary column is the best choice for hydrocarbon analysis.[10][11] The separation of non-polar alkanes on a non-polar stationary phase (like 5% phenyl-methylpolysiloxane, e.g., DB-5ms or HP-5ms) is primarily governed by boiling point, allowing for a predictable elution order.[2][11]

  • Oven Program: A temperature program is essential for separating a mixture with a wide range of boiling points. The program starts at a low temperature to retain volatile components and gradually ramps up to elute higher-boiling compounds.

  • Mass Spectrometer: Electron Ionization (EI) at a standard 70 eV is used because it provides reproducible fragmentation patterns that are comparable to established mass spectral libraries like NIST.[12]

Table 1: Recommended GC-MS Parameters
ParameterSettingRationale
GC System
Injector TypeSplit/SplitlessVersatility for varying concentrations.
Injector Temp.280 °CEnsures rapid volatilization of all analytes.
Injection ModeSplitless (1 µL)Maximizes sensitivity for trace analysis.
Carrier GasHelium, 1.0 mL/minInert, provides good efficiency.
GC Column
Stationary Phase5% Phenyl-methylpolysiloxaneNon-polar phase separates alkanes by boiling point.[2][11]
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering good balance of efficiency and capacity.[13]
Oven Program
Initial Temp.40 °C, hold 2 minTraps and focuses volatile components at the head of the column.
Ramp Rate10 °C/minProvides good separation for a wide range of alkanes.
Final Temp.300 °C, hold 10 minEnsures elution of all high-boiling point compounds.
MS System
Ion SourceElectron Ionization (EI)Provides reproducible, library-searchable spectra.[3]
Ionization Energy70 eVStandard energy for creating extensive, comparable fragmentation.[12]
Source Temp.230 °CStandard operating temperature.
Quadrupole Temp.150 °CStandard operating temperature.
Mass Scan Range40-550 m/zCovers the expected mass range of fragments and molecular ions.

Section 3: Data Analysis and Identification

Confident identification of branched alkanes requires a systematic evaluation of retention data and mass spectra.

Workflow for Branched Alkane Identification

G cluster_0 Data Acquisition cluster_1 Data Processing & Identification A Inject Sample & n-Alkane Standard B Acquire Total Ion Chromatogram (TIC) A->B C Determine Retention Times (RT) B->C E Extract Mass Spectrum of Unknown Peak B->E D Calculate Kovats Retention Index (RI) C->D Compare to n-alkanes H Confirm Structure D->H F Analyze Fragmentation Pattern E->F G NIST Library Search E->G F->H G->H G cluster_0 2-Methylpentane Fragmentation cluster_1 Pathway A: Loss of C3H7• cluster_2 Pathway B: Loss of CH3• mol [CH3-CH(CH3)-CH2-CH2-CH3]+• M+• (m/z 86) fragA CH3-CH(CH3)+ m/z 43 (Base Peak) mol->fragA - •C3H7 fragB CH(CH3)-CH2-CH2-CH3+ m/z 71 mol->fragB - •CH3

Caption: Preferential fragmentation of 2-methylpentane at the branch point.

In this example, cleavage can result in the loss of a propyl radical (•C3H7) to form a stable secondary carbocation at m/z 43, which is often the base peak. Alternatively, loss of a methyl radical (•CH3) forms an ion at m/z 71. [3]The high abundance of the m/z 43 ion is a strong indicator of a methyl branch at the C2 position.

Step 3: Library Matching

After manual interpretation, compare the experimental mass spectrum of the unknown peak against a reference library, such as the NIST/EPA/NIH Mass Spectral Library. [14]The search algorithm will provide a list of potential matches with a "match factor" or probability score. A high match factor (>800) combined with a matching Kovats Retention Index provides very high confidence in the identification.

Section 4: Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method must be validated and subject to routine quality control. [15][16]

  • Specificity: The method's ability to uniquely identify the target analytes. This is demonstrated by achieving good chromatographic resolution between isomers and obtaining unique mass spectra. [15][17]* System Suitability: Before running a sequence, inject an n-alkane standard to verify retention times, peak shapes, and system sensitivity. [15]This ensures the instrument is performing correctly.

  • Robustness: The method should be robust against small, deliberate variations in parameters like flow rate or temperature ramp, demonstrating its reliability. [15][17]

Conclusion

The identification of branched alkanes by GC-MS is a powerful and reliable technique when a systematic approach is employed. This application note outlines a robust protocol that combines optimized sample preparation, logical GC-MS parameter selection, and a multi-faceted data interpretation strategy. By integrating retention time data, Kovats Retention Index calculations, and a thorough understanding of alkane fragmentation rules, researchers can achieve confident and defensible structural elucidation of branched alkanes in complex samples. The use of spectral libraries and consistent quality control practices further ensures the integrity and trustworthiness of the analytical results.

References

  • Mass Spectrometry Fragmentation P
  • Application Notes and Protocols for the Identification of Branched Alkanes by GC-MS. Benchchem.
  • Application Notes and Protocols for the Analysis of Branched Alkanes. Benchchem.
  • Mass Spectral Fragmentation of Methyl-Branched Alkanes: A Compar
  • Mass Spectrometry: Branched Alkane Fragment
  • Branched chain alkanes. Unknown Source.
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  • Analytical Validation Quick Reference Guide. ChromSolutions.
  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet.
  • GC Sample Preparation - Techniques and Challenges. Drawell.
  • Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons.
  • Fragmentation and Interpret
  • Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara.
  • GC Column Types & Selection Guide. Shimadzu.
  • Guide to Choosing a GC Column. Phenomenex.
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  • Identification of methyl branched alkanes using GC-MS ion trap?
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  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Research Trends Journal.
  • Comparing Kovats Retention Indices for 2-Methyleicosane on Different GC Columns. Benchchem.
  • Retention index mixture for GC (R8769) - Bulletin. Sigma-Aldrich.
  • iMatch2: Compound identification using retention index for analysis of gas chromatography–mass spectrometry d
  • A review on GC-MS and method development and validation.
  • Tetradecane - NIST WebBook. National Institute of Standards and Technology.
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  • GC Column Selection Guide. MilliporeSigma.
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Application Note: Analysis of 2,6,10,14-Tetramethylheptadecane using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6,10,14-Tetramethylheptadecane (also known as pristane) is a saturated, branched-chain alkane (C21H44) of significant interest in various scientific fields.[1][2] It serves as a biomarker in geochemistry and environmental science to assess petroleum contamination and degradation. In clinical research, it has been identified as a potential metabolite in cancer metabolism, highlighting its relevance in biomedical studies.[2][3] Given its semi-volatile and non-polar nature, its extraction from complex matrices for analysis presents a challenge.

Traditional liquid-liquid extraction methods are often time-consuming, require large volumes of hazardous organic solvents, and are susceptible to analyte loss. Solid-Phase Microextraction (SPME) offers a robust, solvent-free alternative that integrates sampling, extraction, and concentration into a single, efficient step.[4] This application note provides a detailed protocol for the analysis of this compound using headspace (HS) SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.[5]

Principle of Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sample preparation technique that operates on the principle of equilibrium partitioning.[5] An SPME fiber, which is a fused-silica fiber coated with a stationary phase, is exposed to the headspace (the gas phase above the sample) in a sealed vial.[6] Analytes in the sample partition between the sample matrix, the headspace, and the fiber coating. For semi-volatile compounds like this compound, heating and agitation are used to facilitate the transfer of the analyte from the sample matrix into the headspace, increasing its concentration and availability for extraction by the fiber.

After a defined extraction time, the fiber is withdrawn from the vial and immediately inserted into the hot injection port of a gas chromatograph. The high temperature of the inlet causes the analytes to be rapidly desorbed from the fiber and transferred to the GC column for separation and subsequent detection by a mass spectrometer.[4] This technique is advantageous as it minimizes matrix interference, enhances sensitivity by concentrating the analyte, and eliminates the need for solvents.[7]

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

SPME_Workflow HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Place Sample/ Standard in Vial Salt 2. Add Salt (Optional) Sample->Salt Seal 3. Seal Vial Salt->Seal Incubate 4. Incubate & Agitate (e.g., 60°C for 15 min) Seal->Incubate Expose 5. Expose SPME Fiber to Headspace (e.g., 45 min) Incubate->Expose Retract 6. Retract Fiber Expose->Retract Desorb 7. Thermal Desorption in GC Inlet (e.g., 250°C for 3 min) Retract->Desorb Separate 8. GC Separation Desorb->Separate Detect 9. MS Detection Separate->Detect Identify 10. Compound ID (Mass Spectrum & RT) Detect->Identify Quantify 11. Quantification Identify->Quantify

Caption: HS-SPME-GC-MS Workflow

Materials and Reagents

Equipment
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • SPME Manual Holder or Autosampler with SPME capability

  • Heating block or water bath with agitation (magnetic stirrer or orbital shaker)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Analytical balance and standard laboratory glassware

Consumables & Chemicals
  • SPME Fiber: 100 µm Polydimethylsiloxane (PDMS) coating. This is a non-polar phase ideal for the extraction of non-polar analytes like alkanes.[8]

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase such as 5% Phenyl Polydimethylsiloxane (e.g., DB-5ms, Equity-5).[9]

  • Reagents: this compound standard (≥96% purity), analytical grade Sodium Chloride (NaCl), and a suitable solvent (e.g., Hexane) for preparing stock solutions.

  • Carrier Gas: Helium (99.999% purity).

Detailed Experimental Protocol

SPME Fiber Conditioning

Before its first use, a new SPME fiber must be conditioned. Insert the fiber into the GC injection port at a temperature recommended by the manufacturer (typically 250-270°C for PDMS fibers) for 30-60 minutes. This process removes any contaminants from the fiber coating. It is good practice to recondition the fiber for 5-10 minutes between sample analyses to prevent carryover.

Sample and Standard Preparation
  • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.

  • For calibration, prepare a series of standards by spiking a clean matrix or solvent with known concentrations of this compound.

  • (Optional) Add a saturated amount of NaCl to the sample. The "salting-out" effect can increase the ionic strength of aqueous samples, reducing the solubility of non-polar organic compounds and promoting their transfer into the headspace.[10]

  • Immediately seal the vial with a PTFE/silicone septum cap.

Headspace SPME Procedure
  • Place the sealed vial in the heating block or water bath set to the optimized extraction temperature (e.g., 60°C).

  • Allow the sample to equilibrate for a set period (e.g., 15 minutes) with constant agitation.[11][12] This ensures a consistent temperature and helps establish equilibrium between the sample and the headspace.

  • After equilibration, carefully insert the SPME holder through the vial's septum and expose the fiber to the headspace above the sample. Do not allow the fiber to touch the sample matrix.

  • Keep the fiber exposed for the predetermined extraction time (e.g., 45 minutes) while maintaining the temperature and agitation.[13]

  • After extraction, retract the fiber into the needle, remove it from the vial, and proceed immediately to GC-MS analysis.

GC-MS Analysis and Desorption
  • Immediately insert the SPME device into the GC injection port, which is set to the desorption temperature (e.g., 250°C).

  • Expose the fiber for the duration of the desorption time (e.g., 3 minutes) to ensure complete transfer of the analyte. The injector should be in splitless mode during this time to transfer the maximum amount of analyte to the column.[14]

  • After desorption, retract the fiber and start the GC-MS data acquisition.

  • Run a blank analysis (e.g., an empty vial or a vial with a clean matrix) to check for system contamination or fiber carryover.

Method Parameters and Optimization

The efficiency of HS-SPME is dependent on several parameters that should be optimized to achieve the best results.[5][13]

  • Fiber Chemistry: this compound is a large, non-polar hydrocarbon.[1] Therefore, a non-polar, absorptive fiber coating like 100 µm Polydimethylsiloxane (PDMS) is the logical choice. Absorptive phases have a higher capacity for semi-volatile compounds compared to adsorptive ones.

  • Extraction Temperature: Increasing the temperature raises the vapor pressure of the analyte, shifting the equilibrium towards the headspace. A temperature range of 50-80°C is a good starting point for optimization.[11][13] Excessively high temperatures can alter the sample matrix or change the partitioning coefficient.

  • Extraction Time: The amount of analyte extracted increases over time until equilibrium is reached. It is crucial to perform a time-profile study (e.g., sampling at 15, 30, 45, 60, and 90 minutes) to determine the optimal time where sensitivity and reproducibility are maximized. For quantitative analysis, it is critical to keep the extraction time constant across all samples and standards.[14]

  • Agitation: Agitation (stirring or shaking) of the sample during extraction accelerates the mass transfer of the analyte into the headspace, reducing the time needed to reach equilibrium.[11]

The following table summarizes a recommended starting point for the analytical parameters.

ParameterRecommended ValueRationale
HS-SPME Parameters
SPME Fiber100 µm Polydimethylsiloxane (PDMS)Non-polar fiber for a non-polar analyte.[8]
Sample Volume5 mL (in a 20 mL vial)Maintains a consistent headspace-to-sample volume ratio.
Equilibration Time15 minAllows the sample to reach thermal equilibrium before extraction.[12]
Extraction Temperature60 °CIncreases analyte volatility for efficient headspace extraction.[12]
Extraction Time45 minProvides sufficient time for analyte partitioning onto the fiber.[13]
Agitation250 rpmFacilitates mass transfer to the headspace.[11]
GC-MS Parameters
Injection Port250 °C, Splitless mode (3 min)Ensures efficient thermal desorption and transfer of the analyte.[10]
GC Column5% Phenyl Polydimethylsiloxane (30m x 0.25mm x 0.25µm)Provides good separation for semi-volatile hydrocarbons.[9]
Carrier GasHelium, 1.2 mL/min constant flowInert carrier gas for GC-MS.
Oven Program50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minSeparates the target analyte from other matrix components.
MS Transfer Line280 °CPrevents analyte condensation.
Ion Source Temp230 °CStandard temperature for electron ionization.
Mass Scan Range40-450 amuCovers the molecular ion and expected fragment ions of the analyte.[15]

Conclusion

This application note details a reliable and robust HS-SPME-GC-MS method for the determination of this compound. The procedure eliminates the use of organic solvents, simplifies sample preparation, and offers excellent sensitivity by effectively concentrating the analyte.[16] The provided protocol serves as a strong foundation for researchers, scientists, and drug development professionals, with the understanding that key parameters such as extraction time and temperature should be empirically optimized to meet the specific requirements of their sample matrix and analytical objectives.

References

  • Zhang, Y., et al. (2021). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). MDPI. Retrieved from [Link]

  • JoVE. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Heptadecane, 2,6,10,14-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Deng, J., et al. (2020). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. CABI Digital Library. Retrieved from [Link]

  • Šuštar, V., et al. (2023). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wojtal, M., et al. (2012). Application of headspace solid-phase microextraction followed by gas chromatography–mass spectrometry to determine short-chain alkane monocarboxylic acids in aqueous samples. PubMed Central. Retrieved from [Link]

  • Hinshaw, J. V. (2012). Solid-Phase Microextraction (SPME): A Discussion. LCGC International. Retrieved from [Link]

  • Vrhovsek, U., et al. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. MDPI. Retrieved from [Link]

  • NIST. (n.d.). Heptadecane, 2,6,10,14-tetramethyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptadecane, 2,6,10,14-tetramethyl- (CAS 18344-37-1). Retrieved from [Link]

  • Zhou, Z., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI. Retrieved from [Link]

  • Shimadzu. (n.d.). Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]

  • Agilent. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectra of pentadecane, 2,6,10,14-tetramethyl-. Retrieved from [Link]

  • Agilent. (n.d.). SPME Fibers. Retrieved from [Link]

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  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables. Retrieved from [Link]

  • Agilent Technologies. (2021). Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. YouTube. Retrieved from [Link]

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Application of Acyclic Isoprenoid Alkanes in Petroleum Geochemistry: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Acyclic Isoprenoid Biomarkers

While the query specified 2,6,10,14-tetramethylheptadecane (a C21 isoprenoid), the cornerstone acyclic isoprenoid biomarkers in petroleum geochemistry are pristane (2,6,10,14-tetramethylpentadecane, C19) and phytane (2,6,10,14-tetramethylhexadecane, C20). These two compounds are abundant in crude oils and source rock extracts, and their relative concentrations provide invaluable information for petroleum exploration and paleoenvironmental reconstruction. This guide will focus on the application of pristane and phytane, as they are the most extensively studied and utilized isoprenoids in this field. The principles and methodologies described herein form the foundation of acyclic isoprenoid analysis in petroleum geochemistry.

Acyclic isoprenoid hydrocarbons are powerful molecular fossils, or "biomarkers," that retain a basic carbon skeleton from their biological precursors.[1] Their structural stability allows them to survive geological processes, providing a window into the past.[1] Pristane and phytane are particularly significant due to their well-established origins and the sensitivity of their formation pathways to environmental conditions.[2][3]

Geochemical Genesis: From Biomolecules to Biomarkers

The primary and most widely accepted precursor for both pristane and phytane is the phytyl side chain of chlorophyll, a pigment abundant in photosynthetic organisms like plants, algae, and cyanobacteria.[3][4] During diagenesis (the initial phase of sediment alteration), the phytyl group is cleaved from the chlorophyll molecule, forming phytol. The subsequent transformation of phytol into either pristane or phytane is dictated by the redox conditions of the depositional environment.[4][5]

  • Oxic (Oxidizing) Conditions: In the presence of oxygen, phytol is oxidized to phytenic acid, which then undergoes decarboxylation (loss of a carboxyl group) to form pristene. Subsequent reduction of pristene yields pristane (C19).[4] This pathway is more common in terrestrial environments where organic matter is exposed to aerobic decay.[2]

  • Anoxic (Reducing) Conditions: In oxygen-deficient environments, phytol is primarily altered through dehydration and reduction reactions. It can be converted to dihydrophytol or phytene, which are then reduced to form phytane (C20).[4]

While chlorophyll is the major source, other biological precursors can also contribute to the pristane and phytane content in sediments and petroleum. These include:

  • Archaeal Ether Lipids: The thermal maturation of diphytanyl glyceryl ethers from methanogenic archaea can generate both pristane and phytane.[4]

  • Tocopherols (Vitamin E): Tocopherols also contain a phytyl side chain and are considered a likely source of pristane.[3][6]

The diagenetic pathways of pristane and phytane from phytol are illustrated in the diagram below.

G chlorophyll Chlorophyll in Photosynthetic Organisms phytol Phytol chlorophyll->phytol Diagenesis (Hydrolysis) oxic Oxic Conditions (e.g., Terrestrial Input) phytol->oxic anoxic Anoxic Conditions (e.g., Marine, Hypersaline) phytol->anoxic phytenic_acid Phytenic Acid oxic->phytenic_acid Oxidation dihydrophytol Dihydrophytol / Phytene anoxic->dihydrophytol Dehydration & Reduction pristene Pristene phytenic_acid->pristene Decarboxylation pristane Pristane (C19) pristene->pristane Reduction phytane Phytane (C20) dihydrophytol->phytane Reduction

Caption: Diagenetic pathways of pristane and phytane from phytol.

Applications in Petroleum Geochemistry

The relative abundance of pristane and phytane, expressed as the Pr/Ph ratio, is a widely used geochemical parameter.[7][8]

Paleoenvironmental Reconstruction

The Pr/Ph ratio is a powerful indicator of the redox conditions of the depositional environment and the source of the organic matter.[9][10]

  • High Pr/Ph Ratios (>3.0): Suggests organic matter was deposited under oxic conditions. This is often associated with terrestrial organic matter input, where the material has been subjected to aerobic degradation before final burial.[10][11]

  • Intermediate Pr/Ph Ratios (1.0 - 3.0): Typically indicates sub-oxic depositional environments with mixed organic matter sources.[10]

  • Low Pr/Ph Ratios (<1.0): Points to anoxic depositional conditions, which can be found in marine and lacustrine environments.[10] Extremely low values (<0.6) can be indicative of hypersaline or carbonate-evaporite environments.[2][7]

Pristane/Phytane (Pr/Ph) RatioDepositional Environment/Redox ConditionsPredominant Organic Matter Source
> 3.0OxicTerrestrial (Higher Plants)
1.0 - 3.0Sub-oxicMixed Terrestrial and Marine
< 1.0AnoxicMarine (Algal)
< 0.6Strongly Anoxic / HypersalineMarine (Algal and Bacterial)

Table 1: Interpretation of Pristane/Phytane (Pr/Ph) Ratios in Petroleum Geochemistry.[2][7][10][11]

Oil-Source Rock Correlation

The Pr/Ph ratio, along with other biomarker distributions, serves as a chemical fingerprint. This allows geochemists to correlate a discovered crude oil to its parent source rock, which is crucial for understanding petroleum systems and guiding further exploration.[12]

Assessing Biodegradation and Thermal Maturity

The ratios of pristane and phytane to adjacent n-alkanes, specifically Pr/n-C17 and Ph/n-C18, can provide insights into secondary alteration processes:[11][13]

  • Biodegradation: Aerobic bacteria tend to consume n-alkanes more readily than isoprenoids. Therefore, an increase in the Pr/n-C17 and Ph/n-C18 ratios can indicate biodegradation of the oil.[11]

  • Thermal Maturity: While the Pr/Ph ratio is primarily controlled by the depositional environment, it can be slightly affected by thermal maturity. Therefore, it's often used in conjunction with other maturity parameters.[14]

Analytical Protocols

The analysis of pristane and phytane is typically performed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[13][15]

Sample Preparation

For Crude Oil:

  • Fractionation: The crude oil is separated into saturate, aromatic, resin, and asphaltene (SARA) fractions using column chromatography.[8]

    • A glass column is packed with activated silica gel and alumina.

    • The oil sample is loaded onto the column.

    • The saturate fraction (containing pristane and phytane) is eluted using a non-polar solvent like n-hexane.

    • Subsequent fractions are eluted with solvents of increasing polarity.

For Source Rock:

  • Cleaning and Crushing: The rock sample is cleaned to remove external contaminants and then crushed into a fine powder.

  • Solvent Extraction: The powdered rock is extracted with an organic solvent (e.g., dichloromethane/methanol mixture) using a Soxhlet extractor to obtain the bitumen (extractable organic matter).[8]

  • Fractionation: The extracted bitumen is then fractionated using the same SARA separation method as for crude oil.[8]

Instrumental Analysis: GC-MS
  • Injection: A small volume of the saturate fraction, dissolved in a suitable solvent, is injected into the gas chromatograph.

  • Separation: The components of the saturate fraction are separated based on their boiling points and interaction with the stationary phase in a long capillary column (e.g., 30m, SE-30 or similar).[16]

    • Typical GC Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 300°C at 4°C/minute.

      • Final Hold: Hold at 300°C for 20 minutes.

  • Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (typically by electron ionization).

    • The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

    • Pristane and phytane are identified by their characteristic retention times and mass spectra.

Data Analysis and Interpretation
  • Chromatogram Analysis: The output from the GC-MS is a total ion chromatogram (TIC). Peaks corresponding to pristane, phytane, and n-alkanes (n-C17 and n-C18) are identified.

  • Quantification: The areas under the respective peaks are integrated to determine their relative abundance.

  • Ratio Calculation: The Pr/Ph, Pr/n-C17, and Ph/n-C18 ratios are calculated from the peak areas.

  • Geochemical Interpretation: The calculated ratios are then used to infer the paleoenvironment, correlate oils and source rocks, and assess secondary alteration processes as described in the applications section.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Crude Oil or Source Rock extraction Solvent Extraction (for Source Rock) sample->extraction fractionation SARA Fractionation extraction->fractionation saturates Saturate Fraction fractionation->saturates gcms GC-MS Analysis saturates->gcms chromatogram Chromatogram Analysis gcms->chromatogram ratios Calculate Ratios (Pr/Ph, Pr/nC17, etc.) chromatogram->ratios interpretation Geochemical Interpretation ratios->interpretation

Caption: Workflow for the analysis of acyclic isoprenoids.

Conclusion

Pristane and phytane are indispensable tools in the field of petroleum geochemistry. Their well-understood origins and the sensitivity of their formation pathways to environmental conditions allow for robust interpretations of the geological past. The Pristane/Phytane ratio, in particular, provides a reliable first-order assessment of the depositional environment's redox state and the type of organic matter that sourced the petroleum. When integrated with other geochemical data, the analysis of these acyclic isoprenoid biomarkers significantly enhances the understanding of petroleum systems, reduces exploration risks, and provides valuable insights into paleoenvironmental conditions.

References

Sources

Application Notes and Protocols for the Detection of 2,6,10,14-Tetramethylheptadecane in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6,10,14-Tetramethylheptadecane, a branched-chain alkane commonly known as pristane, is a naturally occurring and anthropogenic compound found in various environmental matrices.[1][2] Its presence can be indicative of petroleum hydrocarbon contamination, making its detection and quantification crucial for environmental monitoring and assessment.[3] Pristane is a saturated hydrocarbon, and its chemical formula is C21H44.[1][2] This application note provides a comprehensive guide for researchers, scientists, and environmental professionals on the methodologies for detecting and quantifying this compound in environmental samples, primarily focusing on water and soil. The protocols detailed herein are designed to ensure scientific integrity through self-validating systems, from sample collection to final analysis by gas chromatography-mass spectrometry (GC-MS).

Scientific Rationale for Method Selection

The detection of specific hydrocarbons like pristane in complex environmental samples necessitates a multi-step analytical approach. The core of this methodology is gas chromatography coupled with mass spectrometry (GC-MS), a powerful technique for separating and identifying individual volatile and semi-volatile organic compounds.[3] The choice of GC-MS is predicated on its high sensitivity and selectivity, which are essential for distinguishing target analytes from a myriad of other compounds present in environmental matrices.

The overall analytical workflow can be broken down into three key stages:

  • Sample Collection and Preservation: Proper sample collection is paramount to obtaining representative results. The techniques employed aim to minimize the loss of volatile and semi-volatile compounds and prevent contamination.[4]

  • Sample Extraction and Cleanup: The goal of this stage is to isolate the target analyte from the sample matrix and remove interfering compounds. The choice of extraction technique (e.g., solvent extraction for soils, solid-phase extraction for water) is dictated by the physical and chemical properties of the sample.

  • Instrumental Analysis: This final stage involves the separation, identification, and quantification of this compound using GC-MS.

This guide will provide detailed, step-by-step protocols for each of these stages, explaining the causality behind the experimental choices to ensure a thorough understanding of the entire analytical process.

Analytical Workflow Overview

The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.

Pristane Analysis Workflow cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation & Extraction cluster_2 Instrumental Analysis & Data Processing Water_Sample Water Sample Collection (Amber Glass Bottle) Preservation Preservation (Cooling to 4°C) Water_Sample->Preservation Soil_Sample Soil Sample Collection (Glass Jar) Soil_Sample->Preservation SPE Solid-Phase Extraction (SPE) (for Water Samples) Preservation->SPE Solvent_Extraction Solvent Extraction (for Soil Samples) Preservation->Solvent_Extraction Cleanup Extract Cleanup (e.g., Florisil Column) SPE->Cleanup Solvent_Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: General workflow for the analysis of this compound.

Part 1: Sample Collection and Preservation

The integrity of the analytical results begins with proper sample collection and preservation. The primary objective is to obtain a representative sample and prevent any alteration of the target analyte concentration before analysis.

Protocol 1.1: Water Sample Collection
  • Container Selection: Use 1-liter amber glass bottles with Teflon-lined screw caps. The amber glass protects the sample from photodegradation, and the Teflon liner prevents contamination from the cap.

  • Sample Collection:

    • Rinse the sample bottle with the source water three times before collecting the final sample.

    • Fill the bottle to the brim to minimize headspace, which can lead to the loss of volatile components.

    • If residual chlorine is suspected (e.g., in treated water), add 80 mg of sodium thiosulfate to the empty bottle before sample collection to quench the chlorine.

  • Preservation: Immediately after collection, place the samples in a cooler with ice and maintain a temperature of approximately 4°C.[5]

  • Holding Time: Samples should be extracted within 7 days of collection.

Protocol 1.2: Soil and Sediment Sample Collection
  • Container Selection: Use wide-mouthed glass jars with Teflon-lined screw caps.

  • Sample Collection:

    • Remove the top layer of soil or sediment to avoid non-representative surface material.

    • Collect the sample using a clean stainless steel trowel or coring device.

    • Fill the jar, leaving minimal headspace.

  • Preservation: Store the samples in a cooler with ice at approximately 4°C to minimize microbial degradation and volatilization of the analyte.[5]

  • Holding Time: Samples should be extracted within 14 days of collection.

Part 2: Sample Extraction and Cleanup

The extraction and cleanup procedures are critical for isolating this compound from the sample matrix and removing interfering substances that could affect the GC-MS analysis.

Protocol 2.1: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a preferred method for aqueous samples as it allows for the concentration of the analyte and removal of water-soluble interferences.[6][7]

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Solvents: Dichloromethane (DCM), n-hexane, methanol (all pesticide grade or equivalent)

  • Anhydrous sodium sulfate

  • Concentrator tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the C18 SPE cartridge, followed by 10 mL of methanol.

    • Equilibrate the cartridge by passing 10 mL of reagent-grade water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Measure 1 liter of the water sample and add the selected internal standard (see Part 3 for recommendations).

    • Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Analyte Elution:

    • After the entire sample has passed through, dry the cartridge under vacuum for 10 minutes.

    • Elute the trapped analytes with 10 mL of dichloromethane into a collection tube.

  • Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Protocol 2.2: Solvent Extraction for Soil and Sediment Samples

Solvent extraction is a robust method for recovering hydrocarbons from solid matrices.[8][9]

Materials:

  • Soxhlet extraction apparatus or accelerated solvent extractor (ASE)

  • Solvents: Hexane, acetone (pesticide grade or equivalent)

  • Anhydrous sodium sulfate

  • Florisil cleanup column

Procedure:

  • Sample Preparation:

    • Homogenize the soil or sediment sample.

    • Weigh approximately 10-20 g of the sample and mix it with an equal amount of anhydrous sodium sulfate to remove moisture.

  • Internal Standard Spiking: Add a known amount of the internal standard solution directly to the sample.

  • Extraction:

    • Soxhlet Extraction: Place the sample in a thimble and extract with a 1:1 mixture of hexane and acetone for 6-8 hours.

    • Accelerated Solvent Extraction (ASE): A more rapid alternative, using elevated temperature and pressure. A typical condition would be 100°C and 1500 psi with a 1:1 hexane:acetone solvent mixture.

  • Cleanup:

    • Concentrate the extract to approximately 1 mL.

    • Pass the concentrated extract through a Florisil column to remove polar interferences. Elute the target analytes with hexane.

  • Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

Part 3: Instrumental Analysis by GC-MS

The final step is the analysis of the prepared extracts using a gas chromatograph coupled to a mass spectrometer.

Internal Standard Selection

The use of an internal standard (IS) is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.[10]

  • Recommended Internal Standard: Deuterated this compound (Pristane-d4) is the ideal internal standard as it co-elutes and has nearly identical chemical properties to the target analyte.

  • Alternative Internal Standards: If a deuterated standard is unavailable, other compounds can be used. A suitable alternative should be a non-naturally occurring, stable compound with similar chromatographic behavior. For example, a long-chain deuterated alkane or a specific aromatic compound not expected in the sample.

GC-MS Parameters

The following table provides a recommended set of GC-MS parameters for the analysis of this compound. These parameters may need to be optimized for specific instrumentation.

ParameterSettingRationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides good separation for hydrocarbons.
Injection Volume1 µL
Inlet Temperature280°CEnsures complete vaporization of the analyte.
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 60°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 10 min)A temperature ramp that allows for good separation of a range of hydrocarbons.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eVStandard energy for creating reproducible mass spectra.
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity for the target analyte.
Quantification and Qualifier Ions

For confident identification and accurate quantification in SIM mode, specific ions from the mass spectrum of this compound are monitored.[11][12][13]

Ion Typem/zJustification
Quantifier Ion 57This is the base peak in the mass spectrum of pristane, providing the highest sensitivity for quantification.
Qualifier Ion 1 71A characteristic fragment ion used for confirmation.
Qualifier Ion 2 85Another characteristic fragment ion for identity confirmation.

The ratio of the qualifier ions to the quantifier ion should be consistent between the analytical standards and the samples for a positive identification.

Data Analysis and Quality Control

  • Calibration: A multi-point calibration curve (typically 5-7 points) should be prepared using standards of this compound and the chosen internal standard. The curve should cover the expected concentration range in the samples.

  • Method Blank: An analyte-free sample (reagent water for water analysis, clean sand for soil analysis) should be carried through the entire analytical process to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte should be analyzed to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known amount of the analyte and analyzed in duplicate to evaluate the effect of the sample matrix on the analytical method.

Conclusion

The protocols outlined in this application note provide a robust and reliable framework for the detection and quantification of this compound in environmental samples. By following these detailed steps, from sample collection to GC-MS analysis, and adhering to the principles of quality control, researchers can generate high-quality, defensible data for environmental assessment and monitoring. The emphasis on understanding the rationale behind each step empowers the analyst to troubleshoot and adapt the methodology as needed for their specific applications.

References

  • South Carolina Department of Environmental Services. (2014, July 14). ANALYTICAL METHODOLOGY FOR GROUNDWATER AND SOIL ASSESSMENT GUIDELINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Recovery % of pristane, phytane, nC17/pristane and nC18/phytane with different solvents from solid sludge. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantifier ions and qualifier ions used in the selected ion monitoring of PAHs by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of different internal standards for precious metals quantification. Retrieved from [Link]

  • StackExchange. (2021, March 19). What are quantifier and qualifier ions in mass spectrometry data for GC-MS or LC-MS? Retrieved from [Link]

  • LCGC International. (n.d.). When Should an Internal Standard be Used? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Choosing internal standards based on a multivariate analysis approach with ICP(TOF)MS. Retrieved from [Link]

  • PubMed. (1989). Gas chromatographic-mass spectrometric investigation of four commercial pristane (2.6.10.14-tetramethylpentadecane) preparations used for plasmacytoma induction in BALB/c mice. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Heptadecane, 2,6,10,14-tetramethyl-. Retrieved from [Link]

  • Restek. (2015, October 25). Choosing an Internal Standard. Retrieved from [Link]

  • Waters. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from [Link]

  • PubMed. (2012, February 27). Determination of pharmaceuticals and antiseptics in water by solid-phase extraction and gas chromatography/mass spectrometry: analysis via pentafluorobenzylation and stable isotope dilution. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • StackExchange. (2021, March 19). What are quantifier and qualifier ions in mass spectrometry data for GC-MS or LC-MS? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005, September 29). Standardized Analytical Methods for Use During Homeland Security Events (SAM), Revision 2.0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. Retrieved from [Link]

  • UMass ScholarWorks. (n.d.). Remediation Strategies for Soil Pollution. Retrieved from [Link]

  • PubMed. (2008, October 19). Comparison of Solvent Mixtures for Pressurized Solvent Extraction of Soil Fatty Acid Biomarkers. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Selected ion monitoring – Knowledge and References. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). EPA Method 525.3. Retrieved from [Link]

Sources

Application Notes and Protocols for 2,6,10,14-Tetramethylheptadecane in Essential Oils

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for the study of 2,6,10,14-tetramethylheptadecane, a saturated branched-chain alkane found as a component in various plant essential oils. This document outlines the significance of this molecule, detailed protocols for its extraction, isolation, and quantification, and discusses its potential biological activities and applications in drug development.

Introduction and Significance

This compound (C21H44) is a long-chain alkane that has been identified in the essential oils of several medicinal plants, including Daphne mucronata and Clerodendron trichotomum.[1] While often considered a minor component, the unique structural characteristics and lipophilic nature of this molecule suggest potential biological activities that are of growing interest to researchers in pharmacognosy and drug discovery. Its presence has been noted in extracts exhibiting antimicrobial and cytotoxic properties, prompting further investigation into its specific contributions to these effects.[2][3] This guide serves to provide a foundational framework for researchers aiming to isolate, identify, and evaluate the therapeutic potential of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC21H44[4][5]
Molecular Weight296.6 g/mol [4][5]
IUPAC NameThis compound[4][5]
AppearanceOily liquid (predicted)General knowledge
Boiling PointNot precisely determinedGeneral knowledge
SolubilityInsoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform)General knowledge

Extraction and Isolation from Plant Material

The extraction and isolation of this compound from plant sources require a multi-step approach that begins with the extraction of the essential oil, followed by fractionation to isolate the long-chain alkane.

Extraction of Essential Oils

The choice of extraction method for essential oils can significantly impact the yield and composition of the extract. For a thermally stable, non-polar compound like this compound, several methods are viable.

  • Hydrodistillation: A common method for extracting essential oils that is suitable for this compound due to its high boiling point and thermal stability.

  • Solvent Extraction: Using a non-polar solvent like hexane can effectively extract this compound along with other lipophilic compounds. This method is particularly useful for small sample sizes and for compounds that may be sensitive to heat.[6]

Protocol 1: Hexane-based Solvent Extraction of Essential Oil

This protocol is designed for the efficient extraction of lipophilic compounds, including this compound, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems)

  • n-Hexane, analytical grade

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Anhydrous sodium sulfate

  • Filter paper

Procedure:

  • Sample Preparation: Weigh 20-50 g of finely ground, dried plant material.

  • Extraction:

    • Soxhlet Extraction: Place the plant material in a thimble and extract with n-hexane for 6-8 hours.

    • Ultrasonic-Assisted Extraction (UAE): Suspend the plant material in n-hexane (1:10 w/v) and sonicate for 30-60 minutes at room temperature.[6]

  • Filtration: Filter the hexane extract to remove plant debris.

  • Drying: Add a small amount of anhydrous sodium sulfate to the filtrate to remove any residual water.

  • Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude essential oil.

  • Storage: Store the essential oil in a sealed vial at 4°C in the dark.

Isolation of this compound

Due to the complex nature of essential oils, a chromatographic step is necessary to isolate the non-polar alkane fraction from the more volatile and polar compounds.

Protocol 2: Column Chromatography for Alkane Fractionation

This protocol describes the separation of this compound from the crude essential oil.

Materials:

  • Crude essential oil

  • Silica gel (60-120 mesh)

  • n-Hexane, analytical grade

  • Glass chromatography column

  • Collection vials

Procedure:

  • Column Packing: Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.

  • Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of n-hexane and load it onto the column.

  • Elution: Elute the column with n-hexane. The non-polar alkanes, including this compound, will elute first.

  • Fraction Collection: Collect fractions of the eluate in separate vials.

  • Purity Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the purified compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate them using a gentle stream of nitrogen or a rotary evaporator.

G plant Dried Plant Material extraction Solvent Extraction (n-Hexane) plant->extraction crude_oil Crude Essential Oil extraction->crude_oil column Silica Gel Column Chromatography crude_oil->column alkane_fraction Alkane Fraction column->alkane_fraction pure_compound Isolated this compound alkane_fraction->pure_compound G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing standard Prepare Standard Solutions injection Inject into GC-MS standard->injection sample Dilute Sample sample->injection acquisition Data Acquisition injection->acquisition identification Identify Peak (Retention Time & Mass Spectrum) acquisition->identification quantification Quantify using Calibration Curve identification->quantification

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing GC Column for 2,6,10,14-Tetramethylheptadecane Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the gas chromatographic (GC) analysis of 2,6,10,14-tetramethylheptadecane (pristane). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing column selection and troubleshooting common issues. Our approach is rooted in fundamental chromatographic principles to empower you to make informed decisions for robust and reliable separations.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for analyzing this compound?

For the separation of non-polar compounds like this compound, a non-polar stationary phase is the most appropriate choice. The principle of "like dissolves like" is fundamental in chromatography; a non-polar analyte will have the best interaction and, therefore, the best separation on a non-polar stationary phase.[1]

The elution of alkanes on a non-polar column generally follows their boiling points.[2][3]

  • Recommended Starting Phase: A 100% dimethylpolysiloxane stationary phase is an excellent starting point. This phase separates compounds primarily based on their boiling points.

  • Alternative Phases: For slightly more nuanced separations, a 5% phenyl-methylpolysiloxane phase can offer a different selectivity due to interactions with the phenyl groups.

Q2: How do column dimensions (length, internal diameter, and film thickness) impact the separation of this compound?

Column dimensions are critical parameters that directly influence resolution, analysis time, and sample capacity.

ParameterEffect on SeparationRecommendation for this compound
Length Longer columns provide more theoretical plates, leading to better resolution.[4] However, doubling the column length only increases resolution by a factor of about 1.4, while doubling the analysis time.[2][3][5][6]A 30-meter column is a good starting point, offering a balance between resolution and speed.[2][4][5] For highly complex samples, a 60-meter column may be necessary.
Internal Diameter (ID) Smaller ID columns offer higher efficiency and better resolution but have lower sample capacity.[1][2][3]A 0.25 mm ID column is a common choice that provides a good compromise between efficiency and capacity.[1][2] For high-resolution work, a 0.18 mm ID can be considered.
Film Thickness Thicker films increase retention and sample capacity, which can be beneficial for volatile compounds. For high-boiling point analytes like pristane, a thinner film is generally preferred to avoid excessively long run times and potential peak broadening.A standard film thickness of 0.25 µm is typically suitable. Thinner films (e.g., 0.1 µm) can be used to reduce elution temperatures and analysis times for high-boiling compounds.
Q3: What are the key considerations for setting the GC oven temperature program?

Temperature programming is essential for separating compounds with a wide range of boiling points and for achieving good peak shapes for high-boiling analytes like this compound.[7][8]

  • Initial Temperature and Hold Time: Start with a low initial oven temperature (e.g., 40-50°C) to ensure sharp initial peaks, especially if other more volatile compounds are present.[9] An initial hold time of 1-2 minutes allows for the entire sample to be introduced into the column before the temperature ramp begins.

  • Ramp Rate: A ramp rate of 10-20°C per minute is a good starting point.[9] A slower ramp rate will generally improve resolution but increase the analysis time.

  • Final Temperature and Hold Time: The final temperature should be high enough to ensure that this compound elutes in a reasonable time. A final hold for a few minutes can help to elute any less volatile compounds and clean the column.

Q4: Should I use a split or splitless injection for this compound analysis?

The choice between split and splitless injection depends on the concentration of your analyte.[10][11]

  • Split Injection: Use for concentrated samples to avoid overloading the column.[11][12][13] A split ratio of 50:1 to 100:1 is a common starting point.

  • Splitless Injection: Ideal for trace analysis where maximum sensitivity is required.[10][11][12][14] This technique transfers nearly the entire sample onto the column.[10][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution with Other Compounds

Question: My chromatogram shows this compound co-eluting with another compound. How can I improve the separation?

Answer: Co-elution is a common challenge, especially in complex matrices. Here’s a systematic approach to improving resolution:

Workflow for Improving Resolution:

G cluster_0 Troubleshooting Peak Tailing A Symptom: Peak Tailing B Potential Cause: Active Sites in Inlet A->B D Potential Cause: Column Contamination A->D F Potential Cause: Incorrect Column Installation A->F H Potential Cause: Sample Overload A->H C Solution: Replace Inlet Liner B->C E Solution: Trim Column Inlet (10-15 cm) D->E G Solution: Re-install Column F->G I Solution: Dilute Sample or Increase Split Ratio H->I

Caption: Common causes and solutions for peak tailing in GC.

Detailed Explanations:

  • Active Sites: Exposed silanol groups in the inlet liner or on the column can interact with analytes, causing tailing. [15]Using a fresh, deactivated inlet liner is often a quick solution. [15]* Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Trimming the first 10-15 cm of the column can remove this contamination.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, dead volumes can be created, leading to peak tailing. Ensure the column is cut cleanly and installed according to the manufacturer's instructions.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in broad, tailing peaks. Try diluting your sample or, if using splitless injection, switch to a split injection with an appropriate split ratio.

Issue 3: Broad Peaks

Question: My peaks for this compound are broad, leading to poor sensitivity. What could be the issue?

Answer: Peak broadening can be caused by several factors, often related to the injection process or gas flows. [15] Troubleshooting Broad Peaks:

Potential CauseExplanationRecommended Action
Slow Injection Speed A slow manual injection can lead to a broad initial sample band.Use an autosampler for consistent and rapid injections. If injecting manually, do so quickly and smoothly.
Incorrect Inlet Temperature If the inlet temperature is too low, the sample may not vaporize quickly and efficiently. [16]A general guideline is to set the inlet temperature 20-50°C above the boiling point of the least volatile analyte. [16][17]
Low Carrier Gas Flow Rate A flow rate that is too low can lead to increased diffusion of the analyte band as it moves through the column.Ensure your carrier gas flow rate is set appropriately for your column ID. For a 0.25 mm ID column, a helium flow rate of around 1-1.5 mL/min is typical.
Splitless Hold Time Too Long In splitless injection, an excessively long hold time can cause the initial sample band to broaden. [11][14]Optimize the splitless hold time; it should be long enough to transfer the analytes to the column but not so long that significant band broadening occurs.

Experimental Protocols

Protocol 1: Initial Method Setup for this compound Analysis

This protocol provides a robust starting point for the analysis of this compound.

Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium, 99.999% purity.

  • Inlet Liner: Deactivated, single-taper with glass wool.

  • Syringe: 10 µL.

GC Parameters:

  • Inlet:

    • Mode: Split (50:1 ratio) or Splitless (as needed for sensitivity).

    • Temperature: 280°C.

    • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 50°C.

    • Initial Hold: 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Final Hold: 5 minutes.

  • Carrier Gas:

    • Gas: Helium.

    • Flow Rate: 1.2 mL/min (constant flow).

  • Detector (FID):

    • Temperature: 320°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

Protocol 2: Column Conditioning

Proper column conditioning is crucial for achieving low bleed and a stable baseline. [18]

  • Install the column in the injector, but do not connect it to the detector.

  • Set the carrier gas flow to the normal operating rate (e.g., 1-2 mL/min).

  • Purge the column with carrier gas at ambient temperature for 15-20 minutes to remove any oxygen. [18]4. Program the oven to ramp at 5-10°C/min to the maximum isothermal temperature rating of the column (or 20°C above the final temperature of your method, whichever is lower).

  • Hold at this temperature for 1-2 hours.

  • Cool the oven and connect the column to the detector.

  • Perform a blank run (injecting only solvent) to ensure the baseline is stable.

References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Optimization of GC Column Selection for Branched Alkanes. Benchchem.
  • Benchchem Technical Support Team. (2025). Technical Support Center: Gas Chromatography (GC) Analysis of Long-Chain Alkanes. Benchchem.
  • Sigma-Aldrich.
  • Kamiński, M. (2025). Studies on selectivity of hydrocarbon group-type separation of petroleum vacuum distillates and base oils by HPLC.
  • de Zeeuw, J. Impact of GC Parameters on The Separation - Part 3: Choice of Column Length.
  • Phenomenex. (2025). Split vs.
  • SCION Instruments.
  • NIST. Heptadecane, 2,6,10,14-tetramethyl-. NIST WebBook.
  • Restek. (2020). Split vs Splitless Injection. Restek Resource Hub.
  • Chemistry LibreTexts. (2023). 27.
  • Félix, G., Thoumazeau, E., Colin, J.-M., & Vion, G. Hydrocarbon Groups Type Analysis of Petroleum Products by HPLC on Specific Stationary Phases. Taylor & Francis Online.
  • NIST. Heptadecane, 2,6,10,14-tetramethyl-. NIST WebBook.
  • Phenomenex. (2025).
  • pgeneral.com.
  • LCGC International.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • NIST. Heptadecane, 2,6,10,14-tetramethyl-. NIST WebBook.
  • PubChem. This compound.
  • Scribd.
  • ResearchGate. (2012). Will all compounds having boiling point below 250 degC be detected in GC?.
  • Separation Science. (2024). Navigating Split and Splitless Injections with Crowdsourced Insights.
  • LabRulez GCMS.
  • Reddit. (2024).
  • Benchchem. (2025).
  • SpectraBase. MS (GC) of Heptadecane, 2,6,10,14-tetramethyl-.
  • Restek. (2021).
  • Postnova Analytics. Agilent J&W GC Column Selection Guide.
  • Trajan Scientific and Medical. Selection Guide - GC columns.
  • Phenomenex. (2025).
  • LCGC International. (2017).
  • Sigma-Aldrich. GC Column Selection Guide.
  • MSU chemistry.
  • Drawell.
  • AELAB. (2025).
  • Chrom
  • Chromatography Forum. (2022).
  • ResearchGate. Fragmentation mass spectra of pentadecane, 2,6,10,14-tetramethyl- (m/z....
  • Oreate AI Blog. (2026).
  • Company of Biologists journals.
  • Pure. (1986). Optimization of temperature programming in gas chromatography with respect to separation time. II.
  • Pure. (1986). Optimization of temperature programming in gas chromatography with respect to separation time. I.
  • Technology Networks. (2023). Gas chromatography troubleshooting: Common setbacks and how to overcome them.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • LCGC International. (2013). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
  • Thermo Fisher Scientific - US.

Sources

Technical Support Center: Optimizing 2,6,10,14-Tetramethylheptadecane (Pristane) Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the efficient extraction of 2,6,10,14-tetramethylheptadecane, commonly known as pristane. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the recovery, purity, and reproducibility of their pristane extraction workflows. As a branched-chain alkane, pristane's non-polar nature dictates the strategies for its successful isolation from various, often complex, sample matrices. This document provides a synthesis of foundational principles, field-proven protocols, and systematic troubleshooting to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries to guide your initial experimental design.

Q1: What are the primary extraction techniques for a non-polar compound like pristane?

A1: The two most effective and widely used methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1]

  • Liquid-Liquid Extraction (LLE) is a classic technique that partitions pristane between an aqueous sample and a water-immiscible organic solvent. It is cost-effective but can be labor-intensive and prone to emulsion formation with complex matrices.[2][3]

  • Solid-Phase Extraction (SPE) uses a packed bed of sorbent to adsorb either pristane or matrix interferences.[4] It generally provides cleaner extracts, higher reproducibility, and opportunities for automation, making it an excellent alternative to LLE.[1]

Q2: Which solvents are the best starting point for pristane extraction?

A2: Given that pristane is a highly non-polar hydrocarbon, you should select non-polar organic solvents.[5] The principle of "like dissolves like" is paramount. Excellent initial choices include:

  • Hexane: Widely used and effective for extracting saturate fractions of hydrocarbons.[6][7]

  • Heptane: Similar properties to hexane.

  • Petroleum Ether: A common, effective non-polar solvent.[5]

  • Dichloromethane (DCM): Slightly more polar than hexane but can be effective. Note its higher density, which will result in it forming the bottom layer when mixed with aqueous solutions.

Q3: My sample matrix is complex (e.g., serum, tissue homogenate, environmental sludge). Which technique, LLE or SPE, is more suitable?

A3: For complex matrices, Solid-Phase Extraction (SPE) is generally superior . The primary reason is selectivity. Complex samples contain numerous endogenous compounds (lipids, proteins, salts) that can act as interferences.[8] SPE allows for specific washing steps to remove these interferences while the analyte is retained on the sorbent, resulting in a much cleaner final extract.[4] LLE is more likely to co-extract these interfering compounds and can suffer from emulsion formation, which complicates phase separation and reduces recovery.[3]

Q4: How can I improve the concentration of my final pristane extract for better detection sensitivity?

A4: Concentrating the analyte is a critical step, especially when dealing with trace-level detection.

  • Evaporation: The most common method is to evaporate the extraction solvent under a gentle stream of nitrogen gas in a heated water bath. This should be done carefully to avoid evaporating the analyte, although pristane's high boiling point (approx. 296-357°C) makes it relatively safe from evaporative loss.[5][9]

  • SPE Trace Enrichment: SPE is inherently a concentration technique. You can load a large volume of a sample onto the cartridge and then elute the retained pristane with a very small volume of strong solvent.[1]

Section 2: Troubleshooting Guide: From Low Recovery to High Variability

This guide provides a systematic approach to diagnosing and solving common extraction problems in a question-and-answer format.

Issue 1: Low or No Analyte Recovery

Q: I am experiencing very low recovery of pristane. What is the most likely cause and how do I fix it?

A: Low recovery is typically rooted in incorrect solvent choice or inefficient partitioning/elution. Let's break down the causality.

  • Potential Cause A: Incorrect Solvent Polarity (LLE & SPE)

    • The "Why": The efficiency of any extraction is governed by the relative solubility of the analyte in the different phases.[10] Pristane is extremely non-polar (high LogP value).[11] If your extraction solvent (in LLE) or elution solvent (in SPE) is too polar, it will not effectively solubilize and move the pristane into the desired phase.

    • Solution:

      • Verify Solvent Choice: Ensure you are using a non-polar solvent like hexane or heptane for your primary extraction or elution.

      • Optimize Solvent Strength (SPE): For elution from a reverse-phase (e.g., C18) SPE sorbent, you need a solvent strong enough (i.e., non-polar enough) to displace the pristane. If hexane alone is insufficient, consider a slightly more polar solvent like dichloromethane or a mixture such as hexane with a small percentage of acetone (e.g., 95:5 hexane:acetone).[12]

  • Potential Cause B: Emulsion Formation (LLE)

    • The "Why": Emulsions are a third, stable phase formed at the interface of the aqueous and organic layers, often stabilized by surfactants, proteins, or lipids in the sample matrix.[3] The analyte can become trapped within this emulsion, preventing its complete transfer to the organic phase and leading to significant loss.

    • Solution:

      • Prevention: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to increase the surface area for extraction without high shear forces.[3]

      • Disruption: If an emulsion forms, try adding a small amount of saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. Chilling the mixture or gentle centrifugation can also be effective.

  • Potential Cause C: Incomplete Elution (SPE)

    • The "Why": The interaction between pristane and the SPE sorbent may be stronger than the solvating power of your elution solvent. This is common if the sample is loaded in a very weak solvent and the elution solvent is not strong enough.

    • Solution:

      • Increase Elution Solvent Volume: Pass additional aliquots of your elution solvent through the cartridge. Collect them and test to see if more analyte is recovered.

      • Increase Elution Solvent Strength: As mentioned, switch to a stronger (more non-polar for reverse-phase) solvent.

      • Soak the Sorbent: Allow the elution solvent to sit in the sorbent bed for 5-10 minutes before passing it through. This "soak" time can improve the disruption of analyte-sorbent interactions.

Issue 2: Poor Purity and Matrix Effects

Q: My final extract contains many interfering peaks when analyzed by GC-MS, and I suspect matrix effects are impacting my quantification. How can I clean up my sample more effectively?

A: This is a classic problem of co-extraction of matrix components. The solution lies in adding selectivity to your extraction workflow.

  • Potential Cause A: Insufficient Selectivity

    • The "Why": Matrix effects occur when co-eluting compounds from the sample interfere with the ionization and detection of the target analyte, leading to signal suppression or enhancement.[8][13][14] This is a major challenge in quantitative analysis. A simple LLE will often pull many other non-polar matrix components (e.g., lipids) along with the pristane.

    • Solution (SPE is the key):

      • Implement a Wash Step: After loading your sample onto an SPE cartridge and before elution, use a wash solvent that is strong enough to remove weakly bound interferences but weak enough to leave the pristane retained on the sorbent. For pristane on a C18 (reverse-phase) cartridge, a good wash solvent might be a mixture with a higher percentage of water or methanol (e.g., 50:50 methanol:water).

      • Choose a Selective Sorbent: While C18 is a general-purpose non-polar sorbent, you might consider other chemistries depending on your matrix. For example, if your matrix has polar interferences, a normal-phase sorbent like silica could retain those interferences while allowing the non-polar pristane to pass through in the loading step with a non-polar solvent.

  • Potential Cause B: External Contamination

    • The "Why": Hydrocarbons are common environmental and laboratory contaminants. Plasticware, solvents, and handling can introduce interfering compounds.

    • Solution:

      • Use High-Purity Solvents: Always use HPLC or GC-grade solvents.

      • Avoid Plastic Contamination: Use glass vials and pipettes wherever possible. If plastic must be used, ensure it is high-quality polypropylene and run a blank extraction to check for leachables.

      • Run a Method Blank: Always process a "blank" sample (containing no analyte) through the entire extraction and analysis procedure. This will reveal any contamination originating from your reagents or equipment.

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your method development. Always optimize parameters like solvent volumes and incubation times for your specific application.

Protocol 1: General Liquid-Liquid Extraction (LLE) for Pristane

This protocol is designed for extracting pristane from an aqueous matrix.

  • Sample Preparation: Place 1.0 mL of your aqueous sample into a 15 mL glass screw-cap tube.

  • Solvent Addition: Add 5.0 mL of hexane to the tube.

    • Causality Note: A 5:1 solvent-to-sample ratio provides a sufficient volume for efficient partitioning and easy handling of the organic layer.

  • Extraction: Cap the tube securely and vortex for 2 minutes, or gently invert the tube for 5 minutes. Periodically vent the tube to release pressure.

  • Phase Separation: Centrifuge the tube at 2000 x g for 10 minutes to facilitate a clean separation of the aqueous and organic layers.

    • Self-Validation: A sharp, clear interface should be visible between the upper organic (hexane) layer and the lower aqueous layer. If an emulsion is present, refer to the troubleshooting guide.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube using a glass Pasteur pipette. Be cautious not to disturb the aqueous layer or any interface material.

  • Repeat (Optional): For exhaustive extraction, you can repeat steps 2-5 with a fresh aliquot of hexane and combine the organic layers.

  • Concentration & Reconstitution: Evaporate the hexane under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for your analytical instrument (e.g., hexane for GC analysis).

Protocol 2: Solid-Phase Extraction (SPE) for Pristane (Reverse-Phase)

This protocol uses a C18 sorbent, which is ideal for retaining non-polar compounds from a polar (aqueous) matrix.

Step Procedure Purpose
1. Condition Pass 3 mL of methanol through the C18 SPE cartridge, followed by 3 mL of deionized water. Do not let the sorbent go dry.Methanol wets the hydrophobic C18 chains, and water equilibrates the sorbent for aqueous sample loading.[15]
2. Load Load up to 5 mL of your pre-treated aqueous sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).The non-polar pristane partitions from the aqueous sample and adsorbs onto the non-polar C18 sorbent.
3. Wash Pass 3 mL of 50:50 methanol:water through the cartridge.This removes polar and moderately polar interferences that are not strongly bound to the sorbent.
4. Elute Pass 2 mL of hexane through the cartridge to elute the pristane. Collect the eluate in a clean glass tube.The strong, non-polar hexane disrupts the hydrophobic interactions, releasing the pristane from the sorbent.
5. Concentrate Evaporate the eluate under nitrogen and reconstitute as needed for analysis.Concentrates the purified analyte for improved detection.

Section 4: Visual Workflow and Troubleshooting Diagrams

Diagram 1: Extraction Method Selection Guide

MethodSelection start Start: Pristane Extraction matrix_q What is your sample matrix complexity? start->matrix_q simple Is high throughput / automation needed? matrix_q->simple Low (e.g., clean water) complex High Purity & Reproducibility Required? matrix_q->complex High (e.g., serum, sludge) lle Recommendation: Liquid-Liquid Extraction (LLE) - Cost-effective - Simple setup simple->lle No spe Recommendation: Solid-Phase Extraction (SPE) - High Purity & Reproducibility - Automation Friendly simple->spe Yes complex->spe Yes (Recommended) lle_warn Consider LLE, but be prepared for: - Emulsions - Co-extraction of interferences complex->lle_warn No (Use with caution)

Caption: A decision tree for selecting between LLE and SPE.

Diagram 2: Troubleshooting Low Analyte Recovery

Troubleshooting start Problem: Low Pristane Recovery check1 Are you using LLE or SPE? start->check1 lle_path Did an emulsion form? check1->lle_path LLE spe_path Did you check elution solvent strength? check1->spe_path SPE lle_sol1 Solution: - Add brine (NaCl) - Centrifuge - Use gentle inversions instead of shaking lle_path->lle_sol1 Yes lle_check2 Is your extraction solvent non-polar (e.g., Hexane)? lle_path->lle_check2 No spe_sol1 Solution: Use a stronger (more non-polar) elution solvent like DCM or Hexane:Acetone. spe_path->spe_sol1 No spe_check2 Did you perform all SPE steps? (Condition, Load, Wash, Elute) spe_path->spe_check2 Yes lle_sol2 Solution: Switch to a non-polar solvent like Hexane or Heptane. lle_check2->lle_sol2 No lle_ok Issue likely resolved or other factors involved. lle_check2->lle_ok Yes spe_sol2 Solution: Review protocol. Ensure proper sorbent conditioning and slow loading. spe_check2->spe_sol2 No spe_ok Issue likely resolved or other factors involved. spe_check2->spe_ok Yes

Sources

Technical Support Center: Troubleshooting Peak Tailing for 2,6,10,14-Tetramethylheptadecane in GC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting peak tailing when analyzing 2,6,10,14-tetramethylheptadecane, also known as pristane, using gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues that compromise peak symmetry, affecting quantitation and resolution.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is the asymmetry of a chromatographic peak, where the tail end of the peak is drawn out.[1][2] For a non-polar, high molecular weight branched alkane like this compound, this can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the accuracy of your quantitative results.[3][4]

Q2: I'm seeing tailing for all my peaks, not just this compound. What's the likely cause?

A2: When all peaks in a chromatogram exhibit tailing, the issue is often physical rather than chemical.[3][5] This points to a problem in the gas flow path, such as a poorly installed column, a bad column cut, or dead volume in the inlet or detector connections.[2][3][5]

Q3: Could my sample preparation be causing the peak tailing?

A3: Yes, improper sample preparation can contribute to peak tailing. Using a solvent that is not compatible with your stationary phase can cause issues.[6] Additionally, injecting samples with particulate matter can lead to column contamination and blockages, resulting in distorted peak shapes.[7][8][9] It is crucial to ensure your sample is fully dissolved and free of particulates.[8][10]

Q4: Is this compound considered an "active" compound?

A4: No, as a saturated hydrocarbon, this compound is a non-polar and generally non-active compound.[7] Therefore, peak tailing is less likely to be caused by chemical interactions with active sites (like silanol groups) in the system, and more likely due to physical or contamination-related issues.[7] However, severe system activity can even affect non-active compounds.[7]

In-Depth Troubleshooting Guides

A systematic approach is crucial for effectively troubleshooting peak tailing. The following guides are structured to help you logically diagnose the root cause, starting from the most common and easily addressable issues.

Guide 1: The GC Inlet - Your First Point of Inspection

The inlet is a primary source of peak shape problems due to high temperatures and direct sample contact.

Potential Issue: Contaminated or Active Inlet Liner

  • Causality: Over time, non-volatile residues from your samples can accumulate on the liner surface, creating active sites that can interact with analytes, leading to adsorption and subsequent peak tailing.[7][11] Even for a non-polar compound like this compound, this build-up can physically obstruct the sample path.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully remove the inlet liner and inspect it for discoloration, residue, or particles of septum.[11]

    • Routine Replacement: It is often more effective and economical to replace the liner rather than cleaning it.[12] If you see any signs of contamination, replace it with a new, deactivated liner.

    • Liner Selection: Ensure you are using a liner with the proper deactivation for your application. While pristane is non-polar, a high-quality deactivation provides insurance against activity.[13][14] For splitless injections, a tapered liner can help focus the analytes onto the column.[15]

Potential Issue: Improper Column Installation

  • Causality: If the column is positioned too high or too low within the inlet, it can create unswept (dead) volumes, leading to turbulence in the carrier gas flow.[3][5] This turbulence traps some analyte molecules, which are then released slowly, causing the peak to tail.[2]

  • Troubleshooting Steps:

    • Verify Installation Depth: Consult your GC manufacturer's guidelines for the correct column insertion depth for your specific inlet.

    • Re-install the Column: Trim a small section (5-10 cm) from the front of the column using a ceramic scoring wafer to ensure a clean, square cut.[3] Re-install the column to the correct depth. A poor cut can itself cause peak tailing.[2][3]

Workflow Diagram: Systematic Troubleshooting of Peak Tailing

G start Peak Tailing Observed for This compound inlet Step 1: Inspect Inlet System start->inlet liner Replace Inlet Liner & Septum inlet->liner Contamination? column_install Check Column Installation (Depth & Cut Quality) inlet->column_install Installation Issue? column_maint Step 2: Column Maintenance liner->column_maint Problem Persists column_install->column_maint Problem Persists trim Trim 10-20 cm from Column Inlet column_maint->trim condition Re-condition Column trim->condition method Step 3: Method Parameters condition->method Problem Persists injection Review Injection Parameters (Volume, Speed) method->injection temp Check Inlet & Oven Temperatures method->temp end Peak Shape Restored injection->end Issue Resolved temp->end Issue Resolved G cluster_0 Ideal Analyte Flow Path cluster_1 Common Causes of Peak Tailing Syringe Syringe Inlet Inlet Syringe->Inlet Liner Liner Inlet->Liner Column_Head Column_Head Liner->Column_Head Column_Body Column_Body Column_Head->Column_Body Detector Detector Column_Body->Detector Liner_Contam Contamination/ Active Sites Liner_Contam->Liner Dead_Volume Dead Volume Dead_Volume->Liner Improper Column Installation Column_Contam Contamination Column_Contam->Column_Head

Caption: Visualization of the GC flow path and sources of peak tailing.

By following these structured troubleshooting guides, you can efficiently identify and resolve the cause of peak tailing for this compound, ensuring the integrity and accuracy of your chromatographic data.

References

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • Chemistry For Everyone. (2025, March 13).
  • Agilent. (n.d.). GC Troubleshooting Series Part Four: Tailing Peaks.
  • Shimadzu. (n.d.). GC Column Types & Selection Guide.
  • Crawford Scientific. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
  • Crawford Scientific. (n.d.).
  • Mandel Scientific. (2016, November 16).
  • Agilent. (n.d.). GC Analysis Workshop - Inlet Design & Troubleshooting.
  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide.
  • Restek. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness.
  • SGE Analytical Science. (n.d.). GC Inlet Liners.
  • Thermo Fisher Scientific. (n.d.). Non-Polar GC Columns.
  • SCION Instruments. (n.d.).
  • Hawach Scientific. (2024, October 18). What Affects Peak Area in GC? Key Influencing Factors.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • GL Sciences. (2023, May 9). GC Troubleshooting Guide.
  • The LCGC Blog. (2020, March 10). GC Diagnostic Skills I | Peak Tailing.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • LCGC International. (2016, June 14). GC Column Conditioning.
  • Integrated Liner Technologies. (2025, January 16).
  • Restek. (n.d.). How to Condition a New Capillary GC Column.
  • Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks.
  • Sigma-Aldrich. (n.d.).
  • Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume.
  • Sigma-Aldrich. (n.d.). GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response).

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Technical Support Center: Matrix Effects in 2,6,10,14-Tetramethylheptadecane (Pristane) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,6,10,14-tetramethylheptadecane, commonly known as pristane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pristane quantification, with a specific focus on identifying and mitigating matrix effects. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.

Introduction to Matrix Effects in Pristane Analysis

Pristane (C₁₉H₄₀) is a branched-chain alkane that serves as a biomarker in environmental and geological studies and has applications in the pharmaceutical industry.[1] Its accurate quantification is often complicated by the sample matrix, which encompasses all components of the sample other than the analyte itself.[2] These co-extracted substances can significantly interfere with the analytical signal, a phenomenon known as the matrix effect. This can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the true pristane concentration, compromising data integrity.[3]

This guide will provide you with the expertise to anticipate, diagnose, and overcome these challenges, ensuring the trustworthiness of your pristane analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in pristane analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[3] In pristane analysis, particularly with gas chromatography-mass spectrometry (GC-MS), these effects can lead to inaccurate quantification. For instance, in biological samples like fish tissue, co-extracted lipids can suppress the ionization of pristane in the MS source, leading to lower reported concentrations.[4] Conversely, certain matrix components can enhance the signal, causing an overestimation.[3]

Q2: How can I determine if my pristane analysis is being affected by matrix effects?

A2: A common method to assess matrix effects is to compare the signal response of a pristane standard in a pure solvent versus its response when spiked into a blank sample matrix that has undergone the entire sample preparation procedure. A significant difference in signal intensity (typically >15-20%) indicates the presence of matrix effects.[5] Another qualitative technique is post-column infusion, where a constant flow of pristane standard is introduced after the GC column. A dip or rise in the baseline signal during the injection of a matrix blank reveals the retention times of interfering components.[6]

Q3: What are the most common sources of matrix effects in biological and environmental samples for pristane analysis?

A3: In biological samples, such as fish or other animal tissues, the primary sources of matrix effects are lipids, proteins, and other endogenous macromolecules.[4] These can co-extract with pristane and interfere with its detection. In environmental samples like sediment, the matrix is highly complex and can contain a wide variety of organic and inorganic compounds, including other hydrocarbons, humic substances, and sulfur compounds, which can all contribute to matrix effects.[7]

Q4: Can sample storage and handling affect my pristane analysis?

A4: Yes, improper sample storage and handling can lead to the degradation of pristane or the introduction of contaminants. For instance, repeated freeze-thaw cycles of tissue samples can alter the sample matrix and affect lipid distribution, potentially impacting pristane recovery.[8] It is also crucial to avoid contamination from plasticizers or other hydrocarbons during sample collection and preparation.[9] Pristane can also be subject to anaerobic degradation in certain environmental conditions.[10][11]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during pristane analysis that may be related to matrix effects.

Issue 1: Poor Reproducibility and Inconsistent Results

Potential Cause: Variable matrix effects between samples.

Troubleshooting Steps:

  • Evaluate Sample Homogeneity: For solid samples like fish tissue or sediment, ensure that the homogenization process is thorough and consistent for all samples. Inadequate homogenization can lead to variable matrix composition in the subsamples taken for analysis.

  • Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated pristane (pristane-d₄₀), is the most effective way to compensate for variable matrix effects.[9] The SIL-IS is added to the sample at the beginning of the preparation process and experiences the same matrix effects as the native analyte, allowing for accurate correction.

  • Optimize Sample Cleanup: If an SIL-IS is not available, refining the sample cleanup procedure to more effectively remove interfering matrix components is crucial. This may involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).[7]

Issue 2: Signal Suppression (Lower than Expected Pristane Concentrations)

Potential Cause: Co-eluting matrix components interfering with the ionization of pristane in the MS source.

Troubleshooting Steps:

  • Improve Chromatographic Resolution: Modify the GC temperature program to better separate pristane from interfering peaks. A slower temperature ramp or a longer column can improve resolution.[12]

  • Enhance Sample Cleanup: For lipid-rich biological samples, a lipid removal step is essential. This can be achieved through techniques such as solid-phase extraction (SPE) with a sorbent that retains lipids or by performing a liquid-liquid partitioning step.[4] For sediment samples, a cleanup step to remove sulfur, often using activated copper, may be necessary.[7]

  • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components relative to the analyte, thereby minimizing their suppressive effect.[5] However, this will also reduce the analyte signal, so a balance must be found.

Issue 3: Signal Enhancement (Higher than Expected Pristane Concentrations)

Potential Cause: Certain matrix components can protect the analyte from degradation in the GC inlet or enhance its ionization.

Troubleshooting Steps:

  • Use Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.

  • Method of Standard Additions: This technique involves adding known amounts of pristane standard to aliquots of the sample. By plotting the instrument response against the added concentration, the endogenous concentration can be determined by extrapolating to the x-intercept. This method is very effective at compensating for matrix effects but is more time-consuming.

  • Optimize Inlet Parameters: Ensure that the GC inlet temperature and injection mode (e.g., splitless, pulsed splitless) are optimized to minimize analyte degradation and discrimination.[13]

Experimental Protocols

Protocol 1: Quantification of Pristane in Fish Tissue using GC-MS with Stable Isotope Dilution

This protocol provides a detailed methodology for the extraction, cleanup, and analysis of pristane in fish tissue.

1. Sample Preparation and Homogenization:

  • Thaw frozen fish tissue samples partially.
  • Homogenize a representative portion of the tissue (e.g., muscle fillet) using a high-speed blender or tissue homogenizer until a uniform consistency is achieved.
  • Store the homogenate in clean, pre-rinsed glass containers at -20°C until extraction.

2. Extraction:

  • Weigh approximately 5 g of homogenized tissue into a centrifuge tube.
  • Spike the sample with a known amount of pristane-d₄₀ internal standard solution.
  • Add 10 mL of 6% KOH in methanol for saponification to break down lipids.
  • Incubate at 80°C for 2 hours with occasional vortexing.
  • Cool the sample to room temperature.
  • Perform a liquid-liquid extraction by adding 10 mL of hexane and vortexing vigorously for 2 minutes.
  • Centrifuge to separate the layers and carefully transfer the upper hexane layer to a clean tube.
  • Repeat the hexane extraction two more times, combining the extracts.

3. Cleanup:

  • Concentrate the combined hexane extracts to approximately 1 mL under a gentle stream of nitrogen.
  • Prepare a solid-phase extraction (SPE) cartridge containing silica gel.
  • Condition the cartridge with hexane.
  • Load the concentrated extract onto the cartridge.
  • Elute the pristane-containing fraction with an appropriate solvent mixture (e.g., hexane:dichloromethane). The exact elution solvent may need to be optimized.
  • Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.

4. GC-MS Analysis:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
  • Inlet Temperature: 280°C.
  • Injection Mode: Splitless.
  • Oven Program: 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor:
  • Pristane (quantification ion): m/z 57, 71, 85
  • Pristane-d₄₀ (quantification ion): m/z 66, 82
Data Presentation: Comparison of Sample Cleanup Techniques
Cleanup TechniqueProsConsBest For
Solid-Phase Extraction (SPE) High selectivity, effective removal of interferences.[9]Can be more time-consuming and costly to develop.Complex biological and environmental matrices.
Gel Permeation Chromatography (GPC) Effective for removing large molecules like lipids.Can be slow and require specialized equipment.Samples with high lipid content.
Liquid-Liquid Partitioning Simple and inexpensive.Less selective, may not remove all interferences.Less complex matrices or as a preliminary cleanup step.
Sulfur Cleanup (for sediments) Specifically removes elemental sulfur.Adds an extra step to the workflow.Sediment samples with high sulfur content.[7]

Visualizations

Diagram 1: Workflow for Diagnosing and Mitigating Matrix Effects

MatrixEffectWorkflow Start Start: Inaccurate or Irreproducible Pristane Results AssessME Assess for Matrix Effects (Spike Recovery Experiment) Start->AssessME NoME No Significant Matrix Effect (<15-20% difference) AssessME->NoME Result YesME Significant Matrix Effect Detected AssessME->YesME Result End End: Accurate and Reproducible Results NoME->End OptimizeChrom Optimize GC Method (Improve Resolution) YesME->OptimizeChrom ImproveCleanup Enhance Sample Cleanup (e.g., SPE, Lipid Removal) YesME->ImproveCleanup UseSIL Implement Stable Isotope-Labeled Internal Standard (SIL-IS) YesME->UseSIL MatrixMatch Use Matrix-Matched Calibration YesME->MatrixMatch StdAdd Perform Method of Standard Additions YesME->StdAdd Revalidate Re-validate Method OptimizeChrom->Revalidate ImproveCleanup->Revalidate UseSIL->End MatrixMatch->Revalidate StdAdd->Revalidate Revalidate->End

Caption: A flowchart outlining the systematic approach to diagnosing and mitigating matrix effects in pristane analysis.

Diagram 2: Principle of Stable Isotope Dilution

SID_Principle Sample Sample containing unknown amount of Pristane Spike Add known amount of Pristane-d40 (SIL-IS) Sample->Spike Extraction Sample Preparation (Extraction & Cleanup) Spike->Extraction Losses and matrix effects affect both analyte and IS equally GCMS GC-MS Analysis Extraction->GCMS Quant Quantification based on Response Ratio (Pristane/Pristane-d40) GCMS->Quant

Caption: A diagram illustrating the principle of stable isotope dilution for accurate quantification of pristane.

References

  • Bregnard, T. P., et al. (1997). Anaerobic degradation of pristane in nitrate-reducing microcosms and enrichment cultures. Applied and Environmental Microbiology, 63(5), 2077-2081.
  • Burt, T. (2024). Good Practices When Handling Fish Tissue to Avoid Data Reliability Issues: Results from Sample Wrapping and Holding Time Studies. The NELAC Institute.
  • Thermo Fisher Scientific. (n.d.).
  • Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • BenchChem. (n.d.). Overcoming matrix effects in the GC-MS analysis of environmental samples.
  • Bregnard, T. P., et al. (1997). Anaerobic Degradation of Pristane in Nitrate-Reducing Microcosms and Enrichment Cultures. PubMed Central (PMC).
  • Wong, S. H., et al. (2010).
  • Wikipedia. (n.d.).
  • Bregnard, T. P., et al. (1997). Anaerobic Degradation of Pristane in Nitrate-Reducing Microcosms and Enrichment Cultures.
  • Van Eeckhaut, A., et al. (2009). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
  • Dawson, M. B., et al. (2007). Separation of diastereomers of pristane and phytane using GC under (a)...
  • Pizarro, N., et al. (2019).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry.
  • Montana Department of Environmental Quality. (2015).
  • Hayes, R. N. (2004). Bioanalytical Methods for Sample Cleanup.
  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods.
  • Hladik, M. L., & McWayne, M. M. (2012). Methods of analysis - determination of pesticides in sediment using gas chromatography/mass spectrometry.
  • Al-Sari, A., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. MDPI.
  • Agilent Technologies, Inc. (n.d.).
  • Roy, U., et al. (2020). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. MDPI.
  • PubChem. (n.d.). 2,6,10,14-Tetramethylpentadecane.
  • ResearchGate. (2015).
  • U.S. Geological Survey. (2023).
  • Washington State Department of Ecology. (n.d.). EIM Help Center.

Sources

Technical Support Center: Ensuring Purity in 2,6,10,14-Tetramethylheptadecane Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the sample preparation of 2,6,10,14-Tetramethylheptadecane for analytical applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize contamination and ensure the integrity of your results.

Introduction: The Challenge of Analyzing a Long-Chain Alkane

This compound is a long-chain, branched alkane with a high boiling point and non-polar nature. These characteristics, while defining its chemical identity, also present specific challenges during sample preparation for sensitive analytical techniques like Gas Chromatography (GC). The primary goal is to introduce the analyte of interest into the instrument without introducing any extraneous compounds that could interfere with its detection and quantification. Common issues such as carryover from previous injections, contamination from solvents and consumables, and the introduction of plasticizers are magnified when dealing with a high-molecular-weight, relatively non-volatile compound. This guide is structured to address these specific issues head-on, providing not just solutions but also the scientific reasoning behind them.

Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to provide direct answers to common problems encountered during the sample preparation of this compound.

Issue 1: Ghost Peaks Appearing in Blank Injections

Question: I am running a solvent blank (e.g., hexane or isooctane) in my GC-MS system, but I see unexpected peaks. What are these "ghost peaks" and how can I eliminate them?

Answer: Ghost peaks are signals in your chromatogram that do not originate from your intentionally injected sample. Their presence indicates contamination somewhere in your analytical workflow. For a high-boiling point analyte like this compound, carryover from previous injections is a common culprit.

Causality and Troubleshooting Steps:

  • Carryover from Previous Injections: Due to its high boiling point, this compound may not be completely eluted from the GC system during a standard run. It can condense in cooler spots of the inlet or the front of the analytical column and elute in subsequent runs, appearing as a ghost peak.[1][2]

    • Solution:

      • Increase the final oven temperature and hold time: Ensure your GC oven program is sufficiently rigorous to elute all high-boiling compounds.

      • Perform a bake-out: After a series of sample injections, run a high-temperature bake-out of the inlet and column to strip any residual compounds.

      • Use a pulsed pressure injection: This can help to quickly transfer the sample to the column, minimizing contact time with the inlet surfaces.

  • Contaminated Syringe: The autosampler syringe can be a source of carryover if not properly cleaned between injections.

    • Solution:

      • Optimize syringe washing: Increase the number of solvent washes before and after each injection. Use a strong, non-polar solvent that can effectively dissolve this compound.

  • Injector Septum Bleed: Particles from the septum can be deposited into the inlet liner and release volatile or semi-volatile compounds.

    • Solution:

      • Use high-quality, low-bleed septa.

      • Replace the septum regularly: Do not wait for pressure leaks to occur. A regular replacement schedule is crucial.[3]

Experimental Protocol: Diagnosing the Source of Ghost Peaks

  • Inject a fresh, high-purity solvent from a newly opened bottle using a clean syringe and a new vial with a clean septum.

  • If ghost peaks are still present, the contamination is likely within the GC system (inlet, column, or carrier gas).

  • If the ghost peaks disappear, the source of contamination was your previous solvent, vials, or syringe.

Diagram: Troubleshooting Ghost Peaks

Caption: A workflow for diagnosing the source of ghost peaks.

Issue 2: Phthalate Contamination

Question: My chromatograms show significant peaks corresponding to phthalates. I am not working with these compounds, so where are they coming from?

Answer: Phthalates are ubiquitous plasticizers used to impart flexibility to polymers.[4] They are a very common source of contamination in laboratories and can leach from various plastic materials into your samples, solvents, and even the air.

Causality and Troubleshooting Steps:

  • Plastic Consumables: Pipette tips, autosampler vials with plastic caps, and plastic storage containers can all be sources of phthalate contamination.[5][6]

    • Solution:

      • Use glass whenever possible: Opt for glass pipettes, vials, and solvent bottles.

      • Choose high-quality consumables: If plastic is unavoidable, use products specified as "phthalate-free."

      • Rinse plasticware: Thoroughly rinse any new plastic items with a high-purity solvent before use.

  • Solvents and Reagents: Phthalates can be present as impurities in solvents, even in high-purity grades. They can also leach from the plastic containers in which some solvents are stored.[4]

    • Solution:

      • Purchase high-purity solvents in glass bottles.

      • Test new solvent batches: Run a blank of any new solvent bottle to check for contamination before using it for sample preparation.

  • Laboratory Environment: Phthalates can be present in flooring, paints, and tubing in the lab, and can be deposited into open containers.

    • Solution:

      • Keep samples and solvents covered as much as possible.

      • Avoid using Parafilm® to seal containers, as it can be a source of phthalates. Use aluminum foil or PTFE-lined caps instead.[5][6]

Table: Common Phthalates and Their Potential Sources

Common PhthalateAbbreviationPotential Laboratory Sources
Dibutyl phthalateDBPPlastic tubing, some pipette tips, Parafilm®[5][6]
Di(2-ethylhexyl) phthalateDEHPPVC tubing, plastic containers, flooring[4][5]
Diethyl phthalateDEPCosmetics, personal care products (can be an airborne contaminant)
Issue 3: Poor Peak Shape (Tailing)

Question: The peak for this compound is tailing. What could be causing this?

Answer: Peak tailing for a non-polar compound like this compound is often due to active sites in the GC system or issues with the injection process.

Causality and Troubleshooting Steps:

  • Active Sites in the Inlet: The glass liner in the GC inlet can have active silanol groups on its surface that can interact with your analyte, causing tailing. Contamination from previous injections can also create active sites.[7]

    • Solution:

      • Use a deactivated liner: Always use high-quality liners that have been chemically treated to cap the active silanol groups.

      • Regularly replace the liner: The liner is a consumable and should be replaced frequently, especially when analyzing "dirty" samples or high-boiling point compounds.[7] Visual inspection is not always sufficient to determine if a liner is "dirty."[7]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.

    • Solution:

      • Follow the manufacturer's instructions for column installation carefully. Ensure the column is cut cleanly and inserted to the correct depth.

  • Inlet Temperature Too Low: For a high-boiling point compound like this compound, the inlet temperature must be high enough to ensure rapid and complete vaporization.[8][9]

    • Solution:

      • Optimize the inlet temperature: A good starting point is 20-30 °C above the boiling point of the analyte. However, be mindful of potential degradation of other sample components at very high temperatures.

Diagram: Factors Affecting Peak Shape

Peak_Shape cluster_causes Potential Issues Analyte This compound Inlet GC Inlet Analyte->Inlet Column GC Column Inlet->Column Detector Detector Column->Detector Good_Peak Symmetrical Peak Detector->Good_Peak Optimal Conditions Tailing_Peak Tailing Peak Detector->Tailing_Peak Sub-optimal Conditions Active_Sites Active Sites in Liner Active_Sites->Inlet Low_Temp Low Inlet Temperature Low_Temp->Inlet Bad_Installation Improper Column Installation Bad_Installation->Column

Caption: Factors influencing the peak shape of the analyte.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing samples of this compound?

A1: As a non-polar alkane, this compound is soluble in non-polar organic solvents.[10] High-purity hexane, heptane, or isooctane are excellent choices. Always use a "pesticide residue" or "GC-MS" grade solvent to minimize the risk of contamination.

Q2: How should I clean my glassware for trace analysis of this compound?

A2: A rigorous cleaning procedure is essential to remove any organic residues.

Experimental Protocol: Glassware Cleaning for Trace Hydrocarbon Analysis

  • Initial Wash: Wash glassware with a laboratory-grade detergent and hot water.

  • Rinse: Rinse thoroughly with tap water, followed by several rinses with deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent such as acetone or methanol to remove any remaining organic residues and to aid in drying.

  • Drying: Dry the glassware in an oven at a high temperature (e.g., >100 °C). For extremely sensitive analyses, baking in a muffle furnace at an even higher temperature (e.g., 400 °C) can be effective for removing stubborn organic contaminants.[4]

  • Storage: Once clean, cover the glassware with aluminum foil and store it in a clean, dust-free environment.

Q3: Can I use plastic autosampler vials for my samples?

A3: It is generally recommended to use glass vials to avoid potential contamination from plasticizers and other leachables.[5][6][11] If you must use plastic vials, choose those made of polypropylene and ensure they have PTFE-lined caps. It is also a good practice to run a blank with a vial filled with your solvent to check for any leachable compounds before analyzing your samples.

Q4: How can I prevent carryover when preparing a calibration curve for this compound?

A4: When preparing a calibration curve with standards of increasing concentration, it is crucial to avoid carryover from the more concentrated standards to the more dilute ones.

  • Analyze standards from low to high concentration: This is a simple yet effective way to minimize the impact of any potential carryover.

  • Thorough syringe washing: Ensure your autosampler's syringe wash protocol is robust, with a sufficient number of washes using a strong solvent.

  • Include solvent blanks: Run a solvent blank after your highest concentration standard to confirm that there is no significant carryover.

By implementing these best practices and troubleshooting strategies, you can significantly reduce the risk of contamination in your sample preparation for this compound analysis, leading to more accurate and reliable results.

References

  • Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]

  • Agilent Technologies. (2024, March 20). Don't Get Carried Away by Carryover: Troubleshooting GC Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 17). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Retrieved from [Link]

  • Chakrapani, V., Stolzman, J., Simoes Jr, E., & Wooldridge, M. (2022). Injector Fouling and Its Impact on Engine Emissions and Spray Characteristics in Gasoline Direct Injection Engines. SAE Technical Paper.
  • Chemistry LibreTexts. (2019, September 3). 3.2: Physical Properties of Alkanes. Retrieved from [Link]

  • Chromatography Forum. (2016, February 16). Inlet temperature GCMS. Retrieved from [Link]

  • Chromatography Forum. (2024, March 14). Gc Ms liner cleaning. Retrieved from [Link]

  • Connelly, A. (2017, March 6). Preparation of calibration standards. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Inlet Maintenance. Retrieved from [Link]

  • LCGC International. (2018, May 1). A Step-by-Step Guide to Inlet Maintenance. Retrieved from [Link]

  • LCGC International. (2018, July 24). Optimizing Splitless GC Injections. Retrieved from [Link]

  • LCGC International. (2018, November 12). The LCGC Blog: Solve Carryover Problems in Gas Chromatography. Retrieved from [Link]

  • Mandel Scientific. (2016, November 16). Is the practice of GC inlet liner cleaning and deactivation worth the effort? Retrieved from [Link]

  • MDPI. (2024, January 9). A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring Butyl Stearate as a Promising Alternative. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • ResearchGate. (2015, July 31). What would happen if some amount of samples did not evaporate in the inlet of GC? Retrieved from [Link]

  • ResearchGate. (2024, July 23). How to eliminate the carry-over effect in GC-MS/MS system? Retrieved from [Link]

  • Restek. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]

  • Restek. (2018, January 3). GC Troubleshooting—Carryover and Ghost Peaks. Retrieved from [Link]

  • Separation Science. (2025, October 20). GC Pressure Errors in Splitless Injection: A Guide to Purge Flow. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Retrieved from [Link]

  • THEA. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Calibration Curves for 2,6,10,14-Tetramethylheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,6,10,14-tetramethylheptadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered when generating calibration curves for this long-chain, branched alkane. Here, we move beyond generic advice to offer specific, actionable solutions grounded in scientific principles to ensure the integrity and accuracy of your analytical data.

Understanding the Analyte: this compound

This compound is a C21H44 long-chain, branched alkane with a molecular weight of approximately 296.6 g/mol .[1][2][3] Its high molecular weight, significant non-polarity, and low volatility present unique challenges in gas chromatography (GC) analysis. A robust and reliable calibration curve is fundamental to accurate quantification, and achieving this requires careful consideration of sample preparation, instrument parameters, and potential sources of error.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My calibration curve for this compound is non-linear, particularly at higher concentrations. What are the likely causes and how can I fix this?

A1: Non-linearity in the calibration curve for a hydrophobic, high-molecular-weight compound like this compound often stems from issues related to solubility, sample introduction, or detector saturation.

Causality and Experimental Choices:

  • Solubility Limitations: At higher concentrations, the analyte may not remain fully dissolved in the solvent, leading to inaccurate sample injection and a plateauing of the detector response.

  • Injector Discrimination: The high boiling point of this compound can lead to incomplete vaporization in the GC inlet, especially at higher concentrations. This phenomenon, known as injector discrimination, results in a non-proportional transfer of the analyte to the column.

  • Detector Saturation: While less common with modern detectors, a very high concentration of the analyte can saturate the detector, leading to a non-linear response.

Troubleshooting Protocol:

  • Solvent Selection: Ensure you are using a solvent that can fully solubilize this compound across your entire concentration range. Due to its non-polar nature, solvents like hexane, heptane, or isooctane are suitable choices.[4] Avoid more polar solvents where solubility may be limited.

  • Lower the Concentration Range: If solubility is suspected to be the issue, prepare a new set of calibration standards with a lower upper concentration limit.

  • Optimize Inlet Parameters:

    • Increase Injector Temperature: A higher injector temperature (e.g., 300-350°C) can aid in the complete vaporization of the analyte.[5]

    • Use a Splitless Injection: For trace analysis, a splitless injection ensures the majority of the sample is transferred to the column. However, be mindful of potential peak broadening.

    • Liner Selection: A deactivated glass liner with glass wool can help trap non-volatile residues and provide a more uniform vaporization surface.[6]

  • Check for Detector Saturation: If you suspect detector saturation, dilute your highest concentration standard and re-inject. If the diluted sample falls on the linear portion of the curve, this indicates saturation was occurring.

Q2: I'm observing poor reproducibility and peak tailing in my chromatograms for this compound. What's causing this and what are the solutions?

A2: Poor reproducibility and peak tailing for a high molecular weight, non-polar compound are often indicative of active sites within the GC system or issues with the injection technique.

Causality and Experimental Choices:

  • Active Sites: this compound, although non-polar, can interact with active sites (silanol groups) in the injector liner, column, or connections. This can lead to peak tailing and variable recovery.

  • Column Bleed: At the high temperatures required to elute this compound, column bleed can contribute to baseline instability and affect peak integration.

  • Injection Volume and Speed: Inconsistent injection volumes or speeds can lead to variable vaporization and transfer of the analyte to the column, resulting in poor reproducibility.

Troubleshooting Protocol:

  • System Inertness:

    • Deactivated Liner: Always use a high-quality, deactivated injector liner.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual moisture or contaminants and ensure a stable baseline.

  • Column Selection:

    • A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is appropriate for separating alkanes.[7]

    • For high molecular weight compounds, a thinner film thickness (e.g., 0.25 µm) is recommended to reduce retention and minimize column bleed at high temperatures.[7]

  • Use of an Internal Standard: An internal standard (IS) is crucial for correcting variations in injection volume and sample preparation. A suitable IS should be chemically similar to the analyte but well-resolved from it. For this compound, a long-chain n-alkane like eicosane (C20) or heneicosane (C21) could be a good choice.[8]

  • Automated Injection: Utilize an autosampler for injections to ensure consistent volume and speed, which is critical for achieving high reproducibility.

Q3: How do I choose the right internal standard for the analysis of this compound?

A3: The selection of an appropriate internal standard is critical for accurate quantification. The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible.

Causality and Experimental Choices:

  • Chemical Similarity: The internal standard should have a similar chemical structure and physicochemical properties (e.g., boiling point, polarity) to this compound to ensure it behaves similarly during sample preparation and GC analysis. This helps to compensate for variations in extraction efficiency and injection.

  • Resolution: The internal standard must be well-resolved from the analyte and any other components in the sample matrix to allow for accurate integration of both peaks.

  • Purity and Availability: The internal standard should be of high purity and readily available.

Recommended Internal Standards:

Internal StandardRationale
Eicosane (n-C20H42) Chemically similar (alkane), well-resolved from the analyte, and has a slightly lower boiling point.
Heneicosane (n-C21H44) Very similar chain length and properties to the analyte, providing excellent correction for variations.[8]
Deuterated Analogs A deuterated version of this compound would be the ideal internal standard, as its chemical and physical properties are nearly identical to the analyte. However, its availability may be limited.[9][10]

Experimental Protocol for Internal Standard Selection:

  • Prepare a solution containing this compound and the potential internal standard at a known concentration.

  • Inject the solution into the GC-MS system under the optimized analytical conditions.

  • Verify that the peaks for the analyte and the internal standard are well-resolved (baseline separation is ideal).

  • Confirm that there are no interfering peaks from the sample matrix at the retention times of the analyte and internal standard.

Experimental Protocols

Protocol for Preparation of Calibration Standards

This protocol outlines the preparation of a 7-point calibration curve for this compound using an internal standard.

Materials:

  • This compound standard (high purity)

  • Internal Standard (e.g., Heneicosane)

  • Hexane (or other suitable non-polar solvent), GC grade

  • Class A volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a Primary Stock Solution of the Analyte:

    • Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane. This will be your ~1000 µg/mL stock solution.

  • Prepare a Primary Stock Solution of the Internal Standard:

    • Accurately weigh approximately 10 mg of the internal standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane. This will be your ~1000 µg/mL internal standard stock solution.

  • Prepare a Working Internal Standard Solution:

    • Pipette 1 mL of the internal standard stock solution into a 10 mL volumetric flask and dilute to the mark with hexane. This will be your 100 µg/mL working internal standard solution.

  • Prepare Calibration Standards:

    • Label seven 10 mL volumetric flasks as CAL 1 through CAL 7.

    • To each flask, add 1 mL of the 100 µg/mL working internal standard solution.

    • Add the appropriate volume of the analyte stock solution to each flask as indicated in the table below.

    • Dilute each flask to the mark with hexane.

Calibration LevelVolume of Analyte Stock (µL)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
CAL 110110
CAL 250510
CAL 31001010
CAL 42502510
CAL 55005010
CAL 67507510
CAL 7100010010

Visualization of the Troubleshooting Workflow

Caption: Troubleshooting workflow for calibration curve issues.

References

  • Agilent Technologies. (n.d.). GC Inlets: An Introduction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptadecane, 2,6,10,14-tetramethyl- (CAS 141-71-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29036, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41209, 2,6,10,15-Tetramethylheptadecane. Retrieved from [Link]

  • Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Spoljar, M., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3633. [Link]

  • YouTube. (2023, February 10). What Is An Internal Standard In Gas Chromatography?. Chemistry For Everyone. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

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2,6,10,14-Tetramethylheptadecane co-elution with other isoprenoids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoprenoid analysis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of complex hydrocarbon mixtures, specifically focusing on the co-elution of 2,6,10,14-tetramethylheptadecane (a C21 isoprenoid) with other structurally similar isoprenoids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is co-elution, and why is it a significant problem when analyzing this compound and other isoprenoids?

A1: Co-elution occurs when two or more compounds are not sufficiently separated by the gas chromatography (GC) column and, therefore, pass into the detector at the same time.[1][2] This results in a single, merged chromatographic peak, making accurate identification and quantification of the individual compounds impossible.[1][2]

Isoprenoids, such as this compound and its neighboring isomers or structurally similar compounds like pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane), are particularly susceptible to co-elution. This is due to their similar chemical structures, boiling points, and polarities, which lead to very similar interactions with the GC column's stationary phase.[3][4] When co-elution occurs, it can lead to:

  • Inaccurate Quantification: The area of the merged peak does not represent the true concentration of the target analyte.

  • Misidentification: The resulting mass spectrum is a composite of all co-eluting compounds, which can confuse library matching algorithms and lead to incorrect compound identification.[5][6]

  • Compromised Data Integrity: For applications in geochemistry, environmental monitoring, or drug development, where precise biomarker ratios are critical, co-elution can render the data unreliable.

Q2: I'm observing a single, broad, or shouldered peak where I expect to see both this compound and other isoprenoids. How can I confirm co-elution is occurring?

A2: Visual inspection of the peak shape is the first indicator. A perfectly symmetrical, Gaussian peak is ideal. Peaks that are broader than expected, or exhibit "shoulders" or "humps," are strong indicators of co-elution.[1][2] To confirm your suspicion, you can employ the following strategies:

  • Mass Spectral Analysis: Scrutinize the mass spectrum across the entirety of the peak. In a GC-MS system, you can view the mass spectrum at the very beginning (upslope), the apex, and the end (downslope) of the peak.

    • If the peak is pure: The mass spectrum, including the relative abundances of the major ions, should remain consistent across the entire peak.

    • If co-elution is present: You will observe a change in the mass spectrum. For example, ions that are more prominent in one compound will be more abundant at the beginning of the peak, while ions from the second compound will increase in relative abundance towards the end of the peak.[5][7]

  • Extracted Ion Chromatograms (EICs): This is a powerful technique to visualize co-elution.

    • Identify unique, characteristic ions for each of the suspected co-eluting compounds from their reference mass spectra.

    • Generate EICs for each of these unique ions.

    • If the compounds are perfectly resolved, each EIC will show a distinct peak at a different retention time.

    • If they co-elute, the EICs will show peaks that are not perfectly aligned, with their apexes slightly shifted in time. This confirms that multiple compounds are contributing to the single peak observed in the Total Ion Chromatogram (TIC).

The diagram below illustrates the logical workflow for diagnosing a potential co-elution issue.

Coelution_Diagnosis_Workflow cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Confirmation A Observe Broad or Shouldered Peak in TIC B Hypothesis: Potential Co-elution A->B C Check Mass Spectrum Across the Peak Profile B->C D Consistent Mass Spectrum? C->D E Peak is Likely Pure. Troubleshoot other issues (e.g., column overload). D->E Yes F Inconsistent Mass Spectrum. Proceed to EIC Analysis. D->F No G Generate Extracted Ion Chromatograms (EICs) for Unique Ions F->G H Do EIC Peaks Align Perfectly? G->H I Co-elution Confirmed. Peaks are offset. H->I No J Co-elution Unlikely. Investigate Isomerization or In-Source Fragmentation. H->J Yes

Caption: A workflow for diagnosing co-elution.

Q3: My resolution between closely related isoprenoids is poor. What are the most effective ways to improve the separation?

A3: Improving chromatographic resolution is a multifactorial process that involves optimizing temperature, stationary phase chemistry, and column dimensions.[8][9][10][11]

1. Optimize the GC Oven Temperature Program: The temperature program directly affects how long analytes interact with the stationary phase.[8] For structurally similar isoprenoids that elute closely together, a slow temperature ramp is crucial.

  • Problem: A fast ramp rate (e.g., >15 °C/min) does not provide enough time for the column to differentiate between compounds with similar boiling points.

  • Solution: Decrease the oven ramp rate. Start with a rate of 10 °C/min and decrease it incrementally (e.g., to 5 °C/min or even 2 °C/min) through the elution range of your target isoprenoids. This increases the interaction time with the stationary phase, allowing for better separation.[9]

2. Select the Appropriate GC Column (Stationary Phase): The principle of "like dissolves like" is fundamental in chromatography.[3] The choice of stationary phase is the most critical factor for achieving selectivity.[4][12]

  • Standard Non-Polar Columns (e.g., 5% Phenyl-Methylpolysiloxane): These are common general-purpose columns. While effective for many hydrocarbons, they separate primarily based on boiling point. Isoprenoids with very similar boiling points will often co-elute on these phases.

  • Intermediate or High Polarity Columns (e.g., Wax or Cyanopropyl phases): To resolve compounds with similar boiling points, you need a stationary phase that can exploit other chemical properties, like polarity. While isoprenoids are generally non-polar, subtle differences in their structure can lead to differential interactions with a more polar stationary phase, enhancing separation.

Stationary Phase TypeCommon NameSeparation PrincipleUse Case for Isoprenoids
Non-Polar DB-5, HP-5msBoiling PointGeneral screening, may have co-elution issues.
Intermediate Polarity DB-17, HP-50+Boiling Point & PolarityCan improve separation of isomers.
Polar (Wax) DB-WAX, HP-INNOWaxPolarity & Hydrogen BondingCan provide alternative selectivity for challenging separations.[13]

3. Adjust Column Dimensions: Longer and narrower columns provide more theoretical plates, which translates to higher separation efficiency.[8][11]

  • Increase Column Length: If you are using a 30 m column, switching to a 60 m column will double the number of theoretical plates and increase resolution by a factor of approximately 1.4.[3][8] The trade-off is a longer analysis time.

  • Decrease Internal Diameter (ID): Moving from a 0.25 mm ID column to a 0.18 mm ID column increases efficiency and can lead to sharper, better-resolved peaks.[12] However, this also reduces the sample capacity, so you may need to adjust your injection volume to avoid column overload.

Q4: I have tried optimizing my GC method, but co-elution persists. Are there more advanced techniques I can use?

A4: Yes. When conventional GC-MS is insufficient, you can turn to more advanced analytical techniques and data processing methods.

1. Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC is a powerful technique that uses two columns with different stationary phases connected by a modulator.[14] This provides two dimensions of separation.[15]

  • How it works: The sample is first separated on a standard non-polar column (1st dimension). The modulator then traps small fractions of the eluent and re-injects them onto a second, shorter, and typically more polar column (2nd dimension), which performs a very fast separation.[14]

  • Advantage: This results in a highly structured two-dimensional chromatogram where compounds are separated by both volatility and polarity.[15] Structurally similar compounds that co-elute in the first dimension are often well-separated in the second, making GCxGC an excellent tool for analyzing extremely complex mixtures like petroleum or biological extracts.[16][17]

2. Mass Spectral Deconvolution: If chromatographic resolution is not possible, computational methods can be used to resolve co-eluting peaks.[5][6]

  • How it works: Deconvolution algorithms use mathematical models to analyze the combined mass spectral data from a co-eluting peak. By identifying ions that rise and fall with slightly different profiles, these algorithms can computationally separate the mixed spectra into pure spectra for each individual component.[5][6]

  • Software: Many modern chromatography data systems (CDS) and specialized software packages (like AMDIS or those from ACD/Labs) have built-in deconvolution tools.[6][18] These tools are essential for metabolomics and other fields where complex sample matrices lead to frequent co-elution.[5]

The diagram below outlines the advanced troubleshooting options when standard methods fail.

Advanced_Troubleshooting cluster_instrumental Instrumental Solution cluster_computational Computational Solution start Standard GC Optimization (Temp, Column, Flow) Fails to Resolve Peaks gcxgc Implement GCxGC start->gcxgc Hardware Upgrade for Complex Samples deconvolution Use Mass Spectral Deconvolution Software start->deconvolution Software Approach for Existing Data gcxgc_desc Separates based on two different column chemistries (e.g., volatility and polarity). Provides superior resolving power. gcxgc->gcxgc_desc deconvolution_desc Mathematically separates mixed mass spectra from co-eluting peaks into pure component spectra. deconvolution->deconvolution_desc

Caption: Advanced solutions for persistent co-elution.

Protocol: Improving Isoprenoid Separation

This protocol provides a step-by-step guide to systematically improve the resolution of this compound and other closely eluting isoprenoids.

Objective: To achieve baseline resolution (R > 1.5) of target isoprenoids.

Starting Point: A standard method using a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column with a fast temperature ramp.

Step 1: Slow the Temperature Ramp

  • Keep the initial and final temperatures the same as your original method.

  • Modify the temperature program to decrease the ramp rate through the elution window of the target analytes.

    • Original Ramp: 40 °C (1 min hold), then 20 °C/min to 300 °C (5 min hold).

    • Modified Ramp: 40 °C (1 min hold), then 5 °C/min to 300 °C (5 min hold).

  • Inject a standard mixture and evaluate the resolution. If improvement is seen but is still insufficient, proceed to the next step.

Step 2: Increase Column Length

  • If available, replace the 30 m column with a 60 m column of the same stationary phase, internal diameter, and film thickness.

  • Properly install and condition the new column according to the manufacturer's instructions.

  • Re-run your analysis using the optimized slow temperature ramp from Step 1.

  • Note: Expect retention times to increase significantly.

Step 3: Change Stationary Phase Polarity

  • If resolution is still inadequate, the issue is likely selectivity, not just efficiency.

  • Select a column with a different stationary phase. An intermediate polarity column (e.g., 50% phenyl-methylpolysiloxane) is a logical next step.

  • Install and condition the new column.

  • Run your standard using the slow temperature ramp. The elution order of the isoprenoids may change, and resolution should be significantly different.

Step 4: Final Optimization

  • Once you have achieved the best separation with the new column, you can fine-tune other parameters like carrier gas flow rate to optimize peak shape and analysis time.

  • Ensure that your final method is robust and reproducible by running multiple injections of standards and quality control samples.

References

  • Demir, C., Hindmarch, P., & Brereton, R. G. (1999). Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry. The Analyst, 125(2), 231-236. [Link]

  • LECO Corporation. (n.d.). The Use of GCxGC-TOFMS and Classifications for the Quantitative Determination of Different Compound Classes in Complex Isoparaffinic Hydrocarbon Samples. [Link]

  • Jian, H., Li, J., & Zhang, A. (2013). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. Metabolites, 3(3), 558-576. [Link]

  • MOSH-MOAH.de. (n.d.). Subgroup analysis (GCxGC). [Link]

  • Sepsolve Analytical. (n.d.). What is GCxGC?[Link]

  • van Deursen, M. M., Beens, J., Janssen, H. G., & Cramers, C. A. (2000). Comparison of comprehensive two-dimensional gas chromatography and gas chromatography--mass spectrometry for the characterization of complex hydrocarbon mixtures. Journal of Chromatography A, 892(1-2), 29-46. [Link]

  • Ni, Y., & Su, M. (2013). Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. Metabolites, 3(3), 558-576. [Link]

  • Stoll, D. R. (2019). GC×GC: From Research to Routine. LCGC International, 32(2), 20-25. [Link]

  • ACD/Labs. (2021, June 1). 3 Step Deconvolution of LC/MS and GC/MS Data for Deformulation with Spectrus Processor (Webinar). YouTube. [Link]

  • May, J. C., & Vitek, O. (2011). Deconvolution of Mixture Spectra from Ion-Trap Data-Independent-Acquisition Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(10), 1849-1860. [Link]

  • Axion Labs & Training Institute. (2021, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Phenomenex. (n.d.). Guide to Choosing a GC Column. [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. [Link]

  • Snow, N. H. (2015). Pragmatic Rules for GC Column Selection. LCGC International, 28(2), 80-85. [Link]

  • Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography?[Link]

  • Chemistry For Everyone. (2025, June 26). How Can You Improve Resolution In Gas Chromatography? YouTube. [Link]

  • Axion Labs & Training Institute. (2022, May 3). GC Tips How to Improve Resolution. YouTube. [Link]

  • Chemistry For Everyone. (2025, March 19). How To Improve Gas Chromatography Resolution? YouTube. [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Low Concentrations of 2,6,10,14-Tetramethylheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,6,10,14-Tetramethylheptadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the sensitivity of your analytical methods for this specific long-chain branched alkane.

I. Understanding the Analyte: this compound

This compound (C21H44) is a saturated, branched-chain hydrocarbon.[1][2][3] Its chemical properties, particularly its semi-volatile nature and non-polarity, dictate the optimal analytical strategies. A thorough understanding of these properties is the foundation for developing highly sensitive detection methods.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter when analyzing low concentrations of this compound.

Issue 1: No or Very Low Signal Detected

Question: I am not seeing a peak for this compound, or the signal-to-noise ratio is too low. What are the likely causes and how can I fix this?

Answer: A lack of signal is a common issue when dealing with trace-level analysis. The root cause can often be traced back to sample preparation, instrument settings, or the analytical column.

Troubleshooting Workflow:

cluster_prep Sample Preparation cluster_gc GC-MS Parameters cluster_column Column Integrity start No/Low Signal prep Sample Preparation Inadequate? start->prep gc GC-MS Parameters Suboptimal? prep->gc No p1 Increase Analyte Concentration prep->p1 Yes column Column Issues? gc->column No g1 Injector Settings gc->g1 Yes end Signal Improved column->end Resolved c1 Check for Contamination column->c1 Yes p2 Optimize Extraction p1->p2 p2->end g2 MS Detector Mode g1->g2 g2->end c2 Verify Column Type c1->c2 c2->end

Caption: Troubleshooting workflow for no or low signal.

Detailed Solutions:

  • Sample Preparation:

    • Concentration Techniques: For aqueous samples, consider solvent-free methods like Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) to concentrate the analyte.[4] For solid samples, solvent extraction with a non-polar solvent followed by evaporation is effective.[5]

    • Extraction Efficiency: Ensure the chosen solvent is appropriate for the non-polar nature of this compound. Hexane or dichloromethane are suitable choices. Optimize extraction time and temperature to maximize recovery.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

    • Injector Settings: Use a splitless injection mode to transfer the entire sample onto the column, which is crucial for trace analysis. A pressure pulse during injection can also enhance the signal.[6]

    • Mass Spectrometer Detector Mode: Switch from full scan mode to Selected Ion Monitoring (SIM). By monitoring only a few characteristic ions of this compound (e.g., m/z 57, 71, 85), you can significantly increase sensitivity.[6]

  • Analytical Column:

    • Column Choice: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is ideal for separating long-chain alkanes.[7]

    • Column Maintenance: Contamination can lead to signal loss. Bake out the column according to the manufacturer's instructions to remove any contaminants.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peak for this compound is tailing or fronting, which is affecting my integration and quantification. What should I do?

Answer: Poor peak shape is often indicative of issues within the GC system, such as active sites or improper flow rates.

Troubleshooting Steps:

Symptom Probable Cause Solution
Peak Tailing Active sites in the injector liner or columnUse a deactivated liner and trim a small portion (10-20 cm) from the front of the column.
Column overloadDilute the sample or reduce the injection volume.
Peak Fronting Column overloadDilute the sample or reduce the injection volume.
Incompatible solventEnsure the sample solvent is compatible with the stationary phase of the column.
Issue 3: High Background Noise

Question: I am observing a high background noise in my chromatogram, which is making it difficult to detect my low-concentration analyte. How can I reduce the noise?

Answer: High background noise can originate from several sources, including the carrier gas, sample, or the instrument itself.

Noise Reduction Strategies:

  • Carrier Gas Purity: Use high-purity carrier gas (Helium is recommended) and install gas purifiers to remove any potential contaminants.

  • System Bake-out: Bake out the injector, column, and detector to remove any accumulated contaminants.

  • Solvent and Reagent Purity: Use high-purity solvents and reagents for sample preparation to avoid introducing contaminants.

  • Septum Bleed: Use a low-bleed septum in the injector and replace it regularly.

III. Frequently Asked Questions (FAQs)

Q1: What is the most sensitive analytical technique for detecting this compound at very low concentrations?

A1: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most widely used and sensitive technique.[7][8] For ultimate sensitivity, employing sample pre-concentration techniques like SPME or SBSE, followed by GC-MS analysis in SIM mode, is the recommended approach.

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

A2: Identity confirmation should be based on two key parameters:

  • Retention Time: The retention time of the peak in your sample should match that of a certified reference standard of this compound analyzed under the same chromatographic conditions.

  • Mass Spectrum: The mass spectrum of your peak should match the reference mass spectrum of this compound, which will show characteristic fragment ions.[1]

Q3: Are there any alternative ionization techniques to Electron Ionization (EI) that could improve sensitivity?

A3: While EI is the standard for GC-MS, soft ionization techniques like Chemical Ionization (CI) can sometimes offer advantages.[6] Soft ionization can reduce fragmentation and increase the abundance of the molecular ion, which can be beneficial for quantification in complex matrices. However, for trace analysis of alkanes, the enhanced fragmentation from EI in SIM mode often provides better sensitivity.

Q4: Can I use an internal standard to improve the accuracy and precision of my low-concentration measurements?

A4: Absolutely. Using an internal standard is highly recommended. A deuterated analog of this compound would be ideal, but if that is not available, a non-interfering long-chain alkane with similar chemical properties can be used. The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.

IV. Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Microextraction (SPME)

This protocol is suitable for concentrating this compound from aqueous samples.

Workflow Diagram:

start Aqueous Sample step1 Add Internal Standard start->step1 step2 Expose SPME Fiber step1->step2 step3 Retract Fiber step2->step3 step4 Desorb in GC Injector step3->step4 end GC-MS Analysis step4->end

Caption: SPME sample preparation workflow.

Step-by-Step Methodology:

  • Place a known volume of the aqueous sample into a headspace vial.

  • Spike the sample with an appropriate internal standard.

  • Place the vial in a heating block and allow it to equilibrate.

  • Expose a pre-conditioned SPME fiber (e.g., with a Polydimethylsiloxane coating) to the headspace above the sample for a defined period.

  • Retract the fiber into the needle.

  • Insert the needle into the hot GC injector to thermally desorb the trapped analytes onto the analytical column.

Protocol 2: GC-MS Analysis in Selected Ion Monitoring (SIM) Mode

This protocol outlines the key GC-MS parameters for sensitive detection.

Parameter Table:

Parameter Recommended Setting Rationale
Injector Splitless, 250 °CMaximizes transfer of analyte to the column.
Column DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µmProvides good separation for non-polar compounds.
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 minOptimizes separation of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
MS Ion Source 230 °CStandard temperature for EI.
MS Quadrupole 150 °CStandard temperature for the quadrupole.
Acquisition Mode SIMEnhances sensitivity by monitoring specific ions.
SIM Ions m/z 57, 71, 85Characteristic fragment ions for long-chain alkanes.

V. References

Sources

Technical Support Center: Solvent Selection for 2,6,10,14-Tetramethylheptadecane Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of 2,6,10,14-tetramethylheptadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection and troubleshooting for the successful extraction of this highly nonpolar compound.

I. Understanding this compound: The Foundation of Effective Extraction

This compound, a long-chain alkane, is a nonpolar molecule.[1][2] Its chemical structure, consisting solely of carbon and hydrogen atoms, results in a lack of significant partial charges and a very low dipole moment.[3] This fundamental property governs its solubility and is the cornerstone of selecting an appropriate extraction solvent. The principle of "like dissolves like" is paramount; a nonpolar compound will dissolve best in a nonpolar solvent.[4][5][6]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C21H44[1][7]
Molecular Weight 296.57 g/mol [2][7]
Boiling Point ~356.9 °C[7][8]
Density ~0.787 g/cm³[7][8]
Water Solubility Extremely low[9]
LogP (Octanol/Water Partition Coefficient) ~7.86[7]

The high LogP value further confirms the lipophilic and hydrophobic nature of this compound, indicating a strong preference for nonpolar environments over aqueous ones.

II. FAQs: Solvent Selection and Extraction Protocols

This section addresses common questions regarding solvent selection and provides step-by-step protocols for both liquid-liquid and solid-phase extraction.

Q1: What are the best starting solvents for extracting this compound?

Answer: Based on its nonpolar nature, the most suitable solvents are nonpolar hydrocarbons and ethers.[3][10]

  • Recommended Nonpolar Solvents:

    • Hexane: An excellent choice for its high nonpolarity and volatility, which simplifies solvent removal post-extraction.

    • Heptane: Similar to hexane but with a slightly higher boiling point.

    • Cyclohexane: Another effective nonpolar hydrocarbon solvent.

    • Toluene: While effective, its higher boiling point may require more energy for removal.[11]

    • Diethyl Ether: A highly volatile and effective nonpolar solvent, though its flammability and potential for peroxide formation require careful handling.[10]

The selection should be guided by the principle of matching the solvent's polarity as closely as possible to that of this compound.

Workflow for Solvent Selection:

Caption: Solvent selection workflow for this compound.

Q2: Can you provide a standard protocol for liquid-liquid extraction (LLE)?

Answer: Yes, here is a general LLE protocol for extracting this compound from an aqueous matrix.

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Preparation:

    • Ensure your aqueous sample containing this compound is at room temperature.

    • If the sample contains solids, centrifuge and decant the supernatant, or filter to clarify.

  • Extraction:

    • Transfer a known volume of the aqueous sample to a separatory funnel.

    • Add an appropriate volume of a nonpolar solvent (e.g., hexane). A common starting ratio is 1:1 (aqueous:organic), but this can be optimized.

    • Stopper the funnel and gently invert it several times to mix the phases, periodically venting to release pressure. Caution: Vigorous shaking can lead to emulsion formation.[12]

  • Phase Separation:

    • Allow the funnel to stand undisturbed until the two layers have clearly separated. The less dense organic layer (containing the extracted compound) will be on top.

  • Collection:

    • Carefully drain the lower aqueous layer.

    • Collect the upper organic layer containing the this compound into a clean, dry flask.

  • Drying and Concentration:

    • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

    • The solvent can then be removed using a rotary evaporator or a gentle stream of nitrogen to concentrate the extracted compound.

Q3: When is Solid-Phase Extraction (SPE) a better choice, and what is the protocol?

Answer: SPE is advantageous when you need to clean up complex samples, concentrate the analyte from a large volume, or when LLE is prone to emulsion formation.[12][13] For a nonpolar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) is ideal.[14][15]

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

  • Cartridge Conditioning:

    • Pass a small volume of a water-miscible organic solvent (e.g., methanol or acetonitrile) through the C18 cartridge to activate the stationary phase.

    • Equilibrate the cartridge by passing deionized water through it. Do not let the sorbent run dry.

  • Sample Loading:

    • Load the aqueous sample onto the cartridge at a slow, controlled flow rate.[16] The nonpolar this compound will be retained on the C18 sorbent through hydrophobic interactions.

  • Washing:

    • Wash the cartridge with a polar solvent (e.g., water or a low percentage of organic solvent in water) to remove any co-adsorbed polar impurities.

  • Elution:

    • Elute the this compound from the cartridge using a small volume of a nonpolar or moderately polar organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).

  • Post-Elution:

    • The eluate can be further concentrated if necessary.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the extraction of this compound.

Q4: I'm getting a stable emulsion during my liquid-liquid extraction. How can I break it?

Answer: Emulsion formation is a common issue, especially with complex matrices containing surfactants or lipids.[12][17][18][19][20][21]

Troubleshooting Emulsions:

  • Mechanical Disruption: Gently swirl or stir the emulsion with a glass rod.

  • Salting Out: Add a small amount of a saturated sodium chloride (brine) solution. This increases the polarity of the aqueous phase, forcing the nonpolar compound and any emulsifying agents into the organic phase.[12]

  • Centrifugation: If the emulsion persists, transferring it to a centrifuge tube and spinning it can help break the emulsion.

  • Solvent Modification: Adding a small amount of a slightly more polar solvent (e.g., a few drops of isopropanol) can sometimes disrupt the emulsion.

  • Prevention: The best approach is prevention. Use gentle mixing (inverting the separatory funnel) instead of vigorous shaking.[12]

Decision Tree for Emulsion Breaking:

Caption: Troubleshooting workflow for emulsion formation.

Q5: My recovery of this compound is very low. What are the likely causes and solutions?

Answer: Low recovery can stem from several factors.[22] A systematic approach is needed to identify the cause.

Potential Causes and Solutions for Low Recovery:

Potential CauseSolution
Inappropriate Solvent Choice Ensure you are using a nonpolar solvent like hexane or heptane. If your sample matrix is highly complex, a different nonpolar solvent may be more effective.
Insufficient Extraction Increase the volume of the extraction solvent or perform multiple extractions with smaller volumes of solvent. Three extractions are often more effective than one large extraction.
Analyte Adsorption This compound can adsorb to glass or plastic surfaces. Silanizing glassware can help minimize this.
Premature Elution in SPE If using SPE, your wash step may be too aggressive (too much organic solvent). Reduce the organic content of your wash solvent.
Incomplete Elution in SPE Your elution solvent may not be strong enough. Try a less polar solvent or increase the volume of the elution solvent.
Sample Loss During Solvent Evaporation If your compound is volatile, be cautious during the solvent removal step. Use a gentle stream of nitrogen and avoid excessive heat.
Q6: I'm co-extracting a lot of impurities. How can I improve the purity of my extract?

Answer: Co-extraction of impurities is common when dealing with complex matrices.

Strategies to Improve Purity:

  • Solvent Optimization: Try a different nonpolar solvent. Sometimes a slight change in solvent can alter the solubility of impurities.

  • Back-Extraction: After the initial extraction, you can wash the organic phase with a slightly acidic or basic aqueous solution to remove acidic or basic impurities, respectively.

  • Solid-Phase Extraction (SPE): SPE is an excellent cleanup technique. By carefully choosing the wash and elution solvents, you can selectively remove impurities.[23]

  • Chromatography: If high purity is required, further purification by column chromatography (e.g., using silica gel with a nonpolar mobile phase) may be necessary.

IV. References

  • Cheméo. (n.d.). Chemical Properties of Heptadecane, 2,6,10,14-tetramethyl- (CAS 18344-37-1). Retrieved from [Link]

  • NMPPDB. (n.d.). Heptadecane,2,6,10,14-tetramethyl-. Retrieved from [Link]

  • Quora. (2023, March 28). In general, which type of solvent is best suited to dissolve nonpolar substances?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Nimc. (2026, January 5). Nonpolar Solvents: A Comprehensive Guide. Retrieved from [Link]

  • MDPI. (n.d.). The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • SCILIT. (2025, January 31). Effective Separation and Hydrocarbon Accounting in Water-in-Oil Emulsion Through Demulsification Using Formulated Plant Extracts. Trends in Applied Sciences Research. Retrieved from [Link]

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  • Numerade. (n.d.). Solved: Explain the rationale for choosing an appropriate solvent (e.g., selecting ethanol or water) to extract the target compounds. Retrieved from [Link]

  • NIST. (n.d.). Heptadecane, 2,6,10,14-tetramethyl-. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

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  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of semi-volatile hydrocarbons in hydraulic fracturing wastewaters. Analytical Methods. Retrieved from [Link]

  • Elsevier. (n.d.). Overview on petroleum emulsions, formation, influence and demulsification treatment techniques. Arabian Journal of Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Recovery % of Pristane, Phytane, nC17/Pristane and nC18/Phytane from semi solid sludge. Retrieved from [Link]

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Technical Support Center: Preventing Degradation of 2,6,10,14-Tetramethylheptadecane During Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 2,6,10,14-Tetramethylheptadecane (C21H44). This document is designed for researchers, scientists, and drug development professionals who work with this and similar long-chain branched alkanes. As a saturated hydrocarbon, this compound is generally stable.[1] However, the journey from sample collection to final data output presents multiple opportunities for degradation and analytical variability, which can compromise the integrity of your results.

This guide provides in-depth, field-proven insights into identifying and preventing common issues. We will move beyond simple procedural steps to explain the causality behind our recommendations, ensuring you can build robust and self-validating analytical methods. Note that while this guide focuses on this compound, the principles discussed are broadly applicable to other isoprenoid alkanes like pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane), which are structurally similar and frequently analyzed.[2][3]

Section 1: Understanding the Enemy - Potential Degradation & Loss Pathways

Before troubleshooting, it's crucial to understand the mechanisms that can lead to the loss of your analyte. While chemically inert in many situations, this compound is not immune to specific environmental and instrumental stresses.

Q1: What are the primary ways this compound can be lost or degraded during an analytical workflow?

A1: Analyte loss for a stable hydrocarbon like this compound can be categorized into three main pathways: Thermal Degradation, Oxidative Loss, and Physical/Biological Loss.

  • Thermal Degradation (Pyrolysis): This is the most significant risk during Gas Chromatography (GC) analysis. Long-chain alkanes, when subjected to excessively high temperatures, particularly in the GC inlet, can fragment or "crack."[4][5] This process breaks C-C bonds, generating a series of smaller hydrocarbon fragments and leading to a significant underestimation of the parent compound.

  • Oxidative Loss: While saturated alkanes are resistant to oxidation at room temperature, the presence of catalysts (e.g., metal ions in the sample matrix), elevated temperatures during sample preparation (e.g., solvent evaporation), or reactive oxygen species can initiate degradation.[3][6] This can lead to the formation of alcohols, ketones, and eventually carboxylic acids, which may not be detected by your analytical method.[6][7]

  • Physical & Biological Loss:

    • Adsorption: The non-polar nature of this molecule makes it prone to adsorbing onto active sites in glassware, vial caps, and within the GC system (liner, column). This is a physical loss, not degradation, but results in poor recovery and peak tailing.

    • Microbial Degradation: For environmental or biological samples, improper storage can allow microorganisms to metabolize the alkane, especially if the sample is held at room temperature or refrigerated (not frozen) for extended periods.[7][8][9] Certain bacteria, like Rhodococcus species, are known to degrade long-chain alkanes.[8][9]

cluster_GC GC System cluster_Prep Sample Prep & Storage Analyte_Loss Sources of Analyte Loss Thermal_Degradation Thermal Degradation (Inlet Cracking) Analyte_Loss->Thermal_Degradation High Temp Adsorption_GC Adsorption (Liner, Column) Analyte_Loss->Adsorption_GC Active Sites Oxidative_Loss Oxidative Loss (Heat, Catalysts) Analyte_Loss->Oxidative_Loss Reactive Species Microbial_Degradation Microbial Degradation Analyte_Loss->Microbial_Degradation Improper Storage Adsorption_Glass Adsorption (Glassware, Vials) Analyte_Loss->Adsorption_Glass Active Sites

Caption: Key pathways leading to the loss of this compound.

Section 2: Troubleshooting Your Workflow - From Sample to Syringe

The most common analytical problems originate before the sample is ever injected. A robust sample preparation and storage protocol is the foundation of a reliable method.

Q2: My analyte concentration is decreasing in stored standards and quality control (QC) samples. What is the cause and the solution?

A2: This is a classic stability issue. The likely culprits are slow oxidation, microbial activity (in biological matrices), or adsorption to the container surface. The solution is to optimize your storage conditions.

Causality: At refrigerated temperatures (2-8 °C), biological processes can still occur, and chemical degradation, while slowed, is not halted. Freezing is essential to stop microbial activity. Using inert gas prevents oxidation by displacing oxygen in the headspace of the vial. Silanized glass provides an inert surface, preventing the non-polar analyte from adsorbing to active hydroxyl groups on standard glass surfaces.

Matrix TypeTemperatureContainerSpecial Considerations
Organic Solvent -20°C or lowerAmber, Silanized Glass Vial with PTFE-lined capOverlay with Argon or Nitrogen before capping, especially for long-term storage.
Biological (Plasma, Serum) -80°CPolypropylene or Silanized Glass VialFlash freeze samples before storage. Avoid repeated freeze-thaw cycles. Add preservatives (e.g., sodium azide) only if compatible with downstream analysis.
Environmental (Water, Soil) -20°C or lowerAmber, Silanized Glass Jar with PTFE-lined lidStore soil samples frozen to halt microbial action. For water, store in glass, not plastic, to prevent leaching of interferents and adsorption of the analyte.

Table 1: Recommended Storage Conditions for Samples Containing this compound.

Q3: I'm experiencing low or inconsistent recovery after sample extraction. How can I improve this?

A3: Low and variable recovery points to issues within your extraction protocol. The problem could be incomplete extraction, analyte loss during solvent evaporation, or physical adsorption.

Workflow for Troubleshooting Extraction:

  • Re-evaluate Your Extraction Technique:

    • Liquid-Liquid Extraction (LLE): Ensure your organic solvent is sufficiently non-polar to efficiently partition the C21 alkane. Hexane or a mixture like hexane:dichloromethane is often effective. Ensure vigorous mixing (vortexing) for a sufficient duration to reach equilibrium. Emulsions can trap the analyte; consult protocols for breaking emulsions if this occurs.

    • Solid-Phase Extraction (SPE): For a non-polar compound, a reverse-phase sorbent (e.g., C18) is typically used. Ensure the cartridge is properly conditioned and that the elution solvent is strong enough (e.g., hexane, acetone) to completely desorb the analyte. The sample load volume and flow rate are critical parameters to optimize.

  • Check Your Solvent Evaporation Step:

    • This is a critical point for analyte loss. This compound is semi-volatile. Aggressive evaporation with a strong nitrogen stream at high temperatures can cause the analyte to evaporate along with the solvent.

    • Solution: Use a gentle stream of nitrogen at a lower temperature (e.g., 30-40°C). Consider using a solvent with a lower boiling point for the final reconstitution step (e.g., hexane) to facilitate gentle evaporation. Never evaporate to complete dryness, as this increases the risk of both volatilization and adsorption to the glass surface.

  • Use Silanized Glassware: Throughout the entire extraction process, use silanized (deactivated) glassware to minimize adsorptive losses.

Sample Sample Collection (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Evap Solvent Evaporation (Gentle N2 Stream) Extract->Evap CCP1 Critical Point: Adsorption, Degradation Extract->CCP1 Use Silanized Glassware Optimize Solvents Recon Reconstitute in Final Solvent Evap->Recon CCP2 Critical Point: Analyte Loss Evap->CCP2 Control Temp & Flow Don't Evaporate to Dryness Inject GC-MS Injection Recon->Inject

Caption: Optimized sample preparation workflow with critical control points.

Section 3: Mastering the Analysis - GC-MS Troubleshooting

Even with a perfect sample, problems can arise within the analytical instrument itself.

Q4: My chromatograms show poor peak shape (tailing) or I see the analyte in blank injections (carryover). Is this degradation?

A4: This is more likely caused by activity in the GC system rather than degradation, though the two can be linked.

  • Peak Tailing: This classic symptom indicates active sites where the analyte is undergoing undesirable secondary interactions. For a non-polar alkane, this is often due to exposed silanol groups (-Si-OH) in the inlet liner, the column, or contamination. These sites can reversibly adsorb the analyte, causing a portion of the molecules to lag behind the main band, resulting in a tailed peak.

  • Carryover: This occurs when the analyte is strongly adsorbed in the system (typically the inlet or front of the column) and is not fully eluted during the run. It then slowly bleeds off in subsequent injections, appearing as a "ghost peak."

Causality and Solutions: The high temperatures of the GC inlet can accelerate the degradation of the liner's deactivation layer, exposing active sites. Using a liner specifically designed for inertness and regularly replacing it is a crucial preventative maintenance step. A splitless injection can exacerbate these issues by keeping the analyte in the hot inlet for a longer period.

Q5: My results are inconsistent, and I suspect matrix effects are the cause. How can I diagnose and mitigate them?

A5: Matrix effects are a common and serious issue, especially in complex biological or environmental samples.[10][11][12][13] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the MS source, causing either signal suppression or enhancement.[14] This leads to inaccurate quantification.

Diagnosis:

  • Post-Extraction Spike Experiment: Prepare a blank matrix extract (a sample known to not contain the analyte). Split it into two aliquots.

  • Spike one aliquot with the analyte at a known concentration.

  • Prepare a standard of the same concentration in a clean solvent.

  • Analyze both samples. If the peak area in the matrix sample is significantly different (>15-20%) from the peak area in the clean solvent, a matrix effect is present.

Mitigation Strategies:

  • Improve Sample Cleanup: Incorporate an additional cleanup step in your sample preparation, such as a different SPE phase or liquid-liquid partitioning, to remove the interfering components.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can often reduce the concentration of matrix components to a level where they no longer interfere.[12]

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards by spiking known amounts of the analyte into a blank matrix extract. This ensures that the standards and the unknown samples experience the same matrix effect, canceling it out.[11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., Deuterium or ¹³C labeled this compound) is chemically identical to the analyte and will co-elute and experience the exact same matrix effects and extraction inconsistencies. By using the ratio of the analyte to the SIL-IS, these effects are normalized, leading to highly accurate and precise data.

SymptomPotential CauseRecommended Action
Peak Tailing/Broadening Active sites in the inlet liner or front of the column.Use a fresh, high-quality deactivated liner (e.g., wool-packed, silanized). Trim the first 10-15 cm of the analytical column.
Analyte Disappears at Low Concentrations Active sites causing irreversible adsorption.Same as above. Consider using a guard column.
Random, Non-reproducible Peaks Septum bleed from a degraded injection port septum.Replace the septum. Use a high-quality, low-bleed septum.
Reduced Response, Non-linear Curve Thermal degradation in the inlet.Lower the inlet temperature in 10-20°C increments. Use a pulsed splitless injection to transfer the analyte to the column faster.
Carryover (Ghost Peaks in Blanks) Strong adsorption in the inlet or valve. Contamination of the syringe.Clean the inlet. Bake out the column at its maximum isothermal temperature. Implement a robust syringe washing protocol.

Table 2: GC-MS Troubleshooting Guide for this compound Analysis.

Section 4: Frequently Asked Questions (FAQs)

Q6: What type of GC column is best for analyzing this compound? A6: A low-polarity, non-polar stationary phase is ideal. A 5% Phenyl / 95% Dimethylpolysiloxane column (e.g., DB-5ms, HP-5ms, VF-5ms) is an excellent starting point. These columns provide good selectivity for hydrocarbons based on boiling point and are robust and inert. A column length of 30 meters with a 0.25 mm internal diameter and a 0.25 µm film thickness is a standard configuration.

Q7: How do I choose an appropriate internal standard (IS)? A7: The ideal IS is a stable isotope-labeled version of your analyte. If that is not available, choose a compound that is chemically similar (e.g., another non-polar, branched alkane that is not present in your samples), has a similar retention time, and extracts similarly. Squalane or another available isoprenoid alkane could be considered. Avoid using n-alkanes if possible, as their chromatographic behavior can differ slightly from branched isomers.

Q8: Can this compound be analyzed by LC-MS? A8: While technically possible with advanced techniques like Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI), it is highly challenging and not recommended. As a non-polar, non-ionizable molecule, this compound is poorly suited for standard Electrospray Ionization (ESI) LC-MS. Gas Chromatography is the definitive technique for this class of compounds.

Section 5: Detailed Experimental Protocols

These protocols provide a validated starting point for your method development.

Protocol 1: Recommended Procedure for Stock Solution and Working Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of neat this compound into a 10 mL Class A volumetric flask. Use an analytical balance with a readability of at least 0.1 mg.

  • Dissolve and bring to volume with high-purity hexane or isooctane.

  • Transfer the stock solution to an amber, silanized glass vial with a PTFE-lined cap.

  • Overlay the solution with argon or nitrogen, cap tightly, and store at -20°C or below.

  • Working Standards: Prepare serial dilutions from the stock solution using silanized glassware and the same solvent. These working standards should be prepared fresh as needed or stored under the same inert conditions for a limited time.

Protocol 2: General Protocol for Liquid-Liquid Extraction (LLE) from a Biological Matrix (e.g., Plasma)
  • Aliquot 200 µL of plasma sample into a 2 mL polypropylene microcentrifuge tube.

  • Add 20 µL of the internal standard working solution. Vortex briefly.

  • Add 200 µL of cold Acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean, silanized glass test tube.

  • Add 1 mL of n-hexane. Vortex for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a new silanized glass tube.

  • Evaporate the hexane under a gentle stream of nitrogen at 35°C until ~50 µL remains.

  • Transfer the final extract to a GC vial with a micro-insert for analysis.

Protocol 3: Baseline GC-MS Parameters for Method Development
  • Instrument: Agilent 8890 GC with 7250 Q-TOF (or similar).[15]

  • Inlet: Splitless mode, 1 µL injection.

  • Inlet Temperature: 250°C (Optimize downwards if degradation is observed).

  • Liner: Deactivated, single-taper with glass wool.

  • Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium, 1.2 mL/min constant flow.

  • Oven Program:

    • Initial: 60°C, hold for 1 min.

    • Ramp: 15°C/min to 320°C.

    • Hold: 5 min at 320°C.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Acquisition: Scan mode (m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification.

References
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  • Xue, Y.-F., et al. (2022). Degradation of long-chain n-alkanes by a novel thermal-tolerant Rhodococcus strain. PubMed, 35419660. Retrieved from [Link]

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  • Belo, P. S., et al. (2017). Evaluating Matrix Effects in the Analysis of Polycyclic Aromatic Hydrocarbons from Food: Can These Interferences Be Neglected for Isotope Dilution? Journal of the Brazilian Chemical Society, 28(9), 1733-1742. Retrieved from [Link]

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  • Vidal, E., et al. (2015). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. Journal of Chromatography A, 1412, 1-8. Retrieved from [Link]

  • Al-Malki, A. L., et al. (2009). Degradation of the multiple branched alkane 2,6,10,14-tetramethyl-pentadecane (pristane) in Rhodococcus ruber and Mycobacterium neoaurum. ResearchGate. Retrieved from [Link]

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  • Silva, R. A., et al. (2007). Biodegradation of phytane (2,6,10,14-tetramethylhexadecane) and accumulation of related isoprenoid wax esters by Mycobacterium ratisbonense strain SD4 under nitrogen-starved conditions. ResearchGate. Retrieved from [Link]

  • McCarthy, C., & Tarole, P. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pristane. PubChem Compound Database. Retrieved from [Link]

  • Whyte, L. G., et al. (2002). Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp. Applied and Environmental Microbiology, 68(7), 3469-3478. Retrieved from [Link]

  • Nuhn, P., et al. (1989). Gas chromatographic-mass spectrometric investigation of four commercial pristane (2.6.10.14-tetramethylpentadecane) preparations used for plasmacytoma induction in BALB/c mice. Archiv für Geschwulstforschung, 59(6), 415-422. Retrieved from [Link]

  • Pravica, M., et al. (2019). Decomposition of alkanes at high pressures and temperatures. The Journal of Physical Chemistry C, 123(42), 25637-25644. Retrieved from [Link]

  • Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]

  • Creative Bioarray. (n.d.). Pristane Induced Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Heptadecane, 2,6,10,14-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Heptadecane, 2,6,10,14-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6,10,15-Tetramethylheptadecane. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptadecane, 2,6,10,14-tetramethyl- (CAS 18344-37-1). Retrieved from [Link]

  • Stefanuto, P.-H., et al. (2019). Fragmentation mass spectra of pentadecane, 2,6,10,14-tetramethyl- (m/z...). ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2021). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Li, J., et al. (2015). Development of pristane induced mice model for lupus with atherosclerosis and analysis of TLR expression. Clinical and Experimental Rheumatology, 33(5), 682-690. Retrieved from [Link]

  • Crick, D. C., & Madduri, K. (2011). The analytical determination of isoprenoid intermediates from the mevalonate pathway. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(10), 625-632. Retrieved from [Link]

  • Human Metabolome Database. (2017). Showing metabocard for 2,6,10,15-tetramethylheptadecane (HMDB0062787). Retrieved from [Link]

  • Ren, J., et al. (2022). Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. Frontiers in Chemistry, 10, 986617. Retrieved from [Link]

  • Al-Haji, M., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Molecules, 27(4), 1234. Retrieved from [Link]

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  • Kiefer, P., et al. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Metabolomics, 15(9), 121. Retrieved from [Link]

  • Liu, B., et al. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science, 9, 792945. Retrieved from [Link]

  • Li, W., & Jiang, X. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review. Retrieved from [Link]

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  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Wang, C., & Oh, M.-K. (2012). Current Development in Isoprenoid Precursor Biosynthesis and Regulation. Current Opinion in Biotechnology, 23(5), 772-780. Retrieved from [Link]

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  • Fiveable. (n.d.). Branched Alkanes Definition. Retrieved from [Link]

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Validation & Comparative

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Pristane and Phytane: Geochemical Significance and Analytical Methodologies

In the realms of geochemistry, environmental science, and even biomedical research, the isoprenoid alkanes pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane) serve as invaluable molecular fossils.[1][2] Their structural similarities and shared biosynthetic precursor, the phytyl side chain of chlorophyll, often lead to their co-occurrence in a variety of natural samples, from crude oils and ancient sediments to marine organisms.[1][3][4] However, the subtle yet significant differences in their diagenetic pathways and resulting geochemical distributions provide a wealth of information about the Earth's history and biological processes.[1][4] This guide offers a comprehensive comparative analysis of pristane and phytane, detailing their physicochemical properties, geochemical significance, and the analytical methodologies required for their accurate identification and quantification.

Physicochemical Properties: A Side-by-Side Comparison

Pristane, a C19 isoprenoid, and phytane, a C20 isoprenoid, are both saturated, branched-chain alkanes.[1][5] Their fundamental difference lies in the loss of one carbon atom from the phytol precursor during the formation of pristane.[1] This seemingly minor structural variance gives rise to distinct physical properties that influence their environmental fate and analytical behavior.

PropertyPristane (2,6,10,14-Tetramethylpentadecane)Phytane (2,6,10,14-Tetramethylhexadecane)
Molecular Formula C19H40C20H42
Molecular Weight 268.53 g/mol 282.55 g/mol [1]
Boiling Point 296 °C[2]301.41 °C[1]
Density ~0.78 g/cm³0.791 g/cm³ at 20 °C[1][6]
Solubility Insoluble in water; soluble in diethyl ether, benzene, chloroform, and carbon tetrachloride.[2]Insoluble in water; soluble in pentane, hexane, or chloroform.[6]
Natural Precursor Primarily the phytyl side chain of chlorophyll; also from tocopherols (Vitamin E).[1][2][7]Primarily the phytyl side chain of chlorophyll; also from archaeal ether lipids.[1][7]

Geochemical Significance: The Pristane/Phytane Ratio as a Paleoenvironmental Proxy

The ratio of pristane to phytane (Pr/Ph) is a widely utilized biomarker for inferring the redox conditions of the depositional environment of organic matter.[1][5][8] This application is rooted in their differing diagenetic pathways from phytol.

  • Pristane Formation (Oxic Conditions): In an oxygen-rich environment, the phytol side chain of chlorophyll is oxidized to phytenic acid. Subsequent decarboxylation (loss of a carboxyl group as CO2) and reduction lead to the formation of pristane (C19).[1][9]

  • Phytane Formation (Anoxic Conditions): Under anoxic (oxygen-deficient) conditions, phytol undergoes dehydration and reduction to form phytane (C20).[1][9]

Therefore, a high Pr/Ph ratio (generally >3.0) is indicative of organic matter input from terrestrial sources deposited under oxic conditions.[3][10] Conversely, a low Pr/Ph ratio (typically <1.0) suggests anoxic, often hypersaline or carbonate-rich, depositional environments with a significant contribution from algae and bacteria.[1][3][10] Ratios between 1.0 and 3.0 often point to intermediate or mixed depositional settings.[8]

It is crucial to note that while the Pr/Ph ratio is a powerful tool, its interpretation should be approached with caution. Factors such as thermal maturity, the specific type of organic matter input, and alternative precursor molecules like tocopherols and archaeal lipids can also influence this ratio.[5][11][12]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone analytical technique for the separation, identification, and quantification of pristane, phytane, and other hydrocarbons in complex mixtures.[13][14]

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation and Extraction:

  • Objective: To isolate the hydrocarbon fraction from the sample matrix (e.g., crude oil, sediment, or biological tissue).

  • Procedure for Solid Samples (e.g., Sediment):

    • The sample is dried and homogenized.

    • Extraction is typically performed using a Soxhlet apparatus with an organic solvent mixture, such as dichloromethane/methanol.[15]

    • The resulting total lipid extract is then concentrated.

  • Procedure for Liquid Samples (e.g., Crude Oil):

    • The oil sample is often fractionated using column chromatography packed with silica and alumina to separate it into saturate, aromatic, and polar fractions.[15] The saturate fraction, containing pristane and phytane, is collected for analysis.

2. Instrumental Analysis: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer detector.[16]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane) is commonly used for separating hydrocarbons.[14]

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[8]

    • Temperature Program: A programmed temperature ramp is employed to ensure the separation of compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 3°C/min).[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) is the standard method.

    • Data Acquisition: The mass spectrometer can be operated in full scan mode to acquire mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target compounds.[14] For pristane and phytane, characteristic fragment ions are monitored.

3. Data Analysis and Quantification:

  • Identification: Pristane and phytane are identified based on their retention times compared to authentic standards and their characteristic mass spectra.

  • Quantification: The concentrations of pristane and phytane are determined by integrating the peak areas in the chromatogram and comparing them to a calibration curve generated from standards of known concentrations. The Pr/Ph ratio is then calculated from these concentrations.[17]

Applications Beyond Geochemistry

While their primary application is in geochemistry, pristane and phytane have relevance in other scientific disciplines:

  • Environmental Forensics: In cases of oil spills, the unique hydrocarbon fingerprint, including the Pr/Ph ratio, can help in identifying the source of the contamination.[1]

  • Biomedical Research: Pristane is known to induce autoimmune diseases, such as lupus and rheumatoid arthritis, in laboratory rodents.[2] This makes it a valuable tool for studying the pathogenesis of these conditions.[2][4]

  • Cancer Metabolism: Some studies have identified 2,6,10,14-tetramethylheptadecane (a structural isomer of pristane) as a metabolite in cancer metabolism, suggesting its potential as a biomarker for tumor progression.[18][19][20]

Visualizing Key Concepts

cluster_Pristane Pristane (C19) Formation cluster_Phytane Phytane (C20) Formation Chlorophyll_p Chlorophyll Phytol_p Phytol Chlorophyll_p->Phytol_p Hydrolysis Phytenic_Acid Phytenic Acid Phytol_p->Phytenic_Acid Oxidation (Oxic Conditions) Pristene Pristene Phytenic_Acid->Pristene Decarboxylation Pristane Pristane Pristene->Pristane Reduction Chlorophyll_ph Chlorophyll Phytol_ph Phytol Chlorophyll_ph->Phytol_ph Hydrolysis Dihydrophytol Dihydrophytol Phytol_ph->Dihydrophytol Reduction (Anoxic Conditions) Phytene Phytene Dihydrophytol->Phytene Dehydration Phytane Phytane Phytene->Phytane Reduction

Caption: Diagenetic pathways of phytol to pristane and phytane.

cluster_Workflow Analytical Workflow for Pristane and Phytane Analysis Sample Sample (Crude Oil, Sediment, etc.) Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography (for complex samples) Extraction->Fractionation GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Fractionation->GC_MS Data_Analysis Data Analysis (Identification, Quantification, Ratio Calculation) GC_MS->Data_Analysis

Caption: Generalized analytical workflow for pristane and phytane analysis.

Conclusion

Pristane and phytane, while chemically similar, offer distinct and complementary insights into geological and biological systems. Their relative abundance, encapsulated in the pristane/phytane ratio, provides a robust indicator of past environmental conditions. Accurate analysis of these biomarkers through techniques like GC-MS is fundamental to their application in geochemistry, environmental science, and emerging areas of biomedical research. This guide provides the foundational knowledge and methodological framework for researchers and professionals to effectively utilize these powerful molecular tools in their respective fields.

References

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A Senior Application Scientist's Guide to the Validation of 2,6,10,14-Tetramethylheptadecane as a Cancer Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the rigorous scientific validation of 2,6,10,14-tetramethylheptadecane as a potential cancer biomarker. We will move beyond theoretical discussions to outline the critical experimental and statistical methodologies required to translate a promising molecular finding into a clinically relevant tool. This document is intended for researchers, scientists, and drug development professionals engaged in the biomarker discovery and validation pipeline.

Introduction: The Rationale for Investigating this compound

The search for non-invasive, sensitive, and specific cancer biomarkers is a paramount goal in modern oncology. Biomarkers are essential tools for risk assessment, early detection, prognosis, and predicting treatment response.[1][2] Volatile organic compounds (VOCs) have emerged as a promising class of biomarkers due to their potential to be detected non-invasively in breath or blood, reflecting systemic metabolic changes.

This compound is a long-chain branched alkane that has been identified as a human metabolite observed in cancer metabolism.[3][4] Its origin is thought to be linked to the oxidative degradation of lipids, a process often dysregulated in cancer cells due to increased oxidative stress. This biological plausibility makes it a compelling candidate for further investigation. However, a promising initial finding must undergo a stringent validation process before it can be considered for clinical use.[5][6]

Comparative Landscape: Benchmarking Against Established Biomarkers

To establish clinical utility, any new biomarker must demonstrate advantages over, or be complementary to, existing standards. The performance of this compound must be contextualized against current clinical benchmarks.

BiomarkerPrimary Cancer AssociationSample TypeKey AdvantagesKey Limitations
Prostate-Specific Antigen (PSA) Prostate CancerSerumHigh sensitivity for prostate tissue activity.Low specificity; elevated in benign conditions, leading to overdiagnosis.[7]
Carcinoembryonic Antigen (CEA) Colorectal, Pancreatic, LungSerumUseful for monitoring therapy response in metastatic disease.[1][8]Low sensitivity and specificity for early detection; elevated in smokers and inflammatory conditions.[7]
Cancer Antigen 125 (CA-125) Ovarian CancerSerumValuable for monitoring recurrence and treatment response.[1][8]Poor sensitivity for early-stage disease; elevated in non-malignant conditions (e.g., endometriosis).[7]
This compound Under InvestigationBreath, Blood, UrinePotential: Non-invasive sample collection, may reflect systemic metabolic state.To Be Determined: Clinical sensitivity, specificity, and prognostic value are currently unknown and require validation.
The Biomarker Validation Framework: From Discovery to Clinical Utility

The path to clinical implementation is a multi-stage process. Each phase has distinct objectives and requires meticulous experimental design and statistical analysis to avoid bias and ensure reproducibility.[9][10][11]

Caption: The phased approach to biomarker validation.

Phase 1: Analytical Validation – The Foundation of Trustworthiness

Before assessing its clinical performance, we must be able to measure this compound accurately and reliably. The goal of analytical validation is to develop an assay that is sensitive, specific, precise, and robust for the intended biological matrix (e.g., plasma, exhaled breath condensate).

Causality Behind Experimental Choice: For a volatile, non-polar compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.[12] GC provides excellent separation of complex volatile mixtures, while MS offers highly specific identification and quantification based on mass-to-charge ratio.

Protocol: Quantitative Analysis via Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes a method for quantifying this compound in plasma.

  • Sample Preparation & Extraction:

    • Thaw 1 mL of patient plasma on ice.

    • Spike the sample with a known concentration of an isotopic internal standard (e.g., Deuterated this compound) to account for matrix effects and extraction variability.

    • Place the plasma in a 10 mL headspace vial and seal it.

    • Incubate the vial at 60°C for 20 minutes to allow volatile compounds to partition into the headspace.

    • Expose a Solid-Phase Microextraction (SPME) fiber (e.g., 100 µm Polydimethylsiloxane) to the vial's headspace for 30 minutes to adsorb the VOCs.

  • GC-MS Analysis:

    • Injection: Immediately insert the SPME fiber into the heated GC inlet (250°C) for 5 minutes for thermal desorption of the analytes onto the column.

    • Separation: Utilize a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). Use a temperature program starting at 40°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

    • Detection: Operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and its internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing standards of known concentrations.

    • Calculate the concentration of this compound in the unknown samples by comparing the ratio of its peak area to the internal standard's peak area against the calibration curve.

Caption: Workflow for analytical measurement of the biomarker.

Phase 2: Clinical Validation – Assessing Performance in a Human Context

With a validated assay, we can now investigate the biomarker's ability to distinguish between individuals with and without cancer. This phase requires carefully designed clinical studies and robust statistical analysis.

Study Design: The PRoBE Principle

The most robust design for biomarker validation is the P rospective-S pecimen-C ollection, R etrospective-B linded-E valuation (PRoBE) design.[13] This involves collecting samples from a well-defined patient cohort before clinical outcomes are known and then analyzing the biomarker in a blinded fashion to prevent bias.

Initial Step: Case-Control Study An initial case-control study is often performed to establish a preliminary signal.

  • Cases: Patients with a confirmed cancer diagnosis.

  • Controls: Healthy individuals matched for key confounding variables (e.g., age, sex, smoking history, BMI). Multiple confounding factors must be accounted for to ensure the correct estimation of the biomarker's performance.[7]

Statistical Evaluation of Biomarker Performance

The diagnostic accuracy of a continuous biomarker is assessed using several key metrics, often visualized with a Receiver Operating Characteristic (ROC) curve. The primary statistical concerns in biomarker validation are discerning true biological relationships from associations that occur by chance.[9]

MetricDefinitionImportance in Validation
Sensitivity The proportion of individuals with cancer who test positive. (True Positive Rate)A high sensitivity is crucial for a screening test to avoid missing cases of the disease.
Specificity The proportion of individuals without cancer who test negative. (True Negative Rate)High specificity is vital to minimize false positives, which can lead to unnecessary anxiety and invasive follow-up procedures.[7]
Positive Predictive Value (PPV) The probability that a person with a positive test result truly has cancer.PPV is highly dependent on disease prevalence and is a critical measure of a test's real-world utility.
Negative Predictive Value (NPV) The probability that a person with a negative test result is truly cancer-free.A high NPV provides strong reassurance that cancer is not present.
Area Under the ROC Curve (AUC) A global measure of diagnostic accuracy, where 1.0 is a perfect test and 0.5 is a test with no discriminatory ability.The AUC allows for the comparison of different biomarkers and helps determine the optimal cut-off point for positivity.[7]

Challenges and Strategic Outlook

The path to validating this compound is not without challenges:

  • Biological Origin: The precise metabolic pathways leading to its production in cancer need to be fully elucidated to strengthen its biological rationale.

  • Confounding Factors: Its levels could be influenced by diet, medication, or other non-cancerous inflammatory conditions. These must be meticulously controlled for in clinical studies.[7]

  • Standardization: Collection and storage protocols for breath and blood samples must be rigorously standardized across all study sites to ensure data integrity.[1][13]

  • Prospective Validation: Promising results from initial retrospective studies must be confirmed in large, multi-center prospective trials to establish true clinical utility.[11]

Conclusion

This compound represents a tangible opportunity in the search for novel cancer biomarkers. Its potential as a non-invasive indicator of metabolic dysregulation warrants a thorough and systematic validation effort. By adhering to the rigorous analytical, clinical, and statistical principles outlined in this guide, the scientific community can effectively determine its true value and potential role in improving cancer diagnosis and patient care.

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A Comparative Guide to Cross-Validation of Analytical Methods for 2,6,10,14-Tetramethylheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

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For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds is paramount. This guide provides an in-depth, objective comparison of analytical methods for 2,6,10,14-tetramethylheptadecane, a saturated branched-chain hydrocarbon.[1][2][3] The focus is on the critical process of cross-validation to ensure consistency and reliability of analytical data. This document will delve into the experimental nuances and underlying principles of two common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound and the Imperative of Cross-Validation

This compound (C21H44) is a long-chain alkane that can be found in various natural and synthetic matrices.[3] Its accurate measurement is crucial in fields ranging from environmental monitoring to geochemistry, where it can serve as a biomarker. Given the potential for different analytical methods to yield varying results, cross-validation becomes an indispensable process.[4] Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed by different laboratories, with different analysts, or using different equipment.[4] This ensures the integrity and comparability of data across various settings.[4]

Core Principles of Analytical Method Validation

Before delving into a direct comparison, it is essential to understand the foundational parameters of analytical method validation as stipulated by regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7][8] These parameters form the basis of a robust and reliable analytical method.[9][10][11]

Key Validation Parameters Include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.[10][12]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10][12] This is further divided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10][11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Comparative Analysis: GC-FID vs. GC-MS

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound.[13] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific analytical requirements.[14][15]

Gas Chromatography-Flame Ionization Detection (GC-FID):

GC-FID is a widely used technique for quantifying organic compounds.[15] As the analyte elutes from the GC column, it is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the analyte.[15]

  • Strengths:

    • High Sensitivity to Hydrocarbons: FID is exceptionally sensitive to hydrocarbons, making it ideal for the analysis of alkanes.[13]

    • Excellent Linearity and Dynamic Range: GC-FID typically exhibits a wide linear range, which is advantageous for quantifying samples with varying concentrations.[16]

    • Robustness and Cost-Effectiveness: The instrumentation is generally more affordable and less complex to operate and maintain compared to GC-MS.[15]

  • Limitations:

    • Non-Specific Detection: FID responds to virtually all organic compounds, which can be a disadvantage if co-eluting impurities are present.[17]

    • No Structural Information: It does not provide structural information, making compound identification solely reliant on retention time.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the detection and identification capabilities of MS.[18][19] As compounds elute from the column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.[15]

  • Strengths:

    • High Specificity and Confirmatory Analysis: The mass spectrum serves as a "fingerprint" of the molecule, allowing for definitive identification.[19] This is a significant advantage for complex matrices where interferences may be present.

    • Enhanced Sensitivity with Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which can significantly improve the signal-to-noise ratio and lower detection limits.[19]

  • Limitations:

    • Variable Response Factors: The response of the MS detector can vary significantly between different classes of compounds, which can affect quantitative accuracy if not properly calibrated.[17]

    • Higher Cost and Complexity: GC-MS systems are more expensive to purchase and operate, and require a higher level of user expertise.[15]

Cross-Validation Experimental Design

The primary goal of cross-validation is to demonstrate that two different analytical methods (or the same method in different labs) produce comparable results.[20][21] A typical cross-validation study involves analyzing the same set of samples with both methods and statistically comparing the results.[20]

Experimental Workflow

Caption: Workflow for the cross-validation of GC-FID and GC-MS methods.

Detailed Experimental Protocols

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Instrumentation: Agilent 8890 GC system with FID.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 5 minutes.

  • Injector: Splitless mode at 280°C.

  • Detector: FID at 320°C.

  • Sample Preparation: A stock solution of this compound is prepared in hexane. Calibration standards are prepared by serial dilution. Quality control (QC) samples are prepared at three concentration levels (low, medium, high).

  • Analysis: Inject 1 µL of each standard and QC sample.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 8890 GC with 5977B MSD.

  • Column: Same as GC-FID (HP-5ms).

  • Carrier Gas and Oven Program: Same as GC-FID.

  • Injector: Same as GC-FID.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification (monitoring characteristic ions such as m/z 57, 71, 85).

  • Sample Preparation and Analysis: Same as GC-FID.

Data Presentation and Comparison

The results from the cross-validation study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparison of Validation Parameters for GC-FID and GC-MS

Validation ParameterGC-FIDGC-MS (SIM)Acceptance Criteria
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%95 - 105%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%≤ 2%
- Intermediate Precision< 2.0%< 2.5%≤ 3%
LOD (ng/mL) 0.50.1Report
LOQ (ng/mL) 1.50.3Report

Table 2: Cross-Validation Results for QC Samples

QC LevelGC-FID (ng/mL)GC-MS (ng/mL)% Difference
Low (5 ng/mL) 4.955.082.6%
Medium (50 ng/mL) 50.349.6-1.4%
High (100 ng/mL) 99.2101.52.3%

Percent Difference = [(Result Method 2 - Result Method 1) / ((Result Method 1 + Result Method 2)/2)] * 100

The acceptance criterion for the percent difference between the two methods is typically set at ±15-20%.

Discussion and Interpretation

The data presented in the tables demonstrate that both GC-FID and GC-MS are suitable for the quantitative analysis of this compound. The choice between the two methods will depend on the specific application.

  • For routine quality control where the identity of the analyte is well-established and high throughput is desired, GC-FID is an excellent choice due to its robustness, lower cost, and consistent response for hydrocarbons.[13][17]

  • For applications requiring the highest level of confidence in compound identification, such as in complex matrices or for regulatory submissions, GC-MS is the preferred method due to its specificity.[19] The use of SIM mode in GC-MS provides excellent sensitivity, often surpassing that of GC-FID.[19]

The cross-validation results show a low percentage difference between the two methods, indicating that they provide comparable quantitative data for this compound. This successful cross-validation provides a high degree of confidence in the analytical results, regardless of the method used.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_core Core Performance cluster_sensitivity Sensitivity cluster_specificity Specificity cluster_reliability Reliability Accuracy Accuracy Precision Precision Accuracy->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness Linearity Linearity Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of scientific data. This guide has provided a comprehensive comparison of GC-FID and GC-MS for the analysis of this compound, supported by experimental protocols and data. Both methods are shown to be effective, with the final choice depending on the specific analytical goals of the laboratory. By following a rigorous cross-validation protocol, researchers can be confident in the interchangeability and accuracy of their analytical results.

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2,6,10,14-Tetramethylheptadecane Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Need for Analytical Harmony

2,6,10,14-Tetramethylheptadecane (Pristane) is a naturally occurring saturated isoprenoid alkane.[2] Its presence in crude oil and sediment samples makes it a valuable biomarker for geochemical investigations, helping to assess the origin and thermal maturity of petroleum.[1] In the biomedical field, intraperitoneal injection of pristane is a well-established method for inducing lupus-like autoimmune syndromes in mice, making its accurate measurement relevant for immunological studies.[3][4][5]

Given its importance, the ability to reliably quantify pristane is paramount. However, the diversity of matrices in which it is found—from complex hydrocarbon mixtures to biological tissues—necessitates robust and validated analytical methods. An inter-laboratory comparison, or proficiency test, is one of the most effective tools for evaluating and ensuring the quality and comparability of measurement data among different laboratories, as stipulated by international standards like ISO/IEC 17025.[6][7]

This guide describes the design, execution, and evaluation of a simulated inter-laboratory study for the quantification of pristane. Our objective is to highlight potential sources of analytical variability, compare the performance of different methodologies, and establish best-practice recommendations for achieving analytical excellence.

Chemical Structure of this compound

Caption: Chemical structure of this compound (Pristane, C₂₁H₄₄).

Inter-Laboratory Study Design: A Framework for Comparison

To objectively assess laboratory performance, a well-defined study is essential. The design follows principles outlined in ISO/IEC 17043 for proficiency testing.[8] This ensures that the comparison is fair, statistically sound, and provides actionable insights for all participants.

Study Coordination and Test Material

A central coordinating body prepares a homogenous test material. For this study, a solution of this compound in high-purity hexane was prepared. The use of a simple matrix eliminates variability from sample extraction efficiency, allowing for a direct comparison of the core analytical and quantification steps.

  • Test Material: this compound (Pristane, >98% purity)

  • Solvent: Hexane (HPLC Grade)

  • Assigned Value (Gravimetric): 25.00 µg/mL

  • Procedure: A stock solution was prepared gravimetrically. Aliquots were dispensed into amber glass vials, sealed with PTFE-lined caps, and shipped to participating laboratories under controlled conditions. The homogeneity and stability of the samples were confirmed by the coordinating lab prior to distribution.

Participating Laboratories and Instructions

Four hypothetical laboratories (Lab A, Lab B, Lab C, and Lab D) were enlisted. Each laboratory was instructed to perform triplicate measurements of the provided sample using their in-house standard operating procedure (SOP) for routine hydrocarbon analysis and report the mean concentration and standard deviation. This approach allows for a realistic evaluation of the methods currently in practice.

Analytical Methodologies: A Comparative Overview

The primary analytical technique for volatile and semi-volatile hydrocarbons like pristane is Gas Chromatography (GC).[1][9] The key differences between the laboratories lie in their choice of sample introduction, detection, and quantification strategy.

Sample Preparation and Introduction

Since the test material was provided in a clean solvent, extensive sample preparation like extraction was not required.[10][11] The primary step was dilution to bring the concentration within the calibrated range of the instruments. All labs utilized direct liquid injection into the GC.

Instrumentation

A summary of the instrumentation used by each laboratory is presented below.

ParameterLab ALab BLab CLab D
Technique GC-FIDGC-MS (Scan)GC-MS (SIM)GC-FID
Injector Temp. 280°C290°C290°C275°C
Injection Mode Split (20:1)SplitlessSplit (20:1)Split (15:1)
Column 30m x 0.25mm, 0.25µm film (5% Phenyl)30m x 0.25mm, 0.25µm film (5% Phenyl)30m x 0.25mm, 0.25µm film (5% Phenyl)60m x 0.32mm, 0.5µm film (1% Phenyl)
Quantification External StandardExternal StandardInternal StandardInternal Standard
Internal Std. N/AN/APhytaneSqualane

Causality Behind Choices:

  • GC-FID (Labs A & D): Flame Ionization Detection is a robust, universal detector for hydrocarbons, offering a wide linear range. It is cost-effective and reliable for routine analysis where the analyte is well-separated and matrix interferences are minimal.

  • GC-MS (Labs B & C): Mass Spectrometry offers superior selectivity and confident identification based on the mass spectrum.[12] Lab B used full scan mode, which provides complete spectral information but can have lower sensitivity. Lab C used Selected Ion Monitoring (SIM), which significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of pristane, a best practice for trace quantification.

  • Internal Standard (Labs C & D): The use of an internal standard (IS) is a cornerstone of a self-validating protocol. An IS is a compound added at a constant concentration to all samples, standards, and blanks. It co-elutes near the analyte of interest and corrects for variations in injection volume and detector response, thereby improving precision and accuracy. Phytane (used by Lab C) is an isomer of pristane and an ideal IS due to its similar chemical properties and chromatographic behavior.

Detailed Experimental Protocol: A GC-MS (SIM) Example (Lab C)

This protocol represents a highly reliable method for the quantification of this compound.

1. Standard and Sample Preparation:

  • Internal Standard (IS) Stock: Prepare a 100 µg/mL stock solution of Phytane in hexane.
  • Calibration Standards: Prepare a series of calibration standards of pristane (e.g., 1, 5, 10, 25, 50 µg/mL) in hexane. Spike each standard with the IS stock to a final phytane concentration of 10 µg/mL.
  • Sample Preparation: Spike the unknown sample with the IS stock to a final phytane concentration of 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
  • Injector: 290°C, Split mode (20:1).
  • Column: 30m x 0.25mm ID x 0.25µm film thickness, 5% Phenyl Polysiloxane phase.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program: Initial temperature 100°C, hold for 2 min. Ramp at 15°C/min to 320°C, hold for 5 min.
  • MS Transfer Line: 300°C.
  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Pristane Ions (m/z): 57, 71, 85 (Quantifier: 85)
  • Phytane (IS) Ions (m/z): 57, 71, 85 (Quantifier: 85 - separated by retention time)

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the pristane peak area to the IS peak area against the pristane concentration.
  • Calculate the area ratio for the unknown sample and determine its concentration from the calibration curve.

Results and Statistical Evaluation

The results reported by the participating laboratories were compiled and analyzed to assess performance and variability.

Reported Concentrations
LaboratoryMean Concentration (µg/mL)Std. Dev. (µg/mL)RSD (%)
Lab A 23.11.25.2%
Lab B 27.81.96.8%
Lab C 24.70.52.0%
Lab D 25.50.83.1%
Assigned Value 25.00 --
Performance Evaluation using Z-Scores

To standardize the performance evaluation, Z-scores were calculated for each laboratory. The Z-score indicates how many standard deviations an observation is from the mean.[13][14] For proficiency testing, the assigned value is used as the mean, and a target standard deviation for proficiency assessment (σₚ) is established (often derived from historical performance or a set percentage of the assigned value).

Formula: Z = (x - X) / σₚ

  • x = laboratory's reported mean

  • X = assigned value (25.00 µg/mL)

  • σₚ = target standard deviation (set at 10% of the assigned value = 2.5 µg/mL)

Interpretation:

  • |Z| ≤ 2.0: Satisfactory performance

  • 2.0 < |Z| < 3.0: Questionable performance

  • |Z| ≥ 3.0: Unsatisfactory performance

LaboratoryReported Value (x)Assigned Value (X)Z-ScorePerformance
Lab A 23.125.00-0.76Satisfactory
Lab B 27.825.001.12Satisfactory
Lab C 24.725.00-0.12Satisfactory
Lab D 25.525.000.20Satisfactory

Inter-laboratory Study Workflow Visualization

The entire process, from sample creation to final evaluation, can be visualized as a structured workflow.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories (A, B, C, D) cluster_2 Data Evaluation A Preparation of Homogenous Pristane Standard (25.0 µg/mL) B Verification of Homogeneity and Stability A->B C Distribution of Blind Test Samples B->C D Receive & Log Sample C->D Shipping E Analysis using In-House SOP D->E F Report Results (Mean, SD) E->F G Compile All Laboratory Results F->G Data Submission H Calculate Z-Scores Against Assigned Value G->H I Issue Performance Report H->I

Caption: Workflow diagram of the inter-laboratory comparison study.

Discussion: Synthesizing Insights for Improved Accuracy

While all laboratories demonstrated satisfactory performance based on their Z-scores, the data reveals important nuances in precision and accuracy.

  • Impact of Internal Standards: Labs C and D, which used internal standard calibration, reported results with significantly better precision (RSD of 2.0% and 3.1%) compared to Labs A and B (5.2% and 6.8%) using external standards. This demonstrates the power of an internal standard to mitigate minor inconsistencies in the injection process, which is a common source of random error in GC analysis. This internal correction is a key feature of a self-validating system.

  • Detector Choice and Accuracy: Lab B, using GC-MS in full scan mode, reported a value (27.8 µg/mL) that deviated the most from the assigned value. While GC-MS is highly specific, full scan mode can be less sensitive, and the integration of the chromatographic peak might be more susceptible to baseline noise, potentially leading to a positive bias. In contrast, Lab C's use of SIM mode provided both high selectivity and sensitivity, contributing to its excellent accuracy (24.7 µg/mL).

  • Trustworthiness Through Self-Validation: The protocols employed by Labs C and D are inherently more trustworthy. The consistent response of the internal standard relative to the calibration standards provides a real-time check on system performance for every single injection. A significant deviation in the IS area would immediately flag a problem (e.g., a syringe leak, inlet discrimination) that might go unnoticed in an external standard method.

Conclusion and Best Practice Recommendations

This inter-laboratory comparison guide demonstrates that while different methods can yield acceptable results for this compound, the choice of analytical strategy has a profound impact on the precision, accuracy, and overall trustworthiness of the data.

Based on this study, the following best practices are recommended for the robust quantification of pristane and similar compounds:

  • Utilize Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification and to minimize interferences, GC-MS is the preferred technique. For trace-level quantification, operating in Selected Ion Monitoring (SIM) mode is highly recommended to maximize sensitivity and selectivity.

  • Employ Internal Standard Calibration: The use of an appropriate internal standard, such as phytane or squalane, is critical for achieving the highest levels of precision and accuracy. It corrects for variations in sample injection and instrument response, making the method more robust.

  • Validate In-House Methods: Laboratories should rigorously validate their methods by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

  • Participate in Proficiency Testing: Regular participation in inter-laboratory comparison or proficiency testing schemes is essential for external validation of a laboratory's performance and for ensuring that its data is comparable to that of its peers.[13][15]

References

  • Heptadecane, 2,6,10,14-tetramethyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Heptadecane, 2,6,10,14-tetramethyl- - NIST WebBook (Kovats RI). (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

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The Efficacy of 2,6,10,14-Tetramethylheptadecane as a Dietary Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of nutritional science and drug development, the precise assessment of dietary intake is paramount. Self-reported dietary information is notoriously prone to inaccuracies, creating a significant bottleneck in establishing robust diet-disease relationships. Consequently, the identification and validation of objective dietary biomarkers are of critical importance. This guide provides an in-depth technical comparison of 2,6,10,14-tetramethylheptadecane, also known as pristane, as a dietary biomarker, evaluating its performance against other established and emerging biomarkers of fat intake.

The Imperative for Objective Dietary Biomarkers

Dietary biomarkers are molecules in biological samples (such as blood, urine, or adipose tissue) that can provide an objective measure of the intake of specific foods or nutrients. An ideal dietary biomarker should be specific to a particular dietary component, exhibit a dose-response relationship with intake, be metabolically stable, and be measurable with high precision and accuracy. The use of such biomarkers can significantly enhance the reliability of data in epidemiological studies, clinical trials, and personalized nutrition strategies.

A Profile of this compound (Pristane)

This compound is a branched-chain alkane with the chemical formula C₂₁H₄₄. Its origin in the human diet is primarily linked to the consumption of marine life.

  • Dietary Sources: Pristane is synthesized by certain zooplankton and accumulates up the marine food chain. Consequently, it is found in relatively high concentrations in the oils of various marine fish, such as herring, cod, and sand lance.[1] In contrast, its levels in freshwater fish oils are markedly lower.[1]

  • Metabolism and Kinetics: As a saturated hydrocarbon, pristane is relatively inert metabolically. This stability is a desirable characteristic for a dietary biomarker as it suggests that its concentration in biological tissues is less likely to be influenced by metabolic processes and more directly reflective of dietary intake.

Comparative Analysis with Alternative Dietary Fat Biomarkers

The utility of a biomarker is best understood in the context of available alternatives. Here, we compare this compound with other prominent biomarkers of fat intake.

Phytanic Acid: The Ruminant Fat Biomarker

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid that is a well-established biomarker for the intake of fat from ruminant animals, including dairy products and meat.[2][3]

  • Dietary Sources: Phytanic acid is formed from phytol, a constituent of chlorophyll, by microbial fermentation in the rumen of animals like cows and sheep.[4] Therefore, it is present in milk, cheese, butter, and beef.[4][5]

  • Comparative Efficacy:

    • Specificity: Both pristane and phytanic acid exhibit high specificity for their respective dietary sources (marine vs. ruminant fat). This specificity allows for the differentiation of fat sources in a mixed diet.

    • Established Use: Phytanic acid has a longer history of use and is more extensively validated as a dietary biomarker in epidemiological studies.[2][6]

    • Metabolism: Phytanic acid undergoes alpha- and beta-oxidation in the body.[6] While its levels are strongly correlated with intake, metabolic variations could potentially influence its concentration. Pristane's relative metabolic inertness may offer an advantage in this regard.

Odd-Chain Fatty Acids (C15:0 and C17:0): Markers of Dairy and Fermentable Fiber Intake

Pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are saturated fatty acids with an odd number of carbon atoms.

  • Dietary Sources: These fatty acids are primarily synthesized by rumen bacteria and are therefore found in dairy products and ruminant meat.[7] More recent evidence also suggests that endogenous synthesis from gut-derived propionate, a product of dietary fiber fermentation, can contribute to circulating levels of these fatty acids.[8]

  • Comparative Efficacy:

    • Specificity: The dual-source nature of odd-chain fatty acids (ruminant fat and fiber fermentation) can complicate their interpretation as specific biomarkers for dairy intake alone.[4][9] Pristane offers clearer specificity for marine food sources.

    • Correlation with Intake: Studies have shown a strong correlation between dairy fat intake and plasma levels of C15:0 and C17:0.[7]

Omega-3 Fatty Acids (EPA and DHA): Biomarkers of Fish Consumption

Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are long-chain omega-3 polyunsaturated fatty acids.

  • Dietary Sources: The primary dietary sources of EPA and DHA are fatty fish and fish oil supplements.[10]

  • Comparative Efficacy:

    • Specificity: EPA and DHA are excellent biomarkers for total fish and fish oil intake.[11] However, they do not differentiate between marine and freshwater fish as effectively as pristane might.

    • Metabolism and Biological Activity: EPA and DHA are highly bioactive and are precursors to a wide range of signaling molecules. Their levels can be influenced by metabolic conversion and incorporation into various lipid pools, which might add a layer of complexity to their interpretation solely as intake biomarkers. Pristane's stability offers a more direct reflection of consumption.

Quantitative Comparison of Dietary Fat Biomarkers

The following table summarizes the key characteristics and typical concentrations of the discussed biomarkers.

BiomarkerPrimary Dietary SourceTypical Concentration in Source FoodTypical Plasma/Serum ConcentrationKey StrengthsKey Limitations
This compound (Pristane) Marine fish oils0.008-0.107% in marine fish oils[1]Variable, dependent on intakeHigh specificity for marine sources; metabolically stable.Less established than other biomarkers; data on dose-response is less extensive.
Phytanic Acid Ruminant fat (dairy, meat)7-37 mg per serving of whole milk[4]Vegans: ~0.86 µmol/L; Meat-eaters: ~5.77 µmol/L[2][6]Well-validated; strong correlation with ruminant fat intake.[2][3]Undergoes metabolism; may be influenced by genetic factors affecting metabolism.
Pentadecanoic Acid (C15:0) Ruminant fat, dietary fiberVariableCorrelates with dairy fat intake[7]Good correlation with dairy intake.Dual sources (dairy and fiber fermentation) can confound interpretation.[4][9]
Heptadecanoic Acid (C17:0) Ruminant fat, dietary fiberVariableCorrelates with dairy fat intake[7]Good correlation with dairy intake.Dual sources (dairy and fiber fermentation) can confound interpretation.[4][9]
EPA (Eicosapentaenoic Acid) Oily fish, fish oilVariablePositively associated with oily fish intake[10]Reflects intake of beneficial omega-3s.Biologically active, levels influenced by metabolism.
DHA (Docosahexaenoic Acid) Oily fish, fish oilVariablePositively associated with oily fish intake[10]Reflects intake of beneficial omega-3s.Biologically active, levels influenced by metabolism.

Experimental Protocols

Accurate and reproducible measurement is the cornerstone of biomarker validation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids and hydrocarbons in biological samples.

Workflow for Biomarker Analysis

G General Workflow for Dietary Biomarker Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standards Sample->Spike Addition of deuterated standards Extraction Lipid Extraction (e.g., Folch method) Spike->Extraction Isolation of lipid fraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization Conversion to volatile esters GCMS GC-MS Analysis Derivatization->GCMS Injection into GC-MS system Integration Peak Integration GCMS->Integration Chromatogram generation Quantification Quantification (Standard Curve) Integration->Quantification Calculation of concentrations Reporting Reporting Results Quantification->Reporting Final data output

Caption: General workflow for the analysis of dietary fat biomarkers.

Step-by-Step Protocol for GC-MS Analysis of Fatty Acids and Hydrocarbons in Human Plasma

This protocol provides a generalized procedure. Specific parameters may require optimization based on the instrumentation and target analytes.

  • Sample Preparation:

    • To 200 µL of plasma, add 100 µL of an internal standard solution containing deuterated analogues of the target analytes (e.g., d3-palmitic acid, d8-arachidonic acid).[5]

    • Add 300 µL of dPBS (Dulbecco's Phosphate-Buffered Saline).[5]

    • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[5]

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Repeat the extraction of the upper phase with another 2 mL of the chloroform:methanol mixture.

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Incubate at 50°C for 2 hours.

    • Add 1 mL of 5% NaCl solution and 1 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the FAMEs solution into the GC-MS system in splitless mode.[12]

    • GC Column: Use a suitable capillary column for fatty acid analysis (e.g., a polar column like a DB-23 or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 70°C.[12]

      • Ramp 1: Increase to 170°C at 11°C/min.[12]

      • Ramp 2: Increase to 175°C at 0.8°C/min.[12]

      • Ramp 3: Increase to 220°C at 20°C/min and hold for 2.5 minutes.[12]

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for each target analyte and internal standard.

  • Quantification:

    • Generate a standard curve by analyzing solutions of known concentrations of the target analytes with a fixed amount of the internal standard.

    • Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.

Logical Framework for Biomarker Selection

The choice of a dietary biomarker depends on the specific research question. The following diagram illustrates a decision-making process for selecting an appropriate biomarker for fat intake.

G Decision Framework for Dietary Fat Biomarker Selection Start Start: Define Research Question Q1 What is the primary dietary source of interest? Start->Q1 Marine Marine Fat Intake Q1->Marine Marine Sources Ruminant Ruminant Fat Intake (Dairy/Meat) Q1->Ruminant Ruminant Sources General General Fat Intake Q1->General Overall Fat Composition Biomarker1 Pristane (this compound) Marine->Biomarker1 High Specificity Biomarker2 EPA/DHA Marine->Biomarker2 Well-Established Biomarker3 Phytanic Acid Ruminant->Biomarker3 High Specificity Biomarker4 Odd-Chain Fatty Acids (C15:0, C17:0) Ruminant->Biomarker4 Good Correlation Biomarker5 Total Fatty Acid Profile General->Biomarker5 Comprehensive View

Caption: A decision tree for selecting dietary fat biomarkers based on the research focus.

Conclusion and Future Directions

This compound (pristane) holds considerable promise as a specific dietary biomarker for the intake of marine-derived fats. Its metabolic stability and high specificity are significant advantages. However, to establish its efficacy on par with biomarkers like phytanic acid, further validation studies are necessary. These should include large-scale epidemiological studies that directly compare the performance of pristane with other biomarkers and with detailed dietary intake data.

For researchers and drug development professionals, the choice of a dietary biomarker should be guided by the specific research question, the dietary sources of interest, and the analytical capabilities available. A multi-biomarker approach, combining markers like pristane, phytanic acid, and odd-chain fatty acids, may provide the most comprehensive and nuanced assessment of dietary fat intake. As the field of nutritional metabolomics advances, the discovery and validation of novel biomarkers will continue to refine our understanding of the complex interplay between diet and human health.

References

  • Ackman, R. G. (Year). Pristane and Other Hydrocarbons in Some Freshwater and Marine Fish Oils. Journal of the Fisheries Research Board of Canada. [Link]

  • Allen, N. E., Grace, P. B., Ginn, A., Travis, R. C., Roddam, A. W., Appleby, P. N., & Key, T. (2008). Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids. British Journal of Nutrition, 99(3), 653–659. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

  • Ran-Ressler, R. R., Bae, S., & Brenna, J. T. (2021). Odd Chain Fatty Acids Are Not Robust Biomarkers for Dietary Intake of Fiber. Molecular Nutrition & Food Research, 65(23), e2100316. [Link]

  • Wanderr, R. J., van Grunsven, E. G., & Jansen, G. A. (2001). The metabolism of phytanic acid and pristanic acid in man: a review. Journal of Inherited Metabolic Disease, 24(5), 585–596. [Link]

  • Hellgren, L. I. (2010). Phytanic acid--an overlooked bioactive fatty acid in dairy fat?. Annals of the New York Academy of Sciences, 1190, 42–49. [Link]

  • ResearchGate. (n.d.). Steps of fatty acid profile analysis method for GC-MS. [Link]

  • ResearchGate. (n.d.). Associations between food and nutrient intake and plasma concentrations.... [Link]

  • ResearchGate. (n.d.). Odd-chain fatty acids as dietary biomarkers for fiber and fish intake. [Link]

  • The Dietary Biomarkers Development Consortium. (2023). An Initiative for Discovery and Validation of Dietary Biomarkers for Precision Nutrition. The Journal of Nutrition, 153(5), 1311-1323. [Link]

  • Yuan, C., Lichtenstein, A. H., & Hu, F. B. (2021). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Journal of analytical methods in chemistry, 2021, 5526388. [Link]

  • The Dietary Biomarkers Development Consortium. (2023). The Dietary Biomarkers Development Consortium: An Initiative for Discovery and Validation of Dietary Biomarkers for Precision Nutrition. The Journal of nutrition, 153(5), 1311–1323. [Link]

  • D'Amore, S., Massenti, F., Giuffrida, D., & Gagliano, G. (2023). Fish Intake in Relation to Fatal and Non-Fatal Cardiovascular Risk: A Systematic Review and Meta-Analysis of Cohort Studies. Nutrients, 15(21), 4567. [Link]

  • Brittain, K., Larsen, L. H., & Hellgren, L. I. (2011). Effect of dairy fat on plasma phytanic acid in healthy volunteers - a randomized controlled study. Lipids in health and disease, 10, 83. [Link]

  • Imamura, F., Fretts, A., Marklund, M., Ardisson Korat, A. V., Yang, W. S., Lankester, J., ... & Forouhi, N. G. (2021). Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis. PLoS medicine, 18(9), e1003763. [Link]

  • Lee, Y. Y., Liew, H. J., & Saad, C. R. (2022). Comparison of Different Dietary Fatty Acids Supplement on the Immune Response of Hybrid Grouper (Epinephelus fuscoguttatus × Epinephelus lanceolatus) Challenged with Vibrio vulnificus. Fishes, 7(5), 238. [Link]

  • Schönfeld, P., & Reiser, G. (2016). Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40. Journal of neurochemistry, 139(2), 266–279. [Link]

  • Ecker, J., Scherer, M., & Liebisch, G. (2017). Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry. Metabolites, 7(4), 54. [Link]

  • Brennan, L., & Gibbons, H. (2020). Dietary biomarkers—an update on their validity and applicability in epidemiological studies. Nutrition reviews, 78(10), 856–868. [Link]

  • ResearchGate. (n.d.). Mean dietary intakes and partial correlations between plasma phytanic.... [Link]

  • Gu, X., Gu, A., & Gu, Y. (2018). Identifying biomarkers of dietary patterns using metabolomics. UCL Discovery. [Link]

  • Sawh, M. C., Wallace, M., Shapiro, E., Goyal, N. P., Newton, K. P., Yu, E. L., ... & Schwimmer, J. B. (2020). Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children. EScholarship. [Link]

  • Arab, L. (2003). Biomarkers of fat and fatty acid intake. The Journal of nutrition, 133(3 Suppl 1), 925S–932S. [Link]

  • Totzke, A., Dunkel, A., & Hofmann, T. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. ACS Omega, 6(1), 585-596. [Link]

  • van der Meij, B. S., van Schalkwijk, D. B., Sijtsma, F. P. C., & de Groot, L. C. P. G. M. (2023). Types of fish consumption differ across socioeconomic strata and impact differently on plasma fish-based omega-3 fatty acids: a cross-sectional study. European journal of nutrition, 62(8), 3291–3302. [Link]

  • ResearchGate. (n.d.). Odd-chain fatty acids as a biomarker for dietary fiber intake: A novel pathway for endogenous production from propionate. [Link]

  • The Dietary Biomarkers Development Consortium. (2023). The Dietary Biomarkers Development Consortium: An Initiative for Discovery and Validation of Dietary Biomarkers for Precision Nutrition. The Journal of nutrition, 153(5), 1311–1323. [Link]

  • Lind, M. V., Lauritzen, L., Vestergaard, H., Hansen, T., Pedersen, O., Kristensen, M., ... & Landberg, R. (2018). Higher intake of fish and fat is associated with lower plasma s-adenosylhomocysteine: a cross-sectional study. Nutrition research (New York, N.Y.), 48, 43–51. [Link]

  • Carter, P., Boden, A., & Fry, H. (2021). Fish oil supplement use modifies the relationship between dietary oily fish intake and plasma n-3 PUFA levels: an analysis of the UK Biobank. The British journal of nutrition, 126(11), 1667–1676. [Link]

Sources

Comparing different extraction methods for 2,6,10,14-Tetramethylheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Extraction of 2,6,10,14-Tetramethylheptadecane for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of prevalent extraction methodologies for this compound, a saturated branched-chain hydrocarbon. As a metabolite observed in cancer metabolism, the efficient and clean extraction of this lipophilic molecule is critical for biomarker research, metabolomics, and drug development studies.[1][2] This document moves beyond simple procedural lists to explore the underlying principles and causal factors that govern the selection of an appropriate extraction technique, ensuring both scientific rigor and practical applicability.

Understanding the Target Analyte: this compound

Before comparing extraction methods, it is crucial to understand the physicochemical properties of the target molecule. This compound (C₂₁H₄₄) is a long-chain, non-polar alkane.[1][3] Its high lipophilicity and volatility are the primary determinants for selecting an optimal extraction strategy. The goal is to effectively separate it from a potentially complex biological or environmental matrix while minimizing degradation and contamination.

Comparative Analysis of Extraction Methodologies

We will evaluate three distinct and widely applicable extraction techniques: traditional Solid-Liquid Extraction (SLE) as a baseline, the modern green technique of Supercritical Fluid Extraction (SFE), and the solvent-minimized Solid-Phase Microextraction (SPME). Each method is assessed on its principles, performance, and suitability for isolating non-polar compounds like this compound.

Solid-Liquid Extraction (SLE)

Solid-Liquid Extraction is a conventional and straightforward method based on the principle of partitioning the analyte from a solid matrix into a liquid solvent in which it is soluble. The choice of solvent is paramount and is dictated by the "like dissolves like" principle. For a non-polar alkane, a non-polar solvent is required.

Causality Behind Experimental Choices: The selection of a non-polar solvent such as n-hexane is critical for maximizing the solvation of the lipophilic this compound while minimizing the co-extraction of polar impurities.[4][5] Methods like Soxhlet extraction utilize continuous reflux of the solvent to improve extraction efficiency over simple maceration, although this requires heat, which can be a drawback for thermolabile compounds.[4]

Experimental Protocol: n-Hexane Solid-Liquid Extraction

  • Sample Preparation: The solid sample (e.g., lyophilized tissue, dried plant material) is finely ground to increase the surface area available for extraction.

  • Solvent Addition: The ground sample is placed in a flask, and a sufficient volume of n-hexane is added to fully immerse the material.

  • Extraction: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a controlled temperature for a defined period (e.g., 24 hours).[5]

  • Separation: The mixture is filtered or centrifuged to separate the solid residue from the hexane extract containing the analyte.

  • Concentration: The solvent is evaporated from the extract, often under reduced pressure using a rotary evaporator, to concentrate the this compound.

  • Analysis: The concentrated extract is reconstituted in a suitable solvent for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Diagram: Solid-Liquid Extraction

SLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_analysis Analysis Start Solid Sample Grind Grinding Start->Grind Solvent Add n-Hexane Grind->Solvent Agitate Agitation (24h) Solvent->Agitate Filter Filtration Agitate->Filter Evap Solvent Evaporation Filter->Evap Reconstitute Reconstitution Evap->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Liquid Extraction of this compound.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technology that utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent.[6] A supercritical fluid has the liquid-like density and solvating power to dissolve analytes, combined with gas-like viscosity and diffusivity to penetrate the sample matrix efficiently.[6]

Causality Behind Experimental Choices: Supercritical CO₂ is an ideal solvent for this compound due to its non-polar nature.[6] The key advantage of SFE is its tunability; by precisely controlling temperature and pressure, the density and solvating power of the SC-CO₂ can be adjusted to selectively extract specific compounds.[7] This method avoids the use of large quantities of organic solvents and operates at relatively low temperatures, preserving thermolabile compounds.[6]

Experimental Protocol: Supercritical CO₂ Extraction

  • Sample Loading: The ground solid sample is packed into a high-pressure extraction vessel.

  • System Pressurization & Heating: The vessel is sealed, and CO₂ is pumped into the system. The system is heated and pressurized beyond the critical point of CO₂ (31.1 °C and 73.8 bar).[7]

  • Dynamic Extraction: Supercritical CO₂ is continuously passed through the sample vessel. The SC-CO₂ containing the dissolved analyte flows out of the vessel.

  • Analyte Collection: The fluid passes through a pressure-reduction valve into a collection vessel. As the pressure drops, the CO₂ returns to its gaseous state, losing its solvating power and precipitating the extracted this compound.

  • Venting: The gaseous CO₂ is safely vented or recycled.

  • Sample Recovery: The solvent-free extract is collected from the vessel for analysis.

Workflow Diagram: Supercritical Fluid Extraction

SFE_Workflow cluster_conditions Supercritical Conditions CO2_Source Liquid CO₂ Tank Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Vessel Extraction Vessel (with Sample) Heater->Vessel BPR Back-Pressure Regulator Vessel->BPR Collector Collection Vessel BPR->Collector Vent Gas Vent Collector->Vent Extract Final Extract Collector->Extract

Caption: Schematic of a Supercritical Fluid Extraction (SFE) system.

Solid-Phase Microextraction (SPME)

SPME is a modern, solvent-free sample preparation technique that is particularly effective for volatile and semi-volatile organic compounds (VOCs).[8][9] It integrates sampling, extraction, and concentration into a single step. The core of the technique is a fused-silica fiber coated with a stationary phase.

Causality Behind Experimental Choices: The extraction is based on the partitioning equilibrium of the analyte between the sample matrix and the fiber's coating.[8] For a non-polar compound like this compound, a non-polar coating such as polydimethylsiloxane (PDMS) is highly effective.[10] Headspace SPME (HS-SPME) is often preferred for complex matrices, as it extracts volatile analytes from the vapor phase above the sample, preventing non-volatile matrix components from contaminating the fiber. The technique is directly coupled with GC-MS, where the adsorbed analytes are thermally desorbed in the hot injector port for immediate analysis.[10]

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: A known quantity of the sample is placed in a headspace vial and sealed.

  • Equilibration: The vial is heated to a specific temperature (e.g., 58°C) for a set time (e.g., 25 min) to allow volatile compounds, including this compound, to partition into the headspace.[10]

  • Extraction: The SPME fiber (e.g., PDMS-coated) is exposed to the headspace for a defined extraction time (e.g., 20 min), during which the analytes adsorb onto the coating.[10]

  • Desorption and Analysis: The fiber is immediately retracted and inserted into the heated injection port of a GC-MS system. The high temperature desorbs the analytes from the fiber directly onto the GC column for separation and detection.

Workflow Diagram: Solid-Phase Microextraction

SPME_Workflow cluster_extraction Extraction Phase cluster_analysis Analysis Phase Vial Sealed Vial with Sample Heat Heating & Equilibration Vial->Heat Fiber Expose SPME Fiber to Headspace Heat->Fiber GC Insert Fiber into GC Injector Fiber->GC Desorb Thermal Desorption GC->Desorb Detect GC-MS Separation & Detection Desorb->Detect

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Quantitative Performance Comparison

The selection of an extraction method often involves a trade-off between various performance metrics. The table below summarizes the key characteristics of the discussed techniques.

ParameterSolid-Liquid Extraction (SLE)Supercritical Fluid Extraction (SFE)Solid-Phase Microextraction (SPME)
Principle Analyte partitioning into a bulk liquid solvent.Analyte dissolution into a supercritical fluid.Analyte adsorption/absorption onto a coated fiber.[8]
Extraction Efficiency Moderate to HighHigh to Very High[11]High (for targeted volatiles)
Selectivity Low (solvent-dependent)High (tunable via P & T)[6][7]High (coating-dependent)[12]
Solvent Consumption Very HighVery Low (CO₂ is recycled/vented)[13]None[9]
Extraction Time Long (hours to days)[13]Short to Moderate (30-120 min)Short (15-60 min)[10]
Automation Potential LowHighVery High
Environmental Impact High (organic solvent waste)Low ("Green" technology)[6]Very Low
Cost (Initial) LowHighModerate
Best Suited For Bulk extraction, simple matrices.High-purity extracts, thermolabile compounds.Volatile/semi-volatile screening, trace analysis.

Conclusion and Recommendations

There is no single "best" method for all applications; the optimal choice depends on the specific research objective.

  • For bulk isolation of this compound for structural confirmation or further reactions, Supercritical Fluid Extraction (SFE) is the superior choice. It offers high yields, exceptional purity, and environmental sustainability, justifying the higher initial equipment cost.[11][13]

  • For rapid screening and quantitative analysis of this compound as a volatile biomarker in a large number of samples, Headspace Solid-Phase Microextraction (HS-SPME) is highly recommended. Its solvent-free nature, ease of automation, and direct coupling to GC-MS provide high throughput and excellent sensitivity.[14]

  • Solid-Liquid Extraction (SLE) remains a viable option for laboratories with limited budgets or when establishing initial proof-of-concept, provided that the potential for co-extraction of impurities and the environmental cost of solvent disposal are acceptable.[5]

By understanding the interplay between the analyte's properties and the fundamental principles of each extraction technique, researchers can make informed decisions to achieve reliable, efficient, and reproducible results in their scientific endeavors.

References

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (n.d.). MDPI. Retrieved from [Link]

  • Supercritical Fluid Extraction of Phytochemicals from Plants. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (n.d.). MDPI. Retrieved from [Link]

  • Super- and Subcritical Fluid Extraction of Nutraceuticals and Novel Phytocompound. (n.d.). SpringerLink. Retrieved from [Link]

  • Supercritical fluid extraction : A new technology to herbals. (2019). Semantic Scholar. Retrieved from [Link]

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  • Solid phase microextraction with gas chromatography–mass spectrometry: a very rapid method for identification of volatile organic compounds emitted by Carum copticum. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Heptadecane, 2,6,10,14-tetramethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2,6,10,15-Tetramethylheptadecane. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Heptadecane, 2,6,10,14-tetramethyl- (CAS 18344-37-1). (n.d.). Cheméo. Retrieved from [Link]

  • The isolation and identification of 2,6,10,14-tetramethylpentadecanoic acid from butterfat. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Comparative analysis of extraction technologies for plant extracts and absolutes. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • A comparative study on conventional and advance techniques for plant extraction and effect on the extract yield: review. (2023). ResearchGate. Retrieved from [Link]

  • Different extraction methods and various screening strategies for plants. (2023). European Journal of Biotechnology and Bioscience. Retrieved from [Link]

  • Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Conventional extraction methods versus novel extraction methods of bioactive compounds from some medicinal plants. (2022). International Journal of Green Pharmacy (IJGP). Retrieved from [Link]

  • 2,6,10,15-tetramethyl heptadecane. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Heptadecane, 2,6,10,14-tetramethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

A Comparative Guide to Isotopic Analysis of 2,6,10,14-Tetramethylheptadecane for Source Apportionment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Environmental Contamination with Molecular Fossils

In the field of environmental forensics and geochemistry, identifying the origin of organic pollutants is a critical task for remediation and liability assessment. Among the vast array of chemical compounds found in the environment, certain molecules, by virtue of their structural integrity over geological timescales, act as "molecular fossils" or biomarkers. 2,6,10,14-Tetramethylheptadecane, a C21 branched alkane, is one such biomarker.[1][2] While less commonly cited than its close structural analogs, pristane (C19) and phytane (C20), its presence and isotopic composition can provide valuable clues about the source of hydrocarbon contamination.[3][4]

This guide provides a comprehensive overview of using compound-specific isotope analysis (CSIA) for the source apportionment of this compound. We will delve into the premier analytical technique for this purpose, Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), and objectively compare its performance and the data it yields against other established source apportionment methodologies. This content is intended for researchers and professionals engaged in environmental science and hydrocarbon geochemistry.

The Principle of Isotopic Apportionment: A Carbon Signature

The core principle behind isotopic source apportionment lies in the fact that different sources of organic matter possess distinct stable carbon isotope ratios (¹³C/¹²C).[5] Photosynthetic organisms, the primary producers of organic carbon, fractionate carbon isotopes, leading to a depletion of ¹³C relative to the inorganic carbon source (e.g., atmospheric CO₂). The extent of this fractionation depends on the photosynthetic pathway (C3, C4, CAM), environmental conditions, and subsequent diagenetic processes.[6][7]

Fossil fuels (petroleum, coal) are derived from ancient biomass and thus inherit these isotopic signatures.[8] Crude oils from different source rocks and depositional environments will have characteristic ¹³C/¹²C ratios.[9][10] By precisely measuring the carbon isotope ratio of an individual biomarker like this compound, we can trace it back to its parent material, effectively fingerprinting the source of contamination. These ratios are expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

cluster_sources Pollutant Sources cluster_environment Environment cluster_analysis Isotopic Analysis Source1 Source A (e.g., Marine Algae) δ¹³C ≈ -30‰ Sample Environmental Sample (Soil, Water, Sediment) Contains Mixture of Biomarkers Source1->Sample Source2 Source B (e.g., Terrestrial Plants) δ¹³C ≈ -25‰ Source2->Sample Source3 Source C (e.g., Specific Petroleum Spill) δ¹³C ≈ -28‰ Source3->Sample Analysis GC-IRMS Analysis of This compound Sample->Analysis Result Measured δ¹³C Value -28.1‰ Analysis->Result Result->Source3 Matches Signature of Source C

Caption: Principle of source apportionment using stable isotope analysis.

Core Methodology: Compound-Specific Isotope Analysis via GC-IRMS

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is the definitive technique for determining the isotopic composition of individual volatile organic compounds within a complex mixture.[5][8] It combines the powerful separation capabilities of gas chromatography with the high-precision measurement of isotope ratios by a mass spectrometer.

Experimental Workflow

The process involves separating the target compound from the sample matrix, converting it into a simple gas (CO₂), and then measuring the isotopic ratio of that gas.

cluster_prep Sample Preparation cluster_gc GC Separation cluster_irms Isotope Ratio MS A 1. Sample Collection (e.g., Sediment Core) B 2. Solvent Extraction (e.g., Soxhlet) A->B C 3. Fractionation (Column Chromatography) Isolate Saturated Hydrocarbons B->C D 4. GC Injection C->D E 5. Chromatographic Separation F 6. Combustion (Analyte -> CO₂ at ~1000°C) E->F G 7. Water Removal F->G H 8. IRMS Detection (Measures m/z 44, 45, 46) G->H I 9. Data Analysis (δ¹³C vs VPDB) H->I

Caption: Experimental workflow for GC-IRMS analysis of hydrocarbons.

Detailed Experimental Protocol
  • Sample Preparation :

    • Extraction : Hydrocarbons are extracted from the solid or aqueous matrix using an appropriate organic solvent (e.g., dichloromethane/methanol mixture) via methods like Soxhlet extraction or accelerated solvent extraction.

    • Fractionation : The resulting total lipid extract is typically fractionated using column chromatography (e.g., with silica gel and alumina) to separate it into aliphatic, aromatic, and polar fractions. The aliphatic fraction, containing this compound, is collected.

    • Concentration : The aliphatic fraction is concentrated under a gentle stream of nitrogen before analysis.

  • GC-IRMS Analysis :

    • Instrumentation : A system such as a Thermo Trace GC Ultra coupled to an IsoLink II combustion interface and a Delta V Plus IRMS is commonly used.[11]

    • GC Separation : A small aliquot of the sample is injected into the GC, which is equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up, separating the hydrocarbons based on their boiling points and interaction with the stationary phase.

    • Combustion : As each separated compound elutes from the GC column, it passes through a high-temperature (~1000°C) combustion reactor, typically a ceramic tube containing nickel/copper/platinum wires, which quantitatively converts the organic carbon into CO₂ gas.[11]

    • Analysis : The resulting CO₂ pulses, along with the helium carrier gas, pass through a water trap and then into the ion source of the IRMS.[11] The mass spectrometer simultaneously measures the ion beams corresponding to the major isotopologues of CO₂ (mass-to-charge ratios m/z 44, 45, and 46) to determine the ¹³C/¹²C ratio with very high precision.

    • Calibration : The system is calibrated by analyzing a reference gas (CO₂) with a known isotopic composition and by running well-characterized isotopic standards (e.g., a mixture of n-alkanes with certified δ¹³C values) under the same conditions.[5][11]

Comparison with Alternative Source Apportionment Techniques

While GC-IRMS provides highly specific isotopic data, other methods are also widely used for hydrocarbon source apportionment. Each has distinct advantages and limitations.

Diagnostic Biomarker Ratios (Chemical Fingerprinting)

This technique uses the relative abundance of specific, degradation-resistant biomarkers to infer the source, depositional environment, and weathering state of petroleum.[4] For isoprenoids, several ratios are fundamental in geochemical studies.[12][13]

  • Pristane/Phytane (Pr/Ph) : This is one of the most widely used geochemical parameters. The ratio of pristane (Pr) to phytane (Ph), both derived from the phytol side-chain of chlorophyll, is used as an indicator of the redox conditions of the depositional environment.[10][14]

    • Pr/Ph > 3.0 : Suggests input from terrestrial organic matter under oxic (oxidizing) conditions.

    • Pr/Ph < 1.0 : Indicates anoxic (reducing) conditions, typical of marine carbonate or hypersaline environments.

    • 1.0 < Pr/Ph < 3.0 : Suggests intermediate (dysoxic) conditions.

  • Isoprenoids vs. n-Alkanes (e.g., Pr/n-C₁₇, Ph/n-C₁₈) : These ratios are sensitive to biodegradation, as n-alkanes are typically consumed by microorganisms more readily than the more resistant branched isoprenoids.[14] An increase in these ratios in a contaminated sample compared to the source oil can indicate the extent of weathering.[4]

Receptor Models (Multivariate Statistical Analysis)

For complex pollution scenarios involving multiple sources, receptor models are powerful statistical tools. These models analyze the concentrations of numerous chemical species across multiple samples to identify underlying source profiles and quantify their contributions.[15]

  • Principal Component Analysis (PCA) : A technique that reduces the dimensionality of a large dataset, identifying patterns and grouping samples or variables. It can help distinguish between different source types.

  • Positive Matrix Factorization (PMF) : An advanced factor analysis model that decomposes a data matrix into two matrices: factor contributions and factor profiles.[16] It is widely used in air pollution source apportionment for particulate matter and PAHs, constraining the results to be non-negative and thus more physically realistic.[17][18]

Comparative Performance Analysis

FeatureIsotopic Analysis (GC-IRMS)Diagnostic Biomarker RatiosReceptor Models (PCA/PMF)
Primary Output Compound-specific δ¹³C values.[8]Ratios of compound concentrations.[12]Statistical source profiles and their % contribution.[15][16]
Specificity Very High: Directly traces carbon back to its ultimate biological/geological origin.[5]Moderate: Infers depositional environment and weathering, not always a unique source.[10]Moderate to High: Depends on the uniqueness of source profiles and the number of chemical tracers used.
Key Advantage Provides a fundamental property of the molecule, less affected by moderate biodegradation than concentration ratios.[10]Rapid, cost-effective (uses standard GC-MS data), and provides information on environmental conditions and degradation.[4]Can resolve complex mixtures with multiple overlapping sources without a priori knowledge of all sources.[17]
Limitations Higher instrumentation cost; requires specialized equipment and expertise; isotopic signatures can overlap between different sources.Ratios can be altered by severe biodegradation and thermal maturation, leading to misinterpretation.[10][13]Requires a large dataset with many chemical species measured; results are statistical models and may not represent actual sources perfectly.
Best Application Directly correlating a specific pollutant to a suspected source (e.g., oil spill fingerprinting); reconstructing paleoenvironments.[7][9]Initial screening of oil types; assessing redox conditions of source rock and the extent of oil weathering.[14]Apportioning sources in complex, multi-source environments like urban air or large river systems.[18]

Conclusion

The isotopic analysis of this compound via GC-IRMS offers a highly specific and powerful tool for source apportionment. By providing a fundamental δ¹³C signature, it can directly link the compound to its origin, a capability that is often unambiguous compared to methods based solely on concentration ratios.

References

  • Hoham, C. H. (1990).
  • Thermo Fisher Scientific. (n.d.).
  • Eglinton, T. I., et al. (1997). Radiocarbon as a Tool To Apportion the Sources of Polycyclic Aromatic Hydrocarbons and Black Carbon in Environmental Samples. Environmental Science & Technology.
  • University of Calgary. (n.d.). Carbon isotope analysis (δ13C) of hydrocarbon gases by Gas Chromatogram – Combustion (GCC)
  • Wikipedia. (n.d.). Phytane.
  • Isotopic compositions of pristane and phytane in crude oil and condensate from the southern margin. (n.d.).
  • Chiron. (n.d.).
  • BenchChem. (n.d.). Pristane as a Biomarker in Geological Studies: An In-depth Technical Guide.
  • Source apportionment of polycyclic aromatic hydrocarbons in sediments from polluted rivers. (2013).
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  • Science.gov. (n.d.). mass spectrometry gc-c-irms: Topics.
  • Larsen, R. K., & Baker, J. E. (2003). Source Apportionment of Polycyclic Aromatic Hydrocarbons in the Urban Atmosphere: A Comparison of Three Methods. Environmental Science & Technology.
  • Farhad, I., et al. (2021). Stable Isotope Geochemistry of the Organic Elements within Shales and Crude Oils: A Comprehensive Review. MDPI.
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  • Manoli, E., et al. (2023). Source Profile Analysis, Source Apportionment, and Potential Health Risk of Ambient Particle-Bound Polycyclic Aromatic Hydrocarbons in Areas of Specific Interest. MDPI.
  • Zhang, T., et al. (2024). Molecular Fingerprinting of the Biodegradation of Petroleum Organic Pollutants in Groundwater and under Site-Specific Environmental Impacts. MDPI.
  • Harrad, S., et al. (2009). Source apportionment of polycyclic aromatic hydrocarbons in urban air using positive matrix factorization and spatial distribution. University of Birmingham Research Portal.
  • Zhang, H., et al. (2022). Fingerprint analysis reveals sources of petroleum hydrocarbons in soils of different geographical oilfields of China and its ecological assessment. Scientific Reports.
  • El Nady, M. M., & El Ghamry, A. (2016). Geochemical and biomarker characteristics of crude oils and source rock hydrocarbon extracts.
  • PubChem. (n.d.). 2,6,10,15-Tetramethylheptadecane.
  • Separation of diastereomers of pristane and phytane using GC under (a)... (n.d.).
  • Human Metabolome Database. (2017). Showing metabocard for 2,6,10,15-tetramethylheptadecane (HMDB0062787).
  • NIST. (n.d.). Heptadecane, 2,6,10,14-tetramethyl-.

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A Comparative Guide for Geochemical Analysis: Pristane/Phytane Ratio Versus the Elusive 2,6,10,14-Tetramethylheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals engaged in geochemical and environmental analysis.

This guide provides an in-depth comparison of the well-established pristane/phytane (Pr/Ph) ratio and the less conventional C21 isoprenoid, 2,6,10,14-tetramethylheptadecane, as biomarkers. We will delve into the fundamental principles governing their utility, the causal factors behind their application in paleoenvironmental reconstruction, and the rigorous analytical methodologies required for their quantification. This document is designed to offer not just a procedural overview, but a critical evaluation of these markers, grounded in scientific literature and field-proven insights.

The Pristane/Phytane Ratio: A Cornerstone of Paleoenvironmental Reconstruction

The pristane/phytane (Pr/Ph) ratio is a widely utilized and robust biomarker in organic geochemistry for interpreting the redox conditions of depositional environments and the origin of organic matter.[1][2][3] Pristane (C19) and phytane (C20) are acyclic isoprenoid hydrocarbons that are primarily derived from the phytyl side chain of chlorophyll.[1] The diagenetic pathways of phytol are highly sensitive to the oxygen levels in the depositional environment, which forms the basis for the interpretive power of the Pr/Ph ratio.

Diagenetic Pathways and Their Significance

The transformation of phytol into either pristane or phytane is dictated by the prevailing redox conditions during early diagenesis.

  • Oxic Conditions: In an oxygen-rich environment, phytol is oxidized to phytenic acid. Subsequent decarboxylation of phytenic acid yields pristene, which is then reduced to pristane (2,6,10,14-tetramethylpentadecane).[1]

  • Anoxic Conditions: Under oxygen-deficient conditions, phytol undergoes dehydration and reduction to form phytane (2,6,10,14-tetramethylhexadecane).[1]

This fundamental difference in formation pathways is the cornerstone of the Pr/Ph ratio's utility as a paleo-redox indicator.

Diagram: Diagenetic Pathways of Phytol

G cluster_oxic Oxic Pathway cluster_anoxic Anoxic Pathway Phytol Phytol (from Chlorophyll) PhytenicAcid Phytenic Acid Phytol->PhytenicAcid Oxidation Phytane Phytane (C20) Phytol->Phytane Dehydration & Reduction Pristene Pristene PhytenicAcid->Pristene Decarboxylation Pristane Pristane (C19) Pristene->Pristane Reduction G Sample Crude Oil or Source Rock Sample Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography Extraction->Fractionation Saturates Saturate Fraction Fractionation->Saturates GCMS GC-MS Analysis Saturates->GCMS Data Data Acquisition & Processing GCMS->Data Interpretation Interpretation of Pr/Ph Ratio Data->Interpretation

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6,10,14-Tetramethylheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development and scientific discovery, maintaining a safe and compliant laboratory environment is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2,6,10,14-tetramethylheptadecane, a long-chain alkane. By moving beyond a simple checklist and delving into the rationale behind each step, this document aims to empower laboratory personnel to manage chemical waste with the highest degree of safety and scientific integrity.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a saturated hydrocarbon.[1][2] While it is a relatively stable compound, its disposal is governed by regulations concerning chemical waste. A review of Safety Data Sheets (SDS) reveals some inconsistencies in its hazard classification. Some sources indicate that it is not classified as a hazardous substance, while others suggest it can cause skin and serious eye irritation.[3]

Given this conflicting information, it is imperative to adopt a conservative approach and handle this compound as a potentially hazardous substance. All chemical waste, unless explicitly determined to be non-hazardous, should be managed as hazardous waste.[4] This approach ensures the highest level of safety for laboratory personnel and the environment.

Key Properties for Disposal Considerations:

PropertyValueSignificance for Disposal
Molecular Formula C21H44Indicates a long-chain alkane structure.[2][5]
Physical State LiquidRequires appropriate liquid waste containers.[6]
Water Solubility Very lowShould not be disposed of down the drain as it can persist in aquatic environments.[7]
Hazard Classification Varies; potential for skin and eye irritationNecessitates the use of personal protective equipment (PPE) during handling and disposal.[6][3][8]
Decomposition Thermal decomposition can release irritating gases and vapors such as carbon monoxide and carbon dioxide.[8]Disposal methods should avoid uncontrolled thermal decomposition.
Pre-Disposal: Waste Minimization and Segregation

Effective waste management begins long before the disposal process itself. Implementing waste minimization strategies is not only environmentally responsible but also cost-effective.

Waste Minimization Strategies:

  • Source Reduction: Order only the necessary quantities of this compound for your experiments.[9]

  • Inventory Management: Maintain a detailed inventory of your chemicals to avoid over-ordering and the generation of expired chemical waste.[9][10]

  • Scale Reduction: When feasible, reduce the scale of experiments to minimize the volume of waste produced.[9]

Segregation of Waste: Proper segregation is crucial to prevent dangerous chemical reactions.[11] this compound waste should be collected separately from other chemical waste streams.

  • Do not mix with aqueous solutions, acids, bases, or oxidizers.[11]

  • Collect in a dedicated, properly labeled waste container.

Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant disposal of this compound.

Personnel Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Safety goggles (European standard - EN 166)[6]

  • Protective gloves[6]

  • Laboratory coat

Disposal Workflow:

DisposalWorkflow start Start: this compound Waste Generation ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select a Compatible Waste Container ppe->container labeling Step 3: Label the Container Correctly container->labeling collection Step 4: Collect Waste in Designated Area labeling->collection storage Step 5: Store Container in a Satellite Accumulation Area collection->storage pickup Step 6: Arrange for Pickup by Licensed Disposal Company storage->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Select an Appropriate Waste Container:

    • Use a clean, leak-proof container made of a material compatible with hydrocarbons (e.g., high-density polyethylene (HDPE) or glass).[9][10]

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[11]

  • Properly Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label to the container.[11]

    • The label must include:

      • The full chemical name: "Waste this compound"

      • The date of accumulation (when the first drop of waste is added)[11]

      • The associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Handle with Care")

  • Collect the Waste:

    • Carefully transfer the waste this compound into the labeled container.

    • Avoid overfilling the container; a good rule of thumb is to fill it to no more than 90% capacity to allow for expansion.[10]

    • Keep the container closed at all times except when adding waste.[9]

  • Store the Waste Container:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12]

    • The SAA should be a secondary containment unit, such as a spill tray, to contain any potential leaks.[10]

    • Store away from heat sources, direct sunlight, and incompatible chemicals.[11]

  • Arrange for Disposal:

    • Once the container is full or has been in storage for the maximum allowable time (check your institution's and local regulations), arrange for its collection by a licensed hazardous waste disposal company.[11][12]

    • Never dispose of this compound by pouring it down the drain or into the general trash.[7][13]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Response Decision Tree:

SpillResponse spill Spill of this compound Occurs assess Assess the Spill Is it a minor, manageable spill? spill->assess evacuate Evacuate the Area & Notify EHS assess->evacuate No contain Contain the Spill with Absorbent Material assess->contain Yes cleanup Clean Up the Spill Wearing Appropriate PPE contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose report Report the Incident dispose->report

Caption: Decision tree for responding to a this compound spill.

Spill Cleanup Procedure:

  • Evacuate and Alert: If the spill is large or you are not comfortable handling it, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department.

  • Containment: For minor spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[8]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[4]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your supervisor and EHS department, following your institution's protocols.

Regulatory Compliance

The disposal of this compound is subject to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][14][15] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[9]

By adhering to the procedures outlined in this guide, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • SAFETY DATA SHEET - 2,6,10,14-Tetramethylpentadecane. Fisher Scientific. [Link]

  • This compound - Hazardous Agents. Haz-Map. [Link]

  • Hazardous Waste Management Procedures. Keene State College. [Link]

  • This compound | C21H44 | CID 29036. PubChem. [Link]

  • 2,6,10,15-Tetramethylheptadecane | C21H44 | CID 41209. PubChem. [Link]

  • procedure for disposing of hazardous waste. MIT. [Link]

  • 2,6,10,15-tetramethyl heptadecane, 54833-48-6. The Good Scents Company. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Heptadecane, 2,6,10,14-tetramethyl-. NIST WebBook. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6,10,14-Tetramethylheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested wisdom. This guide is designed to provide you, our valued researchers and drug development professionals, with essential, immediate safety and logistical information for handling 2,6,10,14-Tetramethylheptadecane. Our commitment is to empower you with the knowledge to work safely and effectively, making us your trusted partner in scientific discovery.

Hazard Identification and Risk Assessment

The primary hazards associated with compounds in this class are:

  • Skin Irritation: Prolonged or repeated contact can defat the skin, leading to irritation and dermatitis.[1][2]

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][3]

  • Aspiration Hazard: While not highly volatile, if aspirated into the lungs (e.g., through vomiting after ingestion), it can cause severe lung damage.[4]

  • Combustibility: Like other hydrocarbons, it is combustible at elevated temperatures and can form flammable mixtures with air.[2][5]

A thorough risk assessment should be conducted before any new or modified procedure involving this chemical.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is paramount to ensuring your safety. The guiding principle is to create a barrier between you and the chemical. The level of protection required will vary depending on the scale of the operation and the potential for exposure.

Core PPE Requirements
OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Transfer (Small Scale) Safety glasses with side shields (EN 166 compliant)[1]Nitrile rubber gloves[6]Standard laboratory coatNot generally required in a well-ventilated area[1][6]
Large Volume Transfers or Potential for Splashing Chemical safety goggles and a face shield[6]Chemical-resistant gloves (e.g., Nitrile)Chemical-resistant apron or coverallsIf ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended[1][6]
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant glovesDisposable coveralls and chemical-resistant bootsA NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills[6]
The "Why" Behind the Choices
  • Eye Protection: The risk of serious eye irritation necessitates the use of, at a minimum, safety glasses.[1] When there's a risk of splashing, the complete seal provided by goggles, supplemented by a face shield, offers the most robust protection.

  • Hand Protection: Nitrile gloves offer good resistance to short-term contact with hydrocarbons. For prolonged handling or in spill situations, heavier-duty gloves are recommended to prevent skin contact and potential irritation.[1][2]

  • Body Protection: A standard lab coat is sufficient for minor splashes during routine handling. For larger volumes, a chemical-resistant apron or coveralls will prevent saturation of personal clothing, thereby minimizing skin contact.

  • Respiratory Protection: this compound has low volatility at room temperature. However, if heated or aerosolized, or in a poorly ventilated space, the concentration of vapors can increase.[7] In such cases, an organic vapor respirator is crucial to prevent inhalation.

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Step-by-Step PPE Protocol
  • Inspection: Before each use, visually inspect all PPE for signs of degradation, such as cracks, discoloration, or stiffness.

  • Donning (Putting On):

    • Wash and dry hands thoroughly.

    • Don the lab coat or coveralls.

    • Put on the respirator, if required, and perform a seal check.

    • Don eye and face protection.

    • Don gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside of the glove with your bare hands.

    • Remove the lab coat or coveralls, rolling it outwards to contain any contamination.

    • Remove face shield and goggles.

    • Remove the respirator, if worn.

    • Wash hands thoroughly with soap and water.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start cluster_end start Start: Assess Task task_scale Scale of Operation? start->task_scale task_splash Potential for Splash? task_scale->task_splash Small Scale task_scale->task_splash Large Scale task_ventilation Adequate Ventilation? task_splash->task_ventilation No ppe_splash Enhanced PPE: - Goggles & Face Shield - Chemical-Resistant Apron task_splash->ppe_splash Yes ppe_routine Routine PPE: - Safety Glasses - Nitrile Gloves - Lab Coat task_ventilation->ppe_routine Yes ppe_respirator Add Respirator: - Organic Vapor Cartridges task_ventilation->ppe_respirator No end_procedure Proceed with Task ppe_routine->end_procedure ppe_splash->task_ventilation ppe_respirator->end_procedure

Caption: PPE selection workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization: Based on available data for similar long-chain alkanes, this compound is not typically classified as a hazardous waste under RCRA.[8][9] However, state and local regulations may vary.[10]

  • Collection: Collect all waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed container.

  • Disposal:

    • Do not pour down the sink or dispose of in regular trash.[5][11]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. They can provide guidance on proper waste profiling and disposal methods, which may include incineration or placement in a secure landfill by a licensed waste management company.[10][12]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. We are here to support you in your research endeavors by providing the critical information you need to operate with confidence.

References

  • 2,6,10,14-Tetramethylpentadecane MSDS. Cosmo Bio USA.

  • SAFETY DATA SHEET - 2,6,10,14-Tetramethylpentadecane. Fisher Scientific.

  • SAFETY DATA SHEET - 2,6,10,14-Tetramethylpentadecane. Fisher Scientific (2015).

  • SAFETY DATA SHEET - Pristane. Sigma-Aldrich.

  • Non-Hazardous Waste Management & Disposal. TransChem ENVIRONMENTAL.

  • Non-hazardous waste: treatment and disposal. GOV.UK.

  • Non-Hazardous (Non-RCRA) Waste Recycling and Disposal. Enviro-Safe.

  • 2,6,10,14-Tetramethylpentadecane, 95% 5 mL. Thermo Scientific Chemicals.

  • What are the safety considerations when handling alkanes? TutorChase.

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.

  • How To Dispose Non-Hazardous Waste. IDR Environmental Services.

  • Oil and Gas Safety Management. OSHAcademy.

  • OSHA Oil and Gas Safety Standards. YouTube.

  • Key OSHA Standards and Compliance for Oil and Gas Facilities. EHS Today.

  • Personal protective equipment for handling 2,2,6-Trimethyldecane. Benchchem.

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite.

  • 5 OSHA Regulations All Oil and Gas Workers Need to Know About. Master Brands.

  • SAFETY DATA SHEET - Heptadecane. TCI Chemicals.

  • 2,6,10,15-Tetramethylheptadecane. PubChem.

  • Alkanes - AQA Chemistry A-level. Physics & Maths Tutor.

  • Safe Handling Of Hydrocarbons. YouTube.

  • This compound CAS#: 18344-37-1. ChemicalBook.

  • Alkanes and Halogenated Hydrocarbons. Chemistry LibreTexts.

  • Alkane. Wikipedia.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.